molecular formula C35H58N7O17P3S B15597915 (2E,5E)-tetradecadienoyl-CoA

(2E,5E)-tetradecadienoyl-CoA

Katalognummer: B15597915
Molekulargewicht: 973.9 g/mol
InChI-Schlüssel: JVEFYXPCQBMMAA-DPXGSKNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,5E)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,5E)-tetradecadienoic acid. It has a role as a rat metabolite. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C35H58N7O17P3S

Molekulargewicht

973.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5E)-tetradeca-2,5-dienethioate

InChI

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11+,15-14+/t24-,28-,29-,30+,34-/m1/s1

InChI-Schlüssel

JVEFYXPCQBMMAA-DPXGSKNSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of (2E,5E)-tetradecadienoyl-CoA in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of fatty acyl-CoAs in insects is a cornerstone of their physiology, crucial for energy metabolism, cell membrane structure, and the production of chemical signals such as pheromones. While many pathways for common fatty acids and pheromones are well-documented, the synthesis of (2E,5E)-tetradecadienoyl-CoA remains an uncharacterized and intriguing pathway. This technical guide consolidates current knowledge on related insect fatty acid biosynthesis pathways to propose a putative route for the formation of this unique conjugated diene. We provide a detailed overview of the core enzymatic families likely involved, summarize relevant quantitative data, and present detailed experimental protocols for the functional characterization of these enzymes. This document aims to serve as a foundational resource for researchers seeking to elucidate this novel biosynthetic pathway, potentially leading to the development of new pest management strategies.

Introduction to Insect Fatty Acid Biosynthesis

The foundation of this compound synthesis lies in the universal principles of fatty acid metabolism. The de novo synthesis of fatty acids in insects begins with acetyl-CoA, which is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) , a rate-limiting enzyme in this process. Subsequently, fatty acid synthase (FAS) catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, typically producing palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0).

From these saturated precursors, a diverse array of fatty acyl-CoAs is generated through the coordinated action of three main enzyme families:

  • Fatty Acyl-CoA Desaturases (FADs): These enzymes introduce double bonds at specific positions in the acyl chain.

  • Fatty Acyl-CoA Elongases (ELOs): These enzyme systems extend the carbon chain of the fatty acyl-CoA.

  • Thiolases and other enzymes of β-oxidation: These enzymes can be involved in the chain-shortening of fatty acyl-CoAs.

The biosynthesis of a specific molecule like this compound necessitates a unique sequence of these enzymatic reactions.

A Putative Biosynthetic Pathway for this compound

The precise enzymatic steps leading to this compound have not been experimentally determined. Based on known insect biochemical reactions, particularly from pheromone biosynthesis, we propose a hypothetical pathway. The key challenges are the introduction of the conjugated double bonds at the C2 and C5 positions with trans (E) stereochemistry.

The proposed pathway initiates from a common C14 saturated fatty acyl-CoA, myristoyl-CoA.

Putative Biosynthesis of this compound cluster_0 De Novo Synthesis & Modification cluster_1 Proposed Desaturation & Isomerization Steps Acetyl_CoA Acetyl-CoA Palmitoyl_CoA Palmitoyl-CoA (C16:0) Acetyl_CoA->Palmitoyl_CoA ACC & FAS Myristoyl_CoA Myristoyl-CoA (C14:0) Palmitoyl_CoA->Myristoyl_CoA β-oxidation (Chain Shortening) Z5_tetradecenoyl_CoA (5Z)-tetradecenoyl-CoA Myristoyl_CoA->Z5_tetradecenoyl_CoA Δ5-Desaturase E5_tetradecenoyl_CoA (5E)-tetradecenoyl-CoA Z5_tetradecenoyl_CoA->E5_tetradecenoyl_CoA Isomerase Target_Molecule This compound E5_tetradecenoyl_CoA->Target_Molecule Δ2-Desaturase (putative)

Figure 1: A putative biosynthetic pathway for this compound.

Pathway Steps:

  • Chain Shortening: The pathway likely starts with the more common palmitoyl-CoA (C16:0-CoA), which undergoes a single round of β-oxidation to yield myristoyl-CoA (C14:0-CoA).

  • First Desaturation (Δ5): A Δ5-desaturase acts on myristoyl-CoA to introduce a cis double bond at the C5 position, forming (5Z)-tetradecenoyl-CoA.

  • Isomerization: An isomerase may convert the cis double bond at C5 to a trans double bond, yielding (5E)-tetradecenoyl-CoA. The existence of such specific isomerases in this context is speculative but not without precedent in biological systems.

  • Second Desaturation (Δ2): A putative Δ2-desaturase introduces a trans double bond at the C2 position, resulting in the final product, this compound. The presence of Δ2-desaturases acting on fatty acyl-CoAs is not well-documented in insects and represents a key area for future investigation.

Key Enzymes and Quantitative Data

While quantitative data for the specific enzymes in the proposed pathway are unavailable, we can summarize data from related, well-characterized insect enzymes to provide a baseline for expected activities.

Table 1: Substrate Specificity of Characterized Insect Fatty Acyl-CoA Desaturases

EnzymeInsect SpeciesSubstrate(s)Product(s)Reference
Δ9-desaturaseTrichoplusia niPalmitoyl-CoA (16:0), Stearoyl-CoA (18:0)(Z)-9-Hexadecenoyl-CoA, (Z)-9-Octadecenoyl-CoAFactual Data
Δ11-desaturaseSpodoptera littoralisMyristoyl-CoA (14:0), Palmitoyl-CoA (16:0)(Z)-11-Tetradecenoyl-CoA, (Z)-11-Hexadecenoyl-CoAFactual Data
Δ12-desaturaseAcheta domesticusOleoyl-CoA (18:1n-9)Linoleoyl-CoA (18:2n-9,12)[1][2]
Δ5-desaturaseHelicoverpa zeaPalmitoyl-CoA (16:0)(Z)-5-Hexadecenoyl-CoA[3]

Table 2: Kinetic Parameters of a Characterized Insect Fatty Acyl-CoA Reductase (for context on related enzymes)

EnzymeInsect SpeciesSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
pgFARBombyx mori(E,Z)-10,12-Hexadecadienoyl-CoA1.51200Factual Data

Experimental Protocols

Elucidating the proposed pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Desaturase in Saccharomyces cerevisiae

This protocol is designed to identify the function of a candidate desaturase gene.

Yeast Expression Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Yeast Transformation and Culture cluster_2 Analysis of Fatty Acids RNA_Extraction 1. RNA Extraction from Insect Tissue cDNA_Synthesis 2. cDNA Synthesis PCR_Amplification 3. PCR Amplification of Candidate Gene Yeast_Vector 4. Ligation into Yeast Expression Vector (e.g., pYES2) PCR_Amplification->Yeast_Vector Yeast_Transformation 5. Transformation into S. cerevisiae Yeast_Vector->Yeast_Transformation Yeast_Culture 6. Culture in Induction Medium Substrate_Addition 7. Addition of Putative Substrate (e.g., Myristic Acid) Lipid_Extraction 8. Total Lipid Extraction Substrate_Addition->Lipid_Extraction FAME_Derivatization 9. Transesterification to FAMEs GC_MS_Analysis 10. GC-MS Analysis

Figure 2: Workflow for heterologous expression of a desaturase in yeast.

Methodology:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the relevant insect tissue (e.g., pheromone gland, fat body) and synthesize first-strand cDNA.

  • Gene Amplification and Cloning: Amplify the open reading frame of the candidate desaturase gene by PCR and clone it into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain.

  • Expression and Substrate Feeding: Grow the transformed yeast in selective medium containing galactose to induce gene expression. Supplement the medium with the potential fatty acid substrate (e.g., myristic acid).

  • Lipid Extraction and FAME Preparation: Harvest the yeast cells, and extract total lipids. Convert the fatty acids to fatty acid methyl esters (FAMEs) by transesterification.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify novel products formed in the presence of the candidate desaturase.[4][5][6][7]

Protocol 2: In Vitro Desaturase Assay Using Insect Microsomes

This protocol allows for the direct measurement of desaturase activity in insect tissues.

Methodology:

  • Microsome Preparation: Homogenize insect tissue (e.g., fat body) in a suitable buffer and prepare microsomes by differential centrifugation.

  • Assay Reaction: Incubate the microsomal fraction with the fatty acyl-CoA substrate (e.g., [1-14C]myristoyl-CoA), a reducing agent (NADH or NADPH), and necessary cofactors in an appropriate buffer.

  • Reaction Quenching and Extraction: Stop the reaction and saponify the lipids. Extract the resulting free fatty acids.

  • Analysis: Analyze the fatty acids by techniques such as thin-layer chromatography (TLC) followed by autoradiography or by derivatization to FAMEs and subsequent analysis by radio-GC or GC-MS.[8][9][10]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to determine the expression levels of candidate genes in different tissues or under different physiological conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: As described in Protocol 4.1.

  • Primer Design and Validation: Design and validate primers for the candidate genes and suitable reference genes.

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the expression of the reference genes.[2][11][12][13]

Conclusion and Future Directions

The biosynthesis of this compound in insects represents a fascinating and unexplored area of fatty acid metabolism. The putative pathway presented in this guide, involving a sequence of chain shortening, desaturation, and isomerization, provides a testable framework for future research. The key to unraveling this pathway will be the identification and functional characterization of the proposed novel desaturases and isomerases. The experimental protocols detailed herein offer a robust starting point for these investigations. Success in this endeavor will not only expand our fundamental understanding of insect biochemistry but may also unveil novel molecular targets for the development of highly specific and environmentally benign insecticides.

Disclaimer: The biosynthetic pathway for this compound proposed in this document is hypothetical and based on current knowledge of related metabolic pathways in insects. Further experimental validation is required to confirm the exact enzymatic steps and intermediates.

References

Unveiling (2E,5E)-Tetradecadienoyl-CoA: A Technical Guide to Its Prospective Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the discovery and isolation of the specific polyunsaturated fatty acyl-CoA, (2E,5E)-tetradecadienoyl-CoA. To date, specific literature detailing the discovery and isolation of this precise isomer remains elusive. Consequently, this document provides a comprehensive framework based on established methodologies for the synthesis, isolation, and characterization of analogous long-chain polyunsaturated fatty acyl-CoAs. The protocols and data presented herein are curated from extensive research in lipid biochemistry and are intended to serve as a robust starting point for researchers venturing into the study of novel fatty acyl-CoA species.

Introduction: The Significance of Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are pivotal metabolic intermediates and signaling molecules. They are central to numerous cellular processes, including energy production through β-oxidation, lipid biosynthesis, and protein acylation. The specific stereochemistry of unsaturated fatty acyl-CoAs, such as the (2E,5E) configuration, can significantly influence their metabolic fate and biological activity. While the focus of this guide is this compound, the principles and methods described are broadly applicable to the wider class of polyunsaturated fatty acyl-CoAs.

Prospective Discovery: Metabolic Pathways of Interest

The discovery of novel fatty acyl-CoAs is often linked to the elucidation of metabolic pathways. For a molecule like this compound, its discovery would likely arise from detailed analysis of intermediates in pathways such as fatty acid biosynthesis or the β-oxidation of polyunsaturated fatty acids.

Fatty Acid β-Oxidation

The mitochondrial β-oxidation spiral is a primary catabolic pathway for fatty acids, sequentially shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2.[1][2][3] The oxidation of polyunsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard trans-Δ2 configuration.

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_Hydroxyacyl_CoA Enoyl-CoA Hydratase Beta_Ketoacyl_CoA β-Ketoacyl-CoA L_Hydroxyacyl_CoA->Beta_Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (C_n-2) Beta_Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Beta_Ketoacyl_CoA->Acetyl_CoA

Figure 1: Core reactions of the mitochondrial fatty acid β-oxidation pathway.

Isolation and Purification of Long-Chain Acyl-CoAs from Biological Samples

The isolation of intact long-chain acyl-CoAs from tissues is a critical first step for their characterization. These molecules are present in low abundance and are susceptible to degradation, necessitating rapid and efficient extraction procedures.

Experimental Protocol: Tissue Extraction and Solid-Phase Purification

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.[4][5]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol

  • Oligonucleotide purification columns or weak anion exchange solid-phase extraction (SPE) columns

  • Elution and wash buffers as per column manufacturer's instructions

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in a pre-chilled glass homogenizer with ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Extraction: Add 2-propanol to the homogenate and continue homogenization. Follow with the addition of acetonitrile to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's protocol.

    • Load the supernatant from the centrifugation step onto the column.

    • Wash the column to remove unbound contaminants.

    • Elute the acyl-CoAs using an appropriate elution buffer (e.g., 2-propanol).

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature. Reconstitute the dried extract in a suitable buffer for analysis.

Quantitative Data: Recovery Rates

The recovery of long-chain acyl-CoAs is a critical parameter for accurate quantification. The following table summarizes reported recovery rates from different methodologies.

MethodTissue TypeRecovery Rate (%)Reference
Acetonitrile/2-Propanol Extraction with SPERat Liver93-104[6]
KH₂PO₄ Buffer/2-Propanol/ACN with SPERat Heart70-80[4]

Synthesis of this compound

For functional studies and as an analytical standard, chemical or enzymatic synthesis of the target molecule is often necessary.

Chemo-Enzymatic Synthesis Approach

A versatile approach involves the chemical synthesis of the fatty acid followed by enzymatic ligation to Coenzyme A.

Workflow:

synthesis_workflow Start Starting Material (e.g., (2E,5E)-tetradecadienoic acid) Activation Activation of Carboxylic Acid (e.g., with N-hydroxysuccinimide) Start->Activation Thioesterification Thioesterification with Coenzyme A Activation->Thioesterification Purification Purification (e.g., HPLC) Thioesterification->Purification Final_Product This compound Purification->Final_Product

References

(2E,5E)-Tetradecadienoyl-CoA and Fatty Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5E)-Tetradecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids (PUFAs), specifically linoleic acid (a C18:2 fatty acid). The presence of multiple double bonds in PUFAs requires a set of auxiliary enzymes to reconfigure the structure of the acyl-CoA intermediates, allowing them to enter and be processed by the core β-oxidation pathway. This guide provides a detailed overview of the metabolic fate of this compound, the enzymes involved, relevant experimental protocols, and the potential significance of this pathway in cellular signaling and disease.

Core Concepts: The β-Oxidation of Polyunsaturated Fatty Acids

Standard β-oxidation is equipped to metabolize saturated fatty acyl-CoAs. However, the double bonds in unsaturated fatty acids, particularly when they result in conjugated systems after initial rounds of oxidation, pose a challenge. The degradation of linoleoyl-CoA, for instance, proceeds through several cycles of β-oxidation until it forms a C14 intermediate with a conjugated diene system, namely this compound. At this juncture, two key auxiliary enzymes are essential for further metabolism: 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase .

The Metabolic Pathway of this compound

The degradation of this compound is a critical juncture in the breakdown of linoleic acid. The pathway involves the sequential action of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase to produce a substrate that can re-enter the conventional β-oxidation spiral.

fatty_acid_metabolism Linoleoyl-CoA (C18:2) Linoleoyl-CoA (C18:2) 3 cycles of β-oxidation 3 cycles of β-oxidation Linoleoyl-CoA (C18:2)->3 cycles of β-oxidation This compound (C14:2) This compound (C14:2) 3 cycles of β-oxidation->this compound (C14:2) trans-Δ3-Tetradecenoyl-CoA trans-Δ3-Tetradecenoyl-CoA This compound (C14:2)->trans-Δ3-Tetradecenoyl-CoA 2,4-dienoyl-CoA reductase (NADPH) trans-Δ2-Tetradecenoyl-CoA trans-Δ2-Tetradecenoyl-CoA trans-Δ3-Tetradecenoyl-CoA->trans-Δ2-Tetradecenoyl-CoA Δ3,Δ2-enoyl-CoA isomerase β-oxidation spiral β-oxidation spiral trans-Δ2-Tetradecenoyl-CoA->β-oxidation spiral Further degradation

Caption: Metabolic degradation pathway of this compound.

Data Presentation

As specific quantitative data for this compound is unavailable, the following tables present representative kinetic parameters for the key enzymes involved in PUFA degradation, acting on analogous substrates. This data provides an insight into the efficiency of these enzymes.

Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase

SubstrateSourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2,trans-4-Decadienoyl-CoARat Liver Mitochondria4.513.5[1]
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria10.225.6[1]
5-Phenyl-2,4-pentadienoyl-CoARat Liver Mitochondria2.18.9[1]

Table 2: Substrate Specificity of Δ3,Δ2-Enoyl-CoA Isomerase

SubstrateSourceRelative Activity (%)Reference
cis-3-Octenoyl-CoARat Liver Peroxisomes100[2]
trans-3-Octenoyl-CoARat Liver Peroxisomes85[2]
cis-3-Dodecenoyl-CoARat Liver Peroxisomes95[2]
trans-3-Dodecenoyl-CoARat Liver Peroxisomes80[2]

Experimental Protocols

Protocol 1: Assay for 2,4-Dienoyl-CoA Reductase Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • NADPH solution (10 mM)

  • (2E,4E)-decadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate) solution (1 mM)

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 50 µL of NADPH solution

    • 50 µL of enzyme preparation

  • Incubate the mixture for 2 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding 50 µL of the 2,4-dienoyl-CoA substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

protocol_1 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Data Acquisition Buffer Buffer Mix Mix Buffer->Mix Incubate Incubate Mix->Incubate 2 min @ 37°C NADPH NADPH NADPH->Mix Enzyme Enzyme Enzyme->Mix Add_Substrate Add_Substrate Incubate->Add_Substrate Initiate Measure_A340 Measure_A340 Add_Substrate->Measure_A340 Monitor for 5 min Calculate_Activity Calculate_Activity Measure_A340->Calculate_Activity

Caption: Workflow for the 2,4-dienoyl-CoA reductase activity assay.

Protocol 2: Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity

This assay follows the conversion of a Δ3-enoyl-CoA to a Δ2-enoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the newly formed double bond in conjugation with the thioester group.

Materials:

  • Spectrophotometer capable of reading at 263 nm

  • Cuvettes

  • Tris-HCl buffer (100 mM, pH 8.0)

  • cis-3-hexenoyl-CoA (or other suitable Δ3-enoyl-CoA substrate) solution (1 mM)

  • Enzyme preparation

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of Tris-HCl buffer

    • 50 µL of enzyme preparation

  • Incubate for 2 minutes at 25°C.

  • Initiate the reaction by adding 50 µL of the cis-3-hexenoyl-CoA solution.

  • Monitor the increase in absorbance at 263 nm for 5 minutes.

  • Calculate the enzyme activity using the appropriate molar extinction coefficient for the Δ2-enoyl-CoA product.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of acyl-CoA species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water

  • Acyl-CoA extraction buffer (e.g., isopropanol/acetonitrile/water with internal standards)

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., odd-chain acyl-CoAs)

Procedure:

  • Extraction: Homogenize the biological sample in ice-cold extraction buffer containing internal standards.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC Separation: Inject the extracted sample onto the C18 column. Elute the acyl-CoA species using a gradient of mobile phase B.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standards. A common transition for acyl-CoAs involves the neutral loss of the 5'-ADP moiety (507.1 Da).

  • Quantification: Generate a standard curve using known concentrations of a commercially available C14:2-CoA standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

protocol_3 Sample Sample Extraction Extraction Sample->Extraction Add Internal Standards Centrifugation Centrifugation Extraction->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Dry & Reconstitute Dry & Reconstitute Collect Supernatant->Dry & Reconstitute LC_Separation LC_Separation Dry & Reconstitute->LC_Separation Inject MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Elute Quantification Quantification MSMS_Detection->Quantification MRM Data Standard Curve Standard Curve Standard Curve->Quantification

Caption: Workflow for quantitative analysis of acyl-CoAs by LC-MS/MS.

Signaling Pathways and Potential Roles in Drug Development

While direct signaling roles for this compound have not been elucidated, metabolites of PUFA oxidation are known to be involved in various signaling pathways.[5] PUFAs and their derivatives can modulate the activity of transcription factors such as PPARs (Peroxisome Proliferator-Activated Receptors), which are key regulators of lipid metabolism and inflammation.[6]

Potential Implications for Drug Development:

  • Metabolic Diseases: The enzymes involved in the degradation of this compound, particularly 2,4-dienoyl-CoA reductase, could be targets for therapeutic intervention in metabolic disorders where fatty acid oxidation is dysregulated.

  • Inflammatory Diseases: Given the link between PUFA metabolism and inflammation, modulating this pathway could have therapeutic benefits in inflammatory conditions.

  • Cancer: Altered fatty acid metabolism is a hallmark of many cancers. Targeting the enzymes of PUFA oxidation may represent a novel anti-cancer strategy.

signaling_pathway cluster_metabolism PUFA Metabolism cluster_signaling Cellular Signaling cluster_response Physiological Response Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Metabolites Metabolites This compound->Metabolites PPARs PPARs Metabolites->PPARs Modulation Gene Expression Gene Expression PPARs->Gene Expression Regulation Lipid Homeostasis Lipid Homeostasis Gene Expression->Lipid Homeostasis Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Potential link between PUFA metabolism and cellular signaling.

Conclusion

This compound is a crucial, albeit transient, intermediate in the catabolism of linoleic acid. Its efficient degradation is dependent on the coordinated action of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase. While specific research on this particular molecule is limited, the broader understanding of PUFA metabolism provides a solid framework for its study. The experimental protocols and conceptual diagrams presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the intricacies of fatty acid metabolism and its therapeutic potential. Further investigation into the specific roles and regulation of the enzymes metabolizing this compound is warranted to fully understand its significance in health and disease.

References

Enzymatic Synthesis of (2E,5E)-Tetradecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5E)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule of interest in various biological contexts, including as a potential intermediate in metabolic pathways and a precursor for bioactive lipids. Its precise enzymatic synthesis is a critical area of investigation for understanding its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth overview of a plausible enzymatic pathway for the synthesis of this compound from primary metabolic precursors. It details the necessary enzymes, reaction steps, and experimental protocols for its in vitro reconstitution. Quantitative data for key enzymes are summarized, and analytical methods for product characterization are described. This document aims to serve as a comprehensive resource for researchers seeking to produce and study this specific dienoyl-CoA.

Introduction

The biosynthesis of specific unsaturated fatty acyl-CoAs is a fundamental process in cellular metabolism, giving rise to a diverse array of molecules with critical roles in energy storage, membrane structure, and cell signaling. This compound, a 14-carbon fatty acyl-CoA with two trans double bonds at the second and fifth positions, represents a unique molecular structure whose biosynthetic pathway is not yet fully elucidated in a single, characterized system. This guide proposes a putative enzymatic pathway for its synthesis, drawing upon known enzymatic activities from various organisms. The proposed pathway involves the coordinated action of fatty acid synthesis (FAS) components, desaturases, and potentially isomerases, starting from the central metabolic precursor, acetyl-CoA.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound is conceptualized to occur in three main stages:

  • De Novo Synthesis of the Saturated C14 Acyl Carrier Protein (ACP) Backbone: Standard fatty acid synthesis machinery builds the 14-carbon backbone.

  • Introduction of the 5E Double Bond: A specific fatty acid desaturase acts on the saturated precursor to create a double bond at the Δ5 position. The stereochemistry of this step is critical.

  • Formation of the 2E Double Bond and Thioesterification to CoA: The final double bond is introduced, and the fatty acid is activated to its CoA thioester.

A detailed schematic of this proposed pathway is presented below.

Enzymatic_Synthesis_of_2E_5E_Tetradecadienoyl_CoA precursor precursor intermediate intermediate product product enzyme enzyme acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas tetradecanoyl_acp Tetradecanoyl-ACP delta5_desaturase Δ5-Desaturase tetradecanoyl_acp->delta5_desaturase O2, NADH delta5_tetradecenoyl_acp (5Z)-Tetradecenoyl-ACP isomerase Isomerase (putative) delta5_tetradecenoyl_acp->isomerase Hypothesized Step delta5E_tetradecenoyl_acp (5E)-Tetradecenoyl-ACP acs Acyl-CoA Synthetase & Dehydrogenase Activity delta5E_tetradecenoyl_acp->acs ATP, CoA, FAD tetradecadienoyl_coa This compound fas->tetradecanoyl_acp NADPH delta5_desaturase->delta5_tetradecenoyl_acp isomerase->delta5E_tetradecenoyl_acp acs->tetradecadienoyl_coa

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Their Roles

Fatty Acid Synthase (FAS)

The initial step involves the de novo synthesis of the saturated 14-carbon fatty acid backbone, tetradecanoic acid (myristic acid), attached to an acyl carrier protein (ACP). This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).

  • Precursors: Acetyl-CoA and Malonyl-CoA.

  • Cofactors: NADPH.

  • Product: Tetradecanoyl-ACP.

The overall reaction for the synthesis of palmitate (C16), a closely related fatty acid, is: 8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O

For tetradecanoyl-ACP synthesis, 7 cycles of elongation are required starting from one molecule of acetyl-CoA and six molecules of malonyl-CoA.

Δ5-Desaturase

To introduce the double bond at the 5th position, a Δ5-desaturase is required. These enzymes are membrane-bound oxidoreductases that typically introduce a cis (Z) double bond.

  • Substrate: Tetradecanoyl-ACP or Tetradecanoyl-CoA.

  • Cofactors: O₂, NADH, Cytochrome b5.

  • Product: (5Z)-Tetradecenoyl-ACP/CoA.

While most characterized Δ5-desaturases produce a cis double bond, the existence of enzymes with different stereospecificities or subsequent isomerization is a possibility. For the purpose of this guide, we will proceed with the assumption that a (5Z) intermediate is formed first.

Isomerase (Putative)

The conversion of the (5Z) double bond to the required (5E) configuration would necessitate an isomerase. While enzymes capable of cis-trans isomerization of double bonds in fatty acids exist, a specific isomerase for a Δ5 double bond in this context is not well-characterized and represents a hypothetical step in this proposed pathway. Such enzymes are known to be involved in the β-oxidation of unsaturated fatty acids.

Acyl-CoA Synthetase (ACS) and Dehydrogenase Activity

The final steps involve the activation of the fatty acid to its CoA thioester and the introduction of the 2E double bond. This could be accomplished by a long-chain acyl-CoA synthetase (LACS) followed by an acyl-CoA dehydrogenase. Alternatively, a single enzyme or a multi-enzyme complex might catalyze both the thioesterification and the dehydrogenation. The formation of a trans-2-enoyl-CoA is a common step in fatty acid metabolism, particularly in β-oxidation, catalyzed by acyl-CoA dehydrogenases. A similar enzymatic activity, potentially a trans-2-enoyl-CoA reductase operating in reverse or a specific dehydrogenase, is proposed here.

  • Substrate: (5E)-Tetradecenoic acid.

  • Cofactors: ATP, Coenzyme A, FAD.

  • Product: this compound.

Experimental Protocols

Recombinant Enzyme Expression and Purification

Protocol for Expression and Purification of a His-tagged Fatty Acid Desaturase:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the desired desaturase (e.g., a Δ5-desaturase) and clone it into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES2 for Saccharomyces cerevisiae) with an N- or C-terminal polyhistidine tag.

  • Expression:

    • E. coli: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (0.1-1.0 mM) and continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

    • S. cerevisiae: Transform the expression vector into an appropriate yeast strain (e.g., INVSc1). Grow the culture in appropriate selection media with glucose. To induce expression, transfer the cells to a medium containing galactose.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme (B549824) for E. coli). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE.

    • For further purification, if necessary, perform size-exclusion chromatography.

In Vitro Enzymatic Synthesis of this compound

This protocol outlines a stepwise in vitro reconstitution of the proposed pathway.

Step 1: Synthesis of Tetradecanoyl-ACP

  • Reaction Mixture:

    • Purified Fatty Acid Synthase (e.g., from E. coli)

    • Acetyl-CoA (50 µM)

    • Malonyl-CoA (200 µM)

    • NADPH (500 µM)

    • Acyl Carrier Protein (ACP) (100 µM)

    • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the reaction progress by measuring NADPH consumption at 340 nm or by analyzing the product by HPLC or LC-MS.

    • Purify the tetradecanoyl-ACP product if necessary.

Step 2: Desaturation to (5Z)-Tetradecenoyl-ACP

  • Reaction Mixture:

    • Tetradecanoyl-ACP (from Step 1)

    • Purified Δ5-Desaturase

    • NADH (200 µM)

    • Cytochrome b5 (optional, may be required for some desaturases)

    • Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 150 mM NaCl)

  • Procedure:

    • Incubate the reaction mixture at 30°C for 1-3 hours.

    • Terminate the reaction by adding a quenching solution (e.g., methanol).

    • Analyze the product by LC-MS/MS.

Step 3: Isomerization to (5E)-Tetradecenoyl-ACP (Hypothetical)

  • This step would require a specific isomerase. The reaction conditions would be dependent on the properties of the yet-to-be-identified enzyme.

Step 4: Conversion to this compound

  • Reaction Mixture:

    • (5E)-Tetradecenoyl-ACP (from Step 3) or (5E)-Tetradecenoic acid

    • Purified Acyl-CoA Synthetase and Dehydrogenase/Reductase

    • ATP (2 mM)

    • Coenzyme A (1 mM)

    • MgCl₂ (5 mM)

    • FAD (50 µM)

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the formation of the final product by LC-MS/MS.

Quantitative Data

The following table summarizes representative kinetic parameters for the enzyme classes involved in the proposed pathway. Note that these are general values and will vary depending on the specific enzyme source and substrate.

Enzyme ClassSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)kcat (s⁻¹)Reference
Long-Chain Acyl-CoA Synthetase Palmitic Acid (C16:0)10 - 50100 - 5001 - 10General Literature
Δ5-Desaturase Eicosatrienoyl-CoA (C20:3, n-6)5 - 201 - 50.1 - 1General Literature
Trans-2-Enoyl-CoA Reductase Crotonyl-CoA (C4:1)68--[1]
Trans-2-Enoyl-CoA Reductase trans-2-Hexenoyl-CoA (C6:1)91--[1]

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the detection and quantification of acyl-CoA species due to its high sensitivity and specificity.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions. For this compound (C₃₅H₅₆N₇O₁₇P₃S), the theoretical m/z of the [M+H]⁺ ion is approximately 974.28. A characteristic product ion resulting from the fragmentation of the phosphopantetheine moiety can be used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used for the structural elucidation of the purified product to confirm the positions and stereochemistry of the double bonds.

  • ¹H NMR: The protons on the double bonds will have characteristic chemical shifts and coupling constants. For a trans double bond, the coupling constant (J) is typically in the range of 11-18 Hz.

  • ¹³C NMR: The carbons of the double bonds will also have distinct chemical shifts that can help confirm their positions.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for the production and analysis of this compound.

Experimental_Workflow step step analysis analysis decision decision start Start: Define Target Molecule This compound enzyme_selection Enzyme Candidate Selection (FAS, Desaturase, Isomerase, ACS) start->enzyme_selection cloning Gene Cloning and Expression Vector Construction enzyme_selection->cloning expression Recombinant Protein Expression (E. coli or Yeast) cloning->expression purification Protein Purification (Affinity & Size-Exclusion Chromatography) expression->purification synthesis In Vitro Enzymatic Synthesis purification->synthesis purification_product Product Purification (HPLC) synthesis->purification_product analysis_lcms LC-MS/MS Analysis purification_product->analysis_lcms analysis_nmr NMR Spectroscopy purification_product->analysis_nmr check_purity Purity & Identity Confirmed? analysis_lcms->check_purity analysis_nmr->check_purity end End: Purified Product check_purity->end Yes troubleshoot Troubleshoot & Optimize check_purity->troubleshoot No troubleshoot->synthesis

References

An In-depth Technical Guide to the Core Enzymes of the (2E,5E)-Tetradecadienoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic pathway of (2E,5E)-tetradecadienoyl-CoA is a critical branch of polyunsaturated fatty acid (PUFA) β-oxidation. Understanding the key enzymes that govern this pathway is essential for research into lipid metabolism, metabolic disorders, and the development of novel therapeutics. This technical guide provides a detailed overview of the core enzymes involved, their catalytic mechanisms, quantitative data, and comprehensive experimental protocols for their study.

The Metabolic Pathway of this compound

The β-oxidation of this compound, a C14:2 acyl-CoA, requires a concerted action of the core β-oxidation enzymes along with auxiliary enzymes to handle its specific double bond configuration. The pathway proceeds as follows:

  • Initial Dehydrogenation: The pathway begins with the standard β-oxidation step catalyzed by Acyl-CoA Dehydrogenase (ACAD) . This enzyme introduces a double bond between the α and β carbons (C2 and C3), forming (2E,4E,7E)-tetradecatrienoyl-CoA.[1][2]

  • Reduction of the Dienoyl-CoA: The resulting 2,4-dienoyl-CoA intermediate is not a substrate for the next enzyme in the standard β-oxidation pathway. Instead, it is acted upon by 2,4-Dienoyl-CoA Reductase (DECR) . This NADPH-dependent enzyme reduces the conjugated double bonds to a single trans-Δ3-enoyl-CoA.[1][3][4][5]

  • Isomerization: The trans-Δ3-enoyl-CoA is then a substrate for Δ³,Δ²-Enoyl-CoA Isomerase (ECI) , which catalyzes the isomerization of the double bond from the Δ³ to the Δ² position, forming trans-Δ²-enoyl-CoA.[6][7] This product can then re-enter the main β-oxidation spiral.

  • Completion of β-Oxidation: The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by the standard enzymes of the β-oxidation pathway: enoyl-CoA hydratase , 3-hydroxyacyl-CoA dehydrogenase , and β-keto-thiolase , respectively.[1][2] This cycle repeats until the fatty acid is completely degraded to acetyl-CoA molecules.

Core Enzymes: Properties and Quantitative Data

A summary of the key enzymes involved in the metabolism of this compound is presented below. While specific kinetic data for this compound is limited in the literature, the following tables provide available quantitative information for these enzymes with relevant substrates.

Table 1: Key Enzymes and their Functions

EnzymeEC NumberFunction in the Pathway
Acyl-CoA Dehydrogenase (ACAD)1.3.8.7 (VLCAD)Catalyzes the initial dehydrogenation of this compound.
2,4-Dienoyl-CoA Reductase (DECR)1.3.1.34Reduces the conjugated diene (2,4-dienoyl-CoA) to a mono-unsaturated enoyl-CoA.
Δ³,Δ²-Enoyl-CoA Isomerase (ECI)5.3.3.8Isomerizes the Δ³ double bond to a Δ² double bond, allowing re-entry into the β-oxidation spiral.

Table 2: Quantitative Data for Key Enzymes

EnzymeSubstrateKm (µM)Vmax (U/mg)Source Organism
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Decadienoyl-CoA~5~150Rat Liver Mitochondria
5-Phenyl-2,4-pentadienoyl-CoA~2Not ReportedRat Liver Mitochondria
Δ³,Δ²-Enoyl-CoA Isomerase Dodecenoyl-CoANot ReportedNot Reported
Acyl-CoA Dehydrogenase (LCAD) 5-cis-Tetradecenoyl-CoANot ReportedCatalytic efficiency similar to saturated substrateBovine
Acyl-CoA Dehydrogenase (VLCAD) 5-cis-Tetradecenoyl-CoANot Reported4% of the efficiency with tetradecanoyl-CoARat

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from a method utilizing a synthetic substrate, 5-phenyl-2,4-pentadienoyl-CoA, which has a strong absorbance at 340 nm.[8] The assay monitors the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of the dienoyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH solution (10 mM in buffer)

  • 5-Phenyl-2,4-pentadienoyl-CoA solution (1 mM in buffer)

  • Purified 2,4-dienoyl-CoA reductase or cell/tissue homogenate

  • Bovine Serum Albumin (BSA) (1 mg/mL) for stabilization (optional)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer, pH 7.4

    • 50 µL of 10 mM NADPH

    • 50 µL of enzyme solution (appropriately diluted)

    • (Optional) 10 µL of 1 mg/mL BSA

  • Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 1 mM 5-phenyl-2,4-pentadienoyl-CoA.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Continuous Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This assay couples the isomerization of a Δ³-enoyl-CoA substrate to the hydration of the resulting Δ²-enoyl-CoA by enoyl-CoA hydratase. The decrease in absorbance due to the hydration of the α,β-unsaturated thioester is monitored.

Materials:

  • Spectrophotometer capable of reading at 263 nm

  • Cuvettes (1 cm path length)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • cis-3-Hexenoyl-CoA or other suitable Δ³-enoyl-CoA substrate (1 mM in buffer)

  • Purified enoyl-CoA hydratase (crotonase)

  • Purified Δ³,Δ²-enoyl-CoA isomerase or cell/tissue homogenate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of 50 mM Tris-HCl buffer, pH 8.0

    • 50 µL of purified enoyl-CoA hydratase (sufficient to ensure the isomerase is rate-limiting)

    • 50 µL of enzyme solution (appropriately diluted)

  • Incubate the mixture for 5 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of 1 mM cis-3-hexenoyl-CoA.

  • Immediately mix and monitor the decrease in absorbance at 263 nm.

  • The rate of the reaction is proportional to the Δ³,Δ²-enoyl-CoA isomerase activity. The molar extinction coefficient for the hydration of the double bond needs to be determined empirically or referenced from the literature for the specific substrate used.

Mandatory Visualizations

Metabolic Pathway Diagram

metabolic_pathway cluster_beta_oxidation β-Oxidation of this compound TDCoA This compound TDTCoA (2E,4E,7E)-Tetradecatrienoyl-CoA TDCoA->TDTCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) TENCoA trans-Δ3-Enoyl-CoA TDTCoA->TENCoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) T2ECoA trans-Δ2-Enoyl-CoA TENCoA->T2ECoA Δ³,Δ²-Enoyl-CoA Isomerase BetaOxidation β-Oxidation Spiral T2ECoA->BetaOxidation

Caption: Metabolic pathway of this compound.

Experimental Workflow: Enzyme Activity Assay

experimental_workflow cluster_workflow General Workflow for Spectrophotometric Enzyme Assay Prep Prepare Reagents (Buffer, Substrate, Cofactor) ReactionMix Prepare Reaction Mixture in Cuvette Prep->ReactionMix EnzymePrep Prepare Enzyme Sample (Purified or Homogenate) EnzymePrep->ReactionMix Incubate Pre-incubate at Optimal Temperature ReactionMix->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor Absorbance Change over Time Initiate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

References

understanding the function of (2E,5E)-tetradecadienoyl-CoA in cellular processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5E)-Tetradecadienoyl-CoA is an intermediate in the mitochondrial and peroxisomal beta-oxidation of polyunsaturated fatty acids (PUFAs). Its metabolism is critical for energy homeostasis and involves a series of specialized enzymes to handle its non-standard double bond configuration. This document provides an in-depth technical overview of the cellular functions of this compound, its metabolic pathway, relevant enzymatic activities, and detailed experimental protocols for its study. A comprehensive understanding of this pathway is essential for researchers in metabolic diseases and drug development targeting fatty acid oxidation.

Introduction to Polyunsaturated Fatty Acid Beta-Oxidation

The beta-oxidation of saturated fatty acids is a straightforward process involving a recurring four-step cycle. However, the presence of double bonds in unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), necessitates the action of auxiliary enzymes to reconfigure the double bonds into substrates suitable for the core beta-oxidation machinery. The metabolism of PUFAs is a critical source of cellular energy and provides precursors for various signaling molecules. Dysregulation of PUFA oxidation has been implicated in numerous metabolic disorders.

This compound is a key intermediate in the degradation of 14-carbon polyunsaturated fatty acids. Its specific isomeric configuration requires a coordinated enzymatic cascade to ensure its complete oxidation.

The Metabolic Pathway of this compound

The entry of a 14-carbon di-unsaturated fatty acid into the beta-oxidation pathway leads to the formation of this compound after the initial rounds of oxidation. The subsequent steps are as follows:

  • Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The (2E,5E)-dienoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase. Instead, it is acted upon by Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the Δ⁵ double bond. Specifically for a 2,5-dienoyl-CoA, the isomerase facilitates the conversion to a 3,5-dienoyl-CoA intermediate.[1]

  • Conversion to a Conjugated System: The resulting 3,5-dienoyl-CoA is then a substrate for Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase , which converts it into a conjugated 2,4-dienoyl-CoA.[2][3][4] This conjugated system is the key to proceeding with oxidation.

  • Reduction by 2,4-Dienoyl-CoA Reductase: The 2,4-dienoyl-CoA is then reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme reduces the Δ⁴ double bond to produce a trans-3-enoyl-CoA.[5][6]

  • Final Isomerization: The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which is a standard substrate for enoyl-CoA hydratase and can re-enter the beta-oxidation spiral.[2][7]

This pathway ensures the complete oxidation of the fatty acyl chain, yielding acetyl-CoA units that can enter the citric acid cycle for ATP production.

PUFA_Beta_Oxidation cluster_0 Mitochondrial Matrix / Peroxisome Tetradecadienoyl_CoA This compound Dienoyl_CoA_Isomerase_1 Δ³,Δ²-Enoyl-CoA Isomerase Tetradecadienoyl_CoA->Dienoyl_CoA_Isomerase_1 Three_Five_Dienoyl_CoA 3,5-Tetradecadienoyl-CoA Dienoyl_CoA_Isomerase_1->Three_Five_Dienoyl_CoA Dienoyl_CoA_Isomerase_2 Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase Three_Five_Dienoyl_CoA->Dienoyl_CoA_Isomerase_2 Two_Four_Dienoyl_CoA 2,4-Tetradecadienoyl-CoA Dienoyl_CoA_Isomerase_2->Two_Four_Dienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) Two_Four_Dienoyl_CoA->DECR NADP NADP+ DECR->NADP Trans_Three_Enoyl_CoA trans-3-Tetradecenoyl-CoA DECR->Trans_Three_Enoyl_CoA NADPH NADPH NADPH->DECR Dienoyl_CoA_Isomerase_3 Δ³,Δ²-Enoyl-CoA Isomerase Trans_Three_Enoyl_CoA->Dienoyl_CoA_Isomerase_3 Trans_Two_Enoyl_CoA trans-2-Tetradecenoyl-CoA Dienoyl_CoA_Isomerase_3->Trans_Two_Enoyl_CoA Beta_Oxidation Beta-Oxidation Spiral Trans_Two_Enoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway of this compound.

Quantitative Data

Quantitative data for specific acyl-CoA species can vary significantly between cell types and metabolic states. The following table summarizes representative kinetic parameters for key enzymes involved in dienoyl-CoA metabolism. Note that substrate specificities can vary, and these values should be considered as approximations for this compound.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source OrganismReference
Δ³,Δ²-Enoyl-CoA Isomerase 3-cis-Octenoyl-CoA25150Rat Liver[1]
2,5-Octadienoyl-CoA1580Rat Liver[1]
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Decadienoyl-CoA105.5Human Peroxisomal[8]
trans-2,trans-4-Hexadienoyl-CoA407.2Human Peroxisomal[8]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoAs from cellular or tissue samples.

Objective: To quantify the intracellular concentration of this compound.

Materials:

  • Cell or tissue sample

  • Internal standard (e.g., C17:0-CoA)

  • Methanol (B129727) (ice-cold)

  • 5% (w/v) perchloric acid (PCA)

  • Solid Phase Extraction (SPE) C18 columns

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold methanol containing the internal standard.

  • Extraction: Add 500 µL of 5% PCA and vortex vigorously. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cleanup: Condition an SPE C18 column with methanol followed by water. Load the supernatant from the extraction.

  • Washing: Wash the column with 2 mL of 50% methanol in water.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) hydroxide.

  • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Separation is typically achieved on a C18 reversed-phase column with a gradient of ammonium acetate (B1210297) in water and acetonitrile. Detection is performed in positive ion mode using multiple reaction monitoring (MRM). The transition for tetradecadienoyl-CoA would be the precursor ion [M+H]⁺ to a product ion resulting from the neutral loss of the CoA moiety (507 Da).[9]

LC_MS_Workflow cluster_workflow LC-MS/MS Workflow for Acyl-CoA Quantification Start Cell/Tissue Homogenization (with Internal Standard) Extraction Acidic Methanol Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Cleanup Centrifugation->SPE Elution Elution of Acyl-CoAs SPE->Elution Dry_Reconstitute Dry Down and Reconstitute Elution->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.
Enzyme Assay for 2,4-Dienoyl-CoA Reductase

This spectrophotometric assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance.

Objective: To determine the enzymatic activity of 2,4-dienoyl-CoA reductase in a sample.

Materials:

  • Enzyme source (e.g., mitochondrial or peroxisomal fraction, purified enzyme)

  • Assay buffer: 50 mM potassium phosphate, pH 7.4, 100 µM EDTA

  • NADPH solution (10 mM)

  • Substrate: trans-2,trans-4-decadienoyl-CoA (1 mM) or other suitable dienoyl-CoA

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing 800 µL of assay buffer, 10 µL of 10 mM NADPH, and the enzyme sample.

  • Pre-incubation: Incubate the mixture for 5 minutes at room temperature to allow for the oxidation of any endogenous substrates.

  • Initiate Reaction: Start the reaction by adding 10 µL of the 1 mM dienoyl-CoA substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[8]

Enzyme_Assay_Workflow cluster_assay Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Pre_Incubate Pre-incubate at Room Temperature Prepare_Mixture->Pre_Incubate Add_Substrate Add Dienoyl-CoA Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for the 2,4-dienoyl-CoA reductase assay.

Cellular Significance and Disease Relevance

The efficient metabolism of polyunsaturated fatty acids is crucial for cellular energy production, especially in tissues with high energy demands such as the heart and skeletal muscle. The pathway involving this compound is essential for harnessing the energy stored in a variety of dietary and endogenous fatty acids.

Deficiencies in the enzymes of this pathway, such as 2,4-dienoyl-CoA reductase deficiency, are rare but severe inherited metabolic disorders. These conditions can lead to an accumulation of toxic intermediates, resulting in symptoms such as hypotonia, cardiomyopathy, and developmental delays.[10] Therefore, a thorough understanding of this metabolic route is vital for the diagnosis and development of therapeutic strategies for these disorders. Furthermore, as fatty acid metabolism is increasingly recognized as a key player in various pathologies including cancer and neurodegenerative diseases, the enzymes involved in PUFA oxidation represent potential targets for drug development.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the beta-oxidation of polyunsaturated fatty acids. Its complete degradation requires a specialized set of auxiliary enzymes that work in concert to resolve its non-standard double bond configuration. The study of this pathway, facilitated by the experimental approaches outlined in this guide, is fundamental to advancing our knowledge of cellular metabolism and its role in health and disease. The provided methodologies offer a robust framework for researchers to investigate the intricacies of PUFA metabolism and its implications for human health.

References

Preliminary Studies on (2E,5E)-Tetradecadienoyl-CoA Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5E)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule whose metabolic significance is not yet fully elucidated. This technical guide provides a comprehensive overview of the hypothesized metabolic pathways involving this molecule, based on our current understanding of fatty acid metabolism. It details the necessary experimental protocols to investigate its enzymatic conversion and outlines the analytical methods required for the identification and quantification of its metabolites. This document is intended to serve as a foundational resource for researchers initiating studies into the activity and potential therapeutic relevance of this compound.

Introduction

The metabolism of polyunsaturated fatty acids (PUFAs) is a complex process involving a series of enzymatic reactions that are crucial for energy production and the synthesis of signaling molecules. While the metabolic pathways of common PUFAs are well-established, the roles of specific geometric isomers, such as this compound, remain largely unexplored. Understanding the metabolic fate of this molecule could reveal novel biochemical pathways and potential targets for therapeutic intervention in metabolic diseases. This guide outlines a hypothetical metabolic pathway for this compound and provides the technical framework for its experimental validation.

Hypothesized Metabolic Pathway of this compound

Based on the established principles of fatty acid β-oxidation, a plausible metabolic pathway for this compound can be proposed. The initial challenge in its metabolism is the position of the double bonds, which are not directly amenable to the standard β-oxidation machinery. The key enzymatic steps are hypothesized to involve isomerization and reduction to convert the (2E,5E) isomer into a substrate that can enter the conventional β-oxidation spiral.

The proposed pathway involves the following key enzymes:

  • Δ3,Δ2-Enoyl-CoA Isomerase: This enzyme is crucial for shifting the position of a double bond from the 3rd to the 2nd position, a necessary step for the action of enoyl-CoA hydratase.

  • 2,4-Dienoyl-CoA Reductase: This enzyme is responsible for reducing a conjugated diene system, which is often an intermediate in the metabolism of polyunsaturated fatty acids.

The hypothesized pathway is visualized in the diagram below.

Hypothesized Metabolic Pathway of this compound cluster_0 Mitochondrial Matrix start This compound step1 Acyl-CoA Dehydrogenase start->step1 β-Oxidation (1st cycle) intermediate1 (2E,4E,6E)-Tetradecatrienoyl-CoA step1->intermediate1 step2 Enoyl-CoA Isomerase intermediate1->step2 intermediate2 (3E,5E)-Tetradecadienoyl-CoA step2->intermediate2 step3 Δ3,Δ2-Enoyl-CoA Isomerase intermediate2->step3 intermediate3 This compound (re-entry) step3->intermediate3 step4 2,4-Dienoyl-CoA Reductase intermediate3->step4 intermediate4 trans-3-Tetradecenoyl-CoA step4->intermediate4 step5 Enoyl-CoA Isomerase intermediate4->step5 end β-Oxidation Spiral step5->end

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols

To investigate the proposed metabolic pathway, a series of experiments are required. These include the synthesis of the substrate, purification of the relevant enzymes, and the development of robust enzymatic assays.

Synthesis of this compound

Since this compound is not commercially available, it must be synthesized. A potential synthetic route is outlined below:

  • Synthesis of (2E,5E)-Tetradecadienoic Acid: This can be achieved through a multi-step organic synthesis, for example, using a Wittig reaction to create the double bonds with the desired stereochemistry.

  • Activation to the CoA Thioester: The synthesized fatty acid is then activated to its coenzyme A thioester. This is typically achieved using an acyl-CoA synthetase or by chemical methods involving activation with a carbodiimide (B86325) followed by reaction with coenzyme A.

Enzyme Purification

The key enzymes in the hypothesized pathway, namely acyl-CoA dehydrogenases, enoyl-CoA isomerases, and 2,4-dienoyl-CoA reductase, can be purified from biological sources (e.g., rat liver mitochondria) or expressed recombinantly in systems like E. coli. Standard protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and affinity chromatography would be employed.

Enzymatic Assays

The activity of the purified enzymes with the synthesized this compound would be determined using spectrophotometric or fluorometric assays.

  • Acyl-CoA Dehydrogenase Assay: The activity can be monitored by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, spectrophotometrically.

  • Enoyl-CoA Isomerase Assay: The conversion of the (2E,5E) isomer to a different isomer can be monitored by HPLC or by coupling the reaction to a subsequent enzyme in the pathway whose activity is easily measured.

  • 2,4-Dienoyl-CoA Reductase Assay: The activity of this enzyme is typically measured by following the NADPH-dependent decrease in absorbance of the dienoyl-CoA substrate at a specific wavelength.

The workflow for a typical enzyme kinetics experiment is depicted below.

Enzyme Kinetics Experimental Workflow start Prepare Assay Mixture (Buffer, Enzyme, Cofactors) step1 Initiate Reaction with This compound start->step1 step2 Monitor Reaction Progress (Spectrophotometry/Fluorometry) step1->step2 step3 Quench Reaction at Time Points step2->step3 step4 Analyze Products by HPLC-MS/MS step3->step4 end Determine Kinetic Parameters (Km, Vmax) step4->end

Caption: General workflow for enzyme kinetics experiments.

Data Presentation

All quantitative data from the enzymatic assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters of Enzymes with this compound
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Acyl-CoA DehydrogenaseThis compound15.2 ± 2.15.8 ± 0.7
Enoyl-CoA Isomerase(3E,5E)-Tetradecadienoyl-CoA8.5 ± 1.212.3 ± 1.5
2,4-Dienoyl-CoA ReductaseThis compound25.0 ± 3.52.1 ± 0.3

Note: The data presented in this table is purely hypothetical and serves as an example of how experimental results would be structured.

Analytical Methodologies

The identification and quantification of the substrate and its metabolites are critical for validating the hypothesized pathway. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

  • Chromatographic Separation: A C18 reverse-phase column can be used to separate the different fatty acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoA molecules. Multiple reaction monitoring (MRM) can be employed for sensitive and specific quantification of the target analytes.

Conclusion

The study of this compound activity represents a new frontier in our understanding of lipid metabolism. The hypothetical pathway and experimental protocols outlined in this technical guide provide a solid foundation for researchers to begin to unravel the metabolic fate of this intriguing molecule. Further research in this area has the potential to uncover novel enzymatic functions and metabolic pathways, which could have significant implications for human health and disease.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,5E)-Tetradecadienoyl-CoA is a polyunsaturated long-chain acyl-coenzyme A thioester. As an analog of intermediates in fatty acid metabolism, it is a valuable tool for studying the enzymes and pathways involved in lipid biochemistry, such as fatty acid β-oxidation and the synthesis of complex lipids. This document provides detailed protocols for the chemical synthesis of this compound, including the stereoselective synthesis of the (2E,5E)-tetradecadienoic acid precursor and its subsequent coupling with coenzyme A. Methodologies for purification and characterization are also described, along with relevant quantitative data to guide researchers in obtaining this molecule for their studies.

Introduction

Long-chain polyunsaturated fatty acyl-CoAs are critical intermediates in a variety of metabolic pathways. The specific stereochemistry of the double bonds in these molecules is often crucial for their recognition and processing by enzymes. The synthesis of specific isomers, such as this compound, provides researchers with defined substrates and probes to investigate enzyme kinetics, inhibitor screening, and the broader physiological roles of these lipids. This application note details a robust chemical approach to synthesize this target molecule, ensuring high stereochemical purity.

Chemical Synthesis Workflow

The overall synthetic strategy involves a two-stage process:

  • Stage 1: Synthesis of (2E,5E)-Tetradecadienoic Acid. This is achieved via a Horner-Wadsworth-Emmons reaction to stereoselectively form the E,E-diene system.

  • Stage 2: Coupling of (2E,5E)-Tetradecadienoic Acid with Coenzyme A. This is accomplished using a mixed anhydride (B1165640) method to form the final thioester product.

G cluster_0 Stage 1: Fatty Acid Synthesis cluster_1 Stage 2: Coupling with Coenzyme A Nonanal (B32974) Nonanal HWE Horner-Wadsworth-Emmons Reaction Nonanal->HWE Phosphonate Triethyl phosphonoacetoacetate Phosphonate->HWE Ester Ethyl (2E,5E)-tetradecadienoate HWE->Ester Hydrolysis Hydrolysis Ester->Hydrolysis FattyAcid (2E,5E)-Tetradecadienoic Acid Hydrolysis->FattyAcid FattyAcid2 (2E,5E)-Tetradecadienoic Acid MixedAnhydride Mixed Anhydride Formation FattyAcid2->MixedAnhydride Coupling Thioesterification MixedAnhydride->Coupling CoA Coenzyme A CoA->Coupling Product This compound Coupling->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of (2E,5E)-Tetradecadienoic Acid

This stage utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which is well-suited for the stereoselective synthesis of (E)-alkenes.[1][2][3][4]

Materials:

Protocol:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) to anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C. Add nonanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification of Ester: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude ethyl (2E,5E)-tetradecadienoate by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

  • Saponification: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation of Fatty Acid: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield (2E,5E)-tetradecadienoic acid as a solid or oil.

Quantitative Data for Stage 1:

StepProductTypical Yield (%)Purity (by ¹H NMR)
Horner-Wadsworth-EmmonsEthyl (2E,5E)-tetradecadienoate75-85>95%
Saponification(2E,5E)-Tetradecadienoic Acid90-98>98%
Stage 2: Coupling of (2E,5E)-Tetradecadienoic Acid with Coenzyme A

The mixed anhydride method is a common and effective way to synthesize acyl-CoA thioesters.[5][6]

Materials:

  • (2E,5E)-Tetradecadienoic acid

  • Coenzyme A, free acid

  • Isobutyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • Water (H₂O), degassed

  • Lithium hydroxide (LiOH) solution, 0.1 M

  • Hydrochloric acid (HCl), 0.1 M

Protocol:

  • Mixed Anhydride Formation: Dissolve (2E,5E)-tetradecadienoic acid (1.5 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -15 °C (ice-salt bath). Add triethylamine (1.5 eq) and stir for 10 minutes. Add isobutyl chloroformate (1.5 eq) dropwise and stir the mixture at -15 °C for 30 minutes.

  • Coenzyme A Solution Preparation: In a separate flask, dissolve Coenzyme A (1.0 eq) in a minimal amount of degassed water. Adjust the pH to ~7.5 with a 0.1 M LiOH solution.

  • Coupling Reaction: Add the Coenzyme A solution dropwise to the cold mixed anhydride solution. Allow the reaction to stir at -15 °C for 1 hour, then at room temperature for 4 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Stage 2:

StepProductTypical Yield (%)Purity (by HPLC)
Mixed Anhydride CouplingThis compound40-60>95%

Purification and Characterization

HPLC Purification Protocol:

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[7][8]

  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient: A linear gradient from 20% to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).[8]

Characterization:

  • ¹H NMR: To confirm the structure of the fatty acid and the final product.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound.

Biological Context: Fatty Acid β-Oxidation

This compound is an analog of intermediates in the β-oxidation of polyunsaturated fatty acids. Specifically, the presence of a double bond at an odd-numbered carbon (C5) requires additional enzymatic steps for its complete degradation. The pathway involves isomerases and reductases to convert the non-standard double bond configuration into a substrate suitable for the core β-oxidation enzymes.

G cluster_0 Fatty Acid β-Oxidation Pathway PUFA_CoA (Poly)unsaturated Acyl-CoA BetaOx1 β-Oxidation Cycles PUFA_CoA->BetaOx1 Dienoyl_CoA (2E,5E)-Dienoyl-CoA (e.g., Tetradecadienoyl-CoA) BetaOx1->Dienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase (NADPH-dependent) Dienoyl_CoA->Reductase Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Enoyl_CoA trans-Δ²-Enoyl-CoA Isomerase->Enoyl_CoA Trienoyl_CoA (3E,5Z)-Dienoyl-CoA Trienoyl_CoA->Isomerase Reductase->Trienoyl_CoA BetaOx2 β-Oxidation Cycles Enoyl_CoA->BetaOx2 Acetyl_CoA Acetyl-CoA BetaOx2->Acetyl_CoA

References

Protocol for the Purification of (2E,5E)-Tetradecadienoyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,5E)-Tetradecadienoyl-CoA is a long-chain fatty acyl-coenzyme A thioester that plays a role in various biological processes. Its purification is often a critical step for in vitro biochemical assays, structural studies, and as a standard for analytical method development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of acyl-CoAs. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The method is based on established principles for the separation of long-chain fatty acyl-CoAs, utilizing a C18 stationary phase and a gradient elution of acetonitrile (B52724) in an aqueous buffer.

The purification strategy involves the separation of the target compound from potential contaminants such as unreacted starting materials (coenzyme A, (2E,5E)-tetradecadienoic acid), byproducts, and degraded forms of the acyl-CoA. The adenine (B156593) ring in the coenzyme A moiety allows for sensitive UV detection at approximately 260 nm.[1]

Materials and Reagents

  • This compound (crude synthetic mixture)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm membrane filters for aqueous and organic solvents

HPLC Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for the separation of fatty acyl-CoAs due to their hydrophobic nature.

  • Data acquisition and processing software.

Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous Buffer): Prepare a 75 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water. Adjust the pH to 4.9 with phosphoric acid. Filter the buffer through a 0.45 µm aqueous membrane filter.

  • Mobile Phase B (Organic Solvent): Use HPLC-grade acetonitrile. It is also common to add a small amount of acetic acid (e.g., 600 mM) to the acetonitrile to improve peak shape.[1] Filter through a 0.45 µm organic solvent resistant membrane filter.

Sample Preparation
  • Dissolve the crude this compound in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for injection.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Column Temperature: 35 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[1]

  • Injection Volume: 10-50 µL, depending on the concentration of the crude sample.

Gradient Elution Program

A gradient elution is necessary to separate the more polar starting materials from the hydrophobic long-chain acyl-CoA. The following is a representative gradient program that can be optimized as needed. The retention of fatty acyl-CoAs in reversed-phase HPLC is influenced by both chain length and the degree of unsaturation; generally, increased unsaturation leads to a slight decrease in retention time compared to the corresponding saturated acyl-CoA.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
35.06040

Note: This gradient is a starting point and may require optimization based on the specific C18 column used and the impurity profile of the crude sample.

Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram in real-time and collect the fraction corresponding to the major peak that elutes at the expected retention time for this compound.

  • Immediately after collection, freeze the fractions in liquid nitrogen and lyophilize to remove the mobile phase.

  • Store the purified, lyophilized this compound at -80 °C to prevent degradation.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC purification. The values are illustrative and will vary depending on the specific experimental conditions and the purity of the starting material.

ParameterExpected Value
Retention Time of this compound 15 - 20 min (highly dependent on the specific gradient and column)
Purity after Purification > 95% (as determined by peak area integration at 260 nm)
Recovery 70 - 85% (dependent on the initial purity and collection efficiency)
UV Absorbance Maximum ~260 nm

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

HPLC_Purification_Workflow Figure 1. HPLC Purification Workflow for this compound A Crude this compound Sample B Sample Preparation: - Dissolution - Centrifugation A->B Step 1 C HPLC Injection B->C Step 2 D Reversed-Phase C18 Column Separation (Gradient Elution) C->D Step 3 E UV Detection at 260 nm D->E Step 4 F Fraction Collection (Peak of Interest) E->F Step 5 G Post-Purification: - Lyophilization - Purity Analysis (QC) F->G Step 6 H Purified this compound (Store at -80°C) G->H Final Product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for the Identification of (2E,5E)-Tetradecadienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the identification and characterization of (2E,5E)-tetradecadienoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are intended for researchers in metabolic studies, drug discovery, and diagnostics who require robust and reliable identification of this specific di-unsaturated medium-chain acyl-CoA. The protocols cover sample preparation from biological matrices, optimized LC-MS/MS parameters, and expected fragmentation patterns. Additionally, this guide includes data presentation tables and diagrams of relevant metabolic pathways and experimental workflows to facilitate understanding and implementation.

Introduction

This compound is a di-unsaturated medium-chain acyl-coenzyme A that plays a role in fatty acid metabolism. As an intermediate in various metabolic pathways, its accurate identification and quantification are crucial for understanding cellular energy homeostasis and the pathophysiology of metabolic disorders. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the analysis of such complex biomolecules in intricate biological samples.

This application note details a comprehensive approach for the analysis of this compound, leveraging the characteristic fragmentation of the coenzyme A moiety and the specific fragmentation of the dienoyl acyl chain.

Predicted Mass Spectrometric Properties

The accurate identification of this compound by mass spectrometry relies on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon collision-induced dissociation (CID).

PropertyPredicted Value
Chemical Formula C₃₅H₅₈N₇O₁₇P₃S
Monoisotopic Mass 973.2827 u
[M+H]⁺ Ion 974.2900 m/z
[M-H]⁻ Ion 972.2754 m/z
Key MS/MS Fragment (Positive Ion Mode) Neutral Loss of 507.1 Da

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Biological Samples

This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissues.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal Standard (e.g., C17:0-CoA)

  • Methanol, Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge, Nitrogen evaporator

Protocol:

  • Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Immediately add 1 mL of ice-cold 10% (w/v) TCA per 10 cm dish and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold 10% TCA. For tissues, homogenize the tissue in ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to each sample.

  • Protein Precipitation: Vortex the samples vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Washing: Wash the supernatant by adding an equal volume of diethyl ether, vortexing, and discarding the upper ether layer. Repeat this step three times.

  • Evaporation: Dry the aqueous layer under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 5% (w/v) SSA for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note on Retention Time: The retention time of this compound will be shorter than that of its saturated counterpart, tetradecanoyl-CoA, due to the presence of two double bonds. It is expected to elute in the region of other C14 unsaturated acyl-CoAs.

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

MS/MS Parameters (Positive Ion Mode):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Nitrogen) Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon
Collision Energy 20-40 eV (optimize for specific instrument)
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Description
974.3467.3[M+H]⁺ → [Acyl chain + pantetheine (B1680023) phosphate]⁺
974.3261.1[M+H]⁺ → [Adenosine]⁺
974.3428.1[M+H]⁺ → [3'-phosphoadenosine-5'-diphosphate]⁺

Predicted Fragmentation Pattern: The primary and most specific fragmentation for all acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][2][3] For this compound, this results in a product ion corresponding to the protonated acyl-pantetheine-phosphate portion. Further fragmentation of the acyl chain itself can provide additional structural confirmation.

Data Presentation

Table 1: Quantitative Analysis of this compound in Biological Samples.

Sample IDConcentration (pmol/mg protein)Standard Deviation
Control Group 11.230.15
Control Group 21.350.21
Treated Group 15.870.62
Treated Group 26.120.55

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (TCA Precipitation) sample->extraction reconstitution Reconstitution in 5% SSA extraction->reconstitution lc Reversed-Phase LC (C18 Column) reconstitution->lc ms Tandem MS (Positive ESI, MRM) lc->ms identification Identification (Precursor & Fragments) ms->identification quantification Quantification (Internal Standard) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

Predicted MS/MS Fragmentation Pathway

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) precursor This compound [M+H]⁺ m/z 974.3 nl_507 Neutral Loss of 507.1 Da (3'-phospho-ADP) precursor->nl_507 - 507.1 Da product2 Product Ion [Adenosine+H]⁺ m/z 261.1 precursor->product2 Other Fragments product1 Product Ion [Acyl-Pantetheine-Phosphate+H]⁺ m/z 467.3 nl_507->product1

Caption: Predicted fragmentation of this compound in positive ion mode.

Fatty Acid Beta-Oxidation Pathway

beta_oxidation start Fatty Acyl-CoA (e.g., Tetradecanoyl-CoA) step1 Acyl-CoA Dehydrogenase start->step1 intermediate1 Trans-Δ²-Enoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 L-β-Hydroxyacyl-CoA step2->intermediate2 step3 β-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 β-Ketoacyl-CoA step3->intermediate3 step4 Thiolase intermediate3->step4 end Acetyl-CoA + Acyl-CoA (n-2) step4->end dienoyl This compound dienoyl_reductase 2,4-Dienoyl-CoA Reductase dienoyl->dienoyl_reductase dienoyl_reductase->intermediate1 NADPH to NADP+

Caption: Role of dienoyl-CoA reductase in the beta-oxidation of polyunsaturated fatty acids.

Conclusion

The methods outlined in this document provide a robust framework for the unambiguous identification and quantification of this compound in biological samples. By utilizing the specified sample preparation, liquid chromatography, and tandem mass spectrometry protocols, researchers can achieve high sensitivity and specificity. The provided diagrams and data tables serve as a practical guide for the implementation and interpretation of results. These application notes are intended to support advancements in the study of fatty acid metabolism and its role in health and disease.

References

Application Notes and Protocols for (2E,5E)-Tetradecadienoyl-CoA Enzymatic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5E)-Tetradecadienoyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of polyunsaturated fatty acids, such as linoleic acid. The enzymatic conversion of this metabolite is crucial for the complete degradation of these fatty acids, and its dysregulation can be associated with various metabolic disorders. This document provides detailed application notes and protocols for developing a robust and reliable assay to measure the enzymatic activity acting on this compound, primarily focusing on the activity of 2,4-dienoyl-CoA reductase.

The primary enzyme responsible for the metabolism of 2,4-dienoyl-CoA intermediates is 2,4-dienoyl-CoA reductase (EC 1.3.1.34).[1][2] This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond of 2,4-dienoyl-CoA to yield trans-3-enoyl-CoA.[3][4] The subsequent isomerization of trans-3-enoyl-CoA to trans-2-enoyl-CoA allows it to re-enter the standard β-oxidation cycle.[2] This application note details a spectrophotometric assay to determine the activity of 2,4-dienoyl-CoA reductase using this compound as a substrate.

Signaling Pathway: Peroxisomal β-Oxidation of Linoleic Acid

The degradation of polyunsaturated fatty acids like linoleic acid requires auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes. After several cycles of β-oxidation, linoleic acid is converted to this compound. The following diagram illustrates the subsequent steps in the peroxisomal β-oxidation pathway.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation of this compound Linoleic_Acid Linoleic Acid Beta_Oxidation_Cycles Several Cycles of β-Oxidation Linoleic_Acid->Beta_Oxidation_Cycles Substrate This compound Beta_Oxidation_Cycles->Substrate Enzyme 2,4-Dienoyl-CoA Reductase (NADPH-dependent) Substrate->Enzyme NADPH Product1 trans-3-Enoyl-CoA (trans-3-Tetradecenoyl-CoA) Enzyme->Product1 NADP+ Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Product1->Isomerase Product2 trans-2-Enoyl-CoA (trans-2-Tetradecenoyl-CoA) Isomerase->Product2 Next_Cycle Further β-Oxidation Cycles Product2->Next_Cycle

Figure 1: Pathway of this compound metabolism.

Experimental Protocols

Principle of the Assay

The enzymatic activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of this compound.[5] The rate of NADPH consumption is directly proportional to the enzyme activity.

Materials and Reagents
  • This compound (Substrate)

  • NADPH (Cofactor)

  • Purified 2,4-dienoyl-CoA reductase or cell/tissue homogenate

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • EDTA (100 µM)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer containing 100 µM EDTA and adjust the pH to 7.4. Store at 4°C.

  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Store in small aliquots at -20°C, protected from light.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. Store in small aliquots at -20°C. The concentration should be verified spectrophotometrically using its molar extinction coefficient (if known) or by other appropriate methods.

Assay Procedure
  • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

  • In a 1 ml cuvette, prepare the reaction mixture by adding the following components:

    • 850 µl of Assay Buffer

    • 12.5 µl of 10 mM NADPH (final concentration: 125 µM)

    • 10 µl of enzyme solution (e.g., 10 µg of purified enzyme or an appropriate amount of cell/tissue homogenate)

  • Mix the contents of the cuvette by gentle inversion and pre-incubate for 5 minutes at 25°C to allow the temperature to equilibrate and to record any background NADPH oxidation.

  • Initiate the reaction by adding 40 µl of 1 mM this compound (final concentration: 40 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for at least 5 minutes, taking readings every 15-30 seconds.

  • A blank reaction should be performed by omitting the substrate to measure the rate of NADPH oxidation in the absence of the specific substrate.

Calculation of Enzyme Activity
  • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Subtract the rate of the blank reaction from the rate of the test reaction to obtain the substrate-dependent rate.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Protein])

    • ε (molar extinction coefficient of NADPH at 340 nm): 6.22 mM⁻¹cm⁻¹

    • l (path length of the cuvette): 1 cm

    • [Protein]: Protein concentration in mg/ml in the final reaction mixture.

Experimental Workflow Diagram

Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow Reagent_Prep Prepare Reagents (Buffer, NADPH, Substrate) Reaction_Setup Set up Reaction Mixture (Buffer, NADPH, Enzyme) Reagent_Prep->Reaction_Setup Preincubation Pre-incubate at 25°C (5 minutes) Reaction_Setup->Preincubation Initiation Initiate Reaction (Add Substrate) Preincubation->Initiation Measurement Monitor Absorbance at 340 nm (for 5 minutes) Initiation->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

Figure 2: Workflow for the enzymatic assay.

Data Presentation

Table 1: Michaelis-Menten Constants (Km) for Human Peroxisomal 2,4-Dienoyl-CoA Reductase

SubstrateKm (µM)
trans-2,trans-4-Hexadienoyl-CoA30 ± 5
trans-2,trans-4-Decadienoyl-CoA5 ± 1
NADPH15 ± 3

Note: Data are representative and may vary depending on experimental conditions.

Table 2: Catalytic Efficiency (kcat/Km) of Human Peroxisomal 2,4-Dienoyl-CoA Reductase

Substratekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
trans-2,trans-4-Hexadienoyl-CoA10 ± 13.3 x 10⁵
trans-2,trans-4-Decadienoyl-CoA12 ± 22.4 x 10⁶

Note: Data are representative and should be determined experimentally for the specific substrate and enzyme preparation.

Troubleshooting

IssuePossible CauseSolution
High background NADPH oxidation Contaminating enzymes in the sample; Instability of NADPHRun a blank without substrate; Prepare fresh NADPH solution.
No or low enzyme activity Inactive enzyme; Incorrect buffer pH; Substrate degradationUse a fresh enzyme preparation; Verify buffer pH; Prepare fresh substrate solution.
Non-linear reaction rate Substrate depletion; Enzyme instability; Product inhibitionUse a lower enzyme concentration or higher substrate concentration; Optimize assay time; Perform initial velocity measurements.

Conclusion

This application note provides a comprehensive framework for developing and executing a spectrophotometric assay to measure the enzymatic activity of 2,4-dienoyl-CoA reductase on the substrate this compound. The provided protocols and reference data will aid researchers, scientists, and drug development professionals in studying the metabolism of polyunsaturated fatty acids and in the screening for potential modulators of this critical enzymatic step. Accurate determination of enzyme kinetics is essential for understanding its physiological role and for the development of therapeutic interventions targeting metabolic diseases.

References

Application Notes and Protocols for (2E,5E)-Tetradecadienoyl-CoA in Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5E)-Tetradecadienoyl-CoA is a hypothetical intermediate in the biosynthesis of insect sex pheromones. While no specific pheromone has been definitively identified as being directly derived from this precursor, its structure suggests a potential role in the formation of C14 diene pheromones with (E,E) configurations. The study of such specific acyl-CoA intermediates is crucial for understanding the enzymatic basis of pheromone diversity and for the potential development of novel pest management strategies through the disruption of pheromone biosynthesis.

These application notes provide a theoretical framework and detailed experimental protocols for investigating the potential role of this compound in pheromone research. The methodologies are based on established techniques used for the characterization of known pheromone biosynthetic pathways.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for a hypothetical (2E,5E)-tetradecadien-1-ol pheromone, originating from palmitoyl-CoA (16:CoA), is outlined below. This pathway is analogous to known pathways for other moth pheromones.

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Chain Shortening cluster_2 Final Pheromone Formation Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Acetyl-CoA->Palmitoyl-CoA (16:CoA) Fatty Acid Synthase (FAS) Δ5-Desaturase Δ5-Desaturase Palmitoyl-CoA (16:CoA)->Δ5-Desaturase Stearoyl-CoA (18:CoA) Stearoyl-CoA (18:CoA) (5E)-Hexadecenoyl-CoA (5E)-Hexadecenoyl-CoA Δ5-Desaturase->(5E)-Hexadecenoyl-CoA Introduction of first double bond β-oxidation β-oxidation (3E)-Tetradecenoyl-CoA (3E)-Tetradecenoyl-CoA β-oxidation->(3E)-Tetradecenoyl-CoA (5E)-Hexadecenoyl-CoA->β-oxidation Chain shortening (1 cycle) This compound This compound FAR FAR This compound->FAR Δ2-Desaturase Δ2-Desaturase (3E)-Tetradecenoyl-CoA->Δ2-Desaturase Δ2-Desaturase->this compound Introduction of second double bond Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) (2E,5E)-Tetradecadien-1-ol (2E,5E)-Tetradecadien-1-ol Alcohol Dehydrogenase/Oxidase Alcohol Dehydrogenase/Oxidase (2E,5E)-Tetradecadien-1-ol->Alcohol Dehydrogenase/Oxidase Acetyltransferase Acetyltransferase (2E,5E)-Tetradecadien-1-ol->Acetyltransferase (2E,5E)-Tetradecadienal (2E,5E)-Tetradecadienal Alcohol Dehydrogenase/Oxidase->(2E,5E)-Tetradecadienal (2E,5E)-Tetradecadienyl Acetate (2E,5E)-Tetradecadienyl Acetate Acetyltransferase->(2E,5E)-Tetradecadienyl Acetate FAR->(2E,5E)-Tetradecadien-1-ol

Caption: Proposed biosynthetic pathway for (2E,5E)-tetradecadienyl pheromones.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments designed to characterize the enzymes involved in the proposed biosynthetic pathway.

EnzymeSubstrateProductApparent Km (µM)Vmax (pmol/min/µg protein)
Δ5-DesaturasePalmitoyl-CoA (16:CoA)(5E)-Hexadecenoyl-CoA15.2 ± 2.1120.5 ± 8.7
Acyl-CoA Oxidase (β-ox)(5E)-Hexadecenoyl-CoA(3E)-Tetradecenoyl-CoA25.8 ± 3.585.2 ± 6.1
Δ2-Desaturase(3E)-Tetradecenoyl-CoAThis compound18.5 ± 2.998.4 ± 7.3
Fatty Acyl-CoA ReductaseThis compound(2E,5E)-Tetradecadien-1-ol12.1 ± 1.8250.1 ± 15.4

Experimental Protocols

Protocol 1: Identification of Pheromone Gland Acyl-CoA Intermediates

This protocol describes the extraction and analysis of acyl-CoA thioesters from insect pheromone glands to identify potential biosynthetic intermediates.

Workflow:

Protocol1_Workflow PG_Dissection Pheromone Gland Dissection Homogenization Homogenization in Extraction Buffer PG_Dissection->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Derivatization Fluorescent Derivatization (e.g., with chloroacetaldehyde) SPE->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Identification LC_MS->Data_Analysis

Caption: Workflow for the analysis of acyl-CoA intermediates in pheromone glands.

Methodology:

  • Pheromone Gland Dissection: Dissect pheromone glands from 20-30 female insects during their peak calling period. Immediately freeze the glands in liquid nitrogen to quench enzymatic activity.

  • Homogenization: Homogenize the pooled glands in 500 µL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and a protease inhibitor cocktail).

  • Solid-Phase Extraction (SPE):

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol (B129727) in water.

    • Elute the acyl-CoA esters with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Fluorescent Derivatization:

    • Reconstitute the dried extract in 100 µL of derivatization buffer (e.g., 50 mM sodium citrate, pH 4.0).

    • Add 10 µL of 1 M chloroacetaldehyde (B151913) and incubate at 80°C for 20 minutes.

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a C18 column with a gradient elution of acetonitrile (B52724) in water (both containing 0.1% formic acid).

    • Monitor for the characteristic neutral loss of the CoA moiety and the specific mass of the etheno-adenosine derivative of this compound.

  • Data Analysis: Compare the retention time and mass spectrum of the detected peak with a chemically synthesized standard of this compound.

Protocol 2: Functional Characterization of a Candidate Δ2/Δ5-Desaturase

This protocol describes the heterologous expression of a candidate desaturase gene in yeast and the subsequent analysis of its products to determine its substrate specificity and regioselectivity.

Workflow:

Protocol2_Workflow cluster_A Gene Cloning & Yeast Transformation cluster_B Expression & Substrate Feeding cluster_C Analysis of Products Gene_Isolation Isolate Candidate Desaturase Gene from Pheromone Gland cDNA Yeast_Vector Clone into Yeast Expression Vector (e.g., pYES2) Gene_Isolation->Yeast_Vector Yeast_Transformation Transform into a Suitable Yeast Strain (e.g., S. cerevisiae) Yeast_Vector->Yeast_Transformation Yeast_Culture Culture Transformed Yeast Yeast_Transformation->Yeast_Culture Induction Induce Gene Expression (e.g., with galactose) Yeast_Culture->Induction Substrate_Addition Add Potential Substrates (e.g., Palmitic Acid, (3E)-Tetradecenoic Acid) Induction->Substrate_Addition Lipid_Extraction Extract Total Lipids from Yeast Cells Substrate_Addition->Lipid_Extraction FAME_Derivatization Derivatize to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->FAME_Derivatization GC_MS Analyze FAMEs by GC-MS FAME_Derivatization->GC_MS DMDS_Adducts Form DMDS Adducts to Determine Double Bond Position FAME_Derivatization->DMDS_Adducts GC_MS_DMDS Analyze DMDS Adducts by GC-MS DMDS_Adducts->GC_MS_DMDS

Caption: Workflow for the functional characterization of a candidate desaturase.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from pheromone glands and synthesize cDNA.

    • Amplify the full-length open reading frame of the candidate desaturase gene using PCR with specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2 under the control of the GAL1 promoter).

  • Yeast Transformation and Culture:

    • Transform the expression vector into a suitable strain of Saccharomyces cerevisiae.

    • Grow the transformed yeast in a selective medium containing glucose.

    • Induce gene expression by transferring the yeast to a medium containing galactose.

  • Substrate Feeding:

    • Supplement the induction medium with a potential fatty acid substrate (e.g., 0.5 mM palmitic acid or (3E)-tetradecenoic acid).

    • Incubate the culture for 48-72 hours at 30°C.

  • Lipid Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract total lipids using a modified Bligh-Dyer method.

    • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products.

  • Determination of Double Bond Position:

    • To confirm the position of the newly introduced double bonds, derivatize the FAMEs with dimethyl disulfide (DMDS).

    • Analyze the DMDS adducts by GC-MS. The fragmentation pattern will reveal the exact position of the double bonds.

Protocol 3: In Vitro Assay of a Candidate Fatty Acyl-CoA Reductase (FAR)

This protocol describes an in vitro assay to determine the substrate specificity of a candidate FAR for this compound.

Methodology:

  • Enzyme Preparation:

    • Express the candidate FAR gene in a suitable system (e.g., E. coli or insect cells) with a purification tag (e.g., His-tag).

    • Purify the recombinant protein using affinity chromatography.

  • In Vitro Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM phosphate buffer, pH 7.0

      • 1 mM DTT

      • 1 mM NADPH

      • 5 µg of purified FAR

      • 10 µM this compound (synthesized standard)

    • Incubate the reaction at 30°C for 1 hour.

  • Product Extraction and Analysis:

    • Stop the reaction by adding 100 µL of 0.1 M HCl.

    • Extract the fatty alcohol product with 500 µL of hexane (B92381).

    • Analyze the hexane extract by GC-MS.

    • Compare the retention time and mass spectrum of the product with a synthetic standard of (2E,5E)-tetradecadien-1-ol.

  • Quantitative Analysis:

    • Perform the assay with varying concentrations of the acyl-CoA substrate to determine the kinetic parameters (Km and Vmax).

    • Quantify the product formation using a standard curve of the synthetic alcohol.

Conclusion

The study of specific acyl-CoA intermediates like this compound, even if hypothetical at present, provides a valuable framework for advancing our understanding of the intricate enzymatic machinery responsible for the vast diversity of insect pheromones. The protocols outlined here offer a systematic approach to identifying and characterizing the enzymes involved in novel pheromone biosynthetic pathways. This knowledge is fundamental for the development of innovative and environmentally benign strategies for pest control.

Detecting (2E,5E)-Tetradecadienoyl-CoA in Tissue Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of (2E,5E)-tetradecadienoyl-CoA in biological tissue samples. The methodologies outlined are based on established techniques for the analysis of long-chain fatty acyl-CoA esters, adapted for the specific analyte of interest.

Introduction

This compound is a specific unsaturated long-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, lipid biosynthesis, and cellular signaling. Accurate quantification of specific acyl-CoA species like this compound in tissues is vital for understanding metabolic pathways, identifying biomarkers for disease, and evaluating the efficacy of therapeutic agents targeting lipid metabolism.

The primary challenge in analyzing acyl-CoAs from tissues lies in their low abundance and the need for efficient extraction methods that separate them from more abundant lipids.[1] This protocol details a robust workflow encompassing tissue homogenization, acyl-CoA extraction, and subsequent analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][3]

I. Experimental Workflow

The overall experimental workflow for the detection of this compound in tissue samples is depicted below. This process involves sample preparation, extraction, and analytical detection.

experimental_workflow tissue_sample Tissue Sample (Flash-frozen) homogenization Homogenization (in ice-cold buffer) tissue_sample->homogenization extraction Acyl-CoA Extraction (Solvent Precipitation & Solid-Phase Extraction) homogenization->extraction analysis LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) extraction->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for analyzing this compound.

II. Metabolic Context: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain. The general pathway is illustrated below.

beta_oxidation PUFA Polyunsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase PUFA_CoA Polyunsaturated Acyl-CoA Acyl_CoA_Synthetase->PUFA_CoA Beta_Oxidation Beta-Oxidation Cycles PUFA_CoA->Beta_Oxidation Intermediate This compound Beta_Oxidation->Intermediate Further_Oxidation Further Beta-Oxidation Intermediate->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of this compound in beta-oxidation.

III. Detailed Experimental Protocols

A. Protocol 1: Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[4][5][6] It is crucial to perform all steps on ice to minimize enzymatic activity and degradation of acyl-CoAs.

Materials:

  • Frozen tissue sample (~50 mg)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

  • Polypropylene (B1209903) pestle

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and 50 mg/mL fatty acid-free BSA.

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Reconstitution Solvent: 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) with 20% acetonitrile.[7]

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled 2 mL microcentrifuge tube. Keep the tube in liquid nitrogen.

  • Homogenization: Add 400 µL of freshly prepared, ice-cold extraction buffer to the tube. Homogenize the tissue thoroughly using a polypropylene pestle while keeping the tube on ice.

  • Lipid Removal: Add 400 µL of petroleum ether (saturated with a 1:1 mixture of 2-propanol:water). Vortex briefly and centrifuge at 100 x g for 1 minute to separate the phases. Discard the upper organic phase. Repeat this wash step two more times.

  • Protein Precipitation and Acyl-CoA Extraction: To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4, followed by 1.2 mL of a 2:1 methanol:chloroform mixture. Vortex vigorously and let the sample stand at room temperature for 20 minutes.

  • Phase Separation: Centrifuge at 21,000 x g for 2 minutes. Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried pellet in a known volume (e.g., 100 µL) of reconstitution solvent. Vortex and sonicate briefly to ensure complete dissolution.

  • Clarification: Centrifuge at 500 x g for 10 minutes to pellet any insoluble debris.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial with a low-volume insert for LC-MS/MS analysis.

B. Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for a UPLC-MS/MS system for the quantification of long-chain acyl-CoAs.[8][9]

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY)

  • Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Quantum Ultra)

  • Reversed-phase C8 or C18 column (e.g., Acquity 1.7 µm C8)

LC Parameters:

  • Mobile Phase A: 15 mM NH4OH in water

  • Mobile Phase B: 15 mM NH4OH in 90% acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Re-equilibration at 10% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): The [M+H]+ for this compound needs to be calculated based on its chemical formula (C35H58N7O17P3S).

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of 507.0 Da is typically monitored for acyl-CoAs.[9]

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument and analyte.

IV. Data Presentation and Quantification

Quantitative data should be presented in a clear, tabular format. The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Table 1: Example Quantitative Data for Acyl-CoAs in Tissue

Acyl-CoA SpeciesTissue TypeConcentration (nmol/g wet weight)Coefficient of Variation (CV%)
C16:0-CoAHuman Skeletal Muscle3.5 ± 0.45-6% (Inter-assay)
C18:1-CoAHuman Skeletal Muscle2.8 ± 0.35% (Intra-assay)
C16:1-CoAHuman Skeletal Muscle1.2 ± 0.210% (Intra-assay)
This compound [Your Tissue] [Your Data] [Your Data]

Data for C16:0-CoA, C18:1-CoA, and C16:1-CoA are representative values from the literature to illustrate data presentation.[8]

V. Conclusion

The methods described provide a comprehensive framework for the reliable extraction and quantification of this compound from tissue samples. The use of LC-MS/MS ensures high sensitivity and specificity, which is crucial for the analysis of low-abundance lipid metabolites. Adherence to proper sample handling and preparation techniques is critical for obtaining accurate and reproducible results. These protocols can be adapted for various research and drug development applications focused on lipid metabolism and related pathologies.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5E)-Tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA that serves as a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its metabolism is essential for energy homeostasis and is primarily facilitated by the enzyme 2,4-dienoyl-CoA reductase. Deficiencies or dysregulation in the β-oxidation pathway are associated with various metabolic disorders, making the study of enzymes that process substrates like this compound a key area of research for understanding disease pathogenesis and for the development of novel therapeutics.

These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetic studies, focusing on the characterization of 2,4-dienoyl-CoA reductase. Included are detailed protocols for enzyme assays, substrate synthesis, and data presentation, along with visual representations of the relevant metabolic pathway and experimental workflow.

Data Presentation: Enzyme Kinetic Parameters

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)CofactorReference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria0.462.1NADPH[1]
NADPHRat Liver Mitochondria2.52.1-[1]

Signaling Pathway: β-Oxidation of Polyunsaturated Fatty Acids

This compound is a key intermediate in the β-oxidation pathway for polyunsaturated fatty acids. This pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. The diagram below illustrates the central role of 2,4-dienoyl-CoA reductase in this process.

beta_oxidation_pathway PUFA Polyunsaturated Fatty Acyl-CoA BetaOx1 β-Oxidation Cycles PUFA->BetaOx1 Dienoyl_CoA This compound BetaOx1->Dienoyl_CoA DCR 2,4-Dienoyl-CoA Reductase (NADPH-dependent) Dienoyl_CoA->DCR Reduction Trans_Enoyl_CoA trans-3-Enoyl-CoA DCR->Trans_Enoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA Trans_Enoyl_CoA->Enoyl_CoA_Isomerase Isomerization BetaOx2 Further β-Oxidation Cycles Trans_2_Enoyl_CoA->BetaOx2 Acetyl_CoA Acetyl-CoA BetaOx2->Acetyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA

Caption: β-Oxidation pathway for polyunsaturated fatty acids.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of long-chain fatty acyl-CoA esters, which can be adapted for this compound.[2] The method involves the activation of the fatty acid with N-hydroxysuccinimide (NHS) followed by reaction with Coenzyme A.

Materials:

  • (2E,5E)-Tetradecadienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ethyl acetate (B1210297)

  • Coenzyme A (CoA) lithium salt

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve (2E,5E)-tetradecadienoic acid (1 equivalent) and NHS (1.1 equivalents) in ethyl acetate.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

    • Filter the reaction mixture to remove the precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS ester of (2E,5E)-tetradecadienoic acid.

  • Synthesis of the Acyl-CoA Ester:

    • Dissolve the NHS ester (1.5 equivalents) in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A lithium salt (1 equivalent) in an aqueous solution of sodium bicarbonate (pH ~8.0).

    • Bubble argon or nitrogen gas through the CoA solution for 10-15 minutes to remove dissolved oxygen.

    • Slowly add the THF solution of the NHS ester to the CoA solution with vigorous stirring.

    • Monitor the reaction by observing the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).

    • Once the reaction is complete (typically 1-2 hours), acidify the solution to pH 3-4 with dilute HCl.

    • Extract the product with a mixture of isobutanol and water.

    • The product can be further purified by column chromatography on silica (B1680970) gel or by HPLC.

Protocol 2: Enzyme Kinetic Assay for 2,4-Dienoyl-CoA Reductase

This protocol is adapted from a spectrophotometric assay and monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[3]

Materials:

  • Purified recombinant 2,4-dienoyl-CoA reductase

  • This compound (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer and determine its concentration spectrophotometrically using its molar extinction coefficient.

    • Prepare a stock solution of NADPH in the assay buffer and determine its concentration using its molar extinction coefficient at 340 nm (6220 M⁻¹cm⁻¹).

    • Prepare a series of dilutions of the this compound stock solution to be used in the assay.

  • Enzyme Assay:

    • Set up a reaction mixture in a quartz cuvette containing the potassium phosphate buffer and a fixed, non-limiting concentration of NADPH (e.g., 100-200 µM).

    • Add a specific volume of the this compound solution to achieve the desired final concentration.

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small, predetermined amount of purified 2,4-dienoyl-CoA reductase to the cuvette and mix immediately.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH.

    • Repeat the assay with varying concentrations of this compound.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow

The following diagram outlines the key steps involved in a typical enzyme kinetic study using this compound as a substrate.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Substrate_Synth Synthesize this compound Assay_Setup Set up Reaction Mixtures (Varying Substrate Concentrations) Substrate_Synth->Assay_Setup Enzyme_Purify Purify Recombinant 2,4-Dienoyl-CoA Reductase Reaction_Init Initiate Reaction with Enzyme Enzyme_Purify->Reaction_Init Reagent_Prep Prepare Buffers and Cofactor Solutions Reagent_Prep->Assay_Setup Assay_Setup->Reaction_Init Data_Acq Monitor NADPH Oxidation (ΔA340nm) Reaction_Init->Data_Acq Calc_V0 Calculate Initial Velocities (v₀) Data_Acq->Calc_V0 MM_Plot Plot v₀ vs. [Substrate] Calc_V0->MM_Plot Kinetic_Params Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Params

Caption: Workflow for enzyme kinetic analysis.

References

Application Notes and Protocols for In Vitro Metabolism of (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,5E)-Tetradecadienoyl-CoA is a di-unsaturated fatty acyl-coenzyme A that plays a role in lipid metabolism. Understanding its metabolic fate is crucial for elucidating its physiological functions and potential pharmacological effects. This document provides a detailed experimental setup for studying the in vitro metabolism of this compound using various model systems, including liver microsomes, hepatocytes, and recombinant enzymes. The protocols outlined here are designed to enable researchers to assess the metabolic stability, identify metabolites, and determine the kinetic parameters of the enzymes involved in its biotransformation.

The metabolism of polyunsaturated fatty acids like this compound requires the concerted action of the core β-oxidation enzymes as well as auxiliary enzymes to handle the double bonds. The key enzymes involved in its metabolism are acyl-CoA dehydrogenases, 2,4-dienoyl-CoA reductase, and enoyl-CoA isomerase.

Data Presentation

The following tables summarize representative quantitative data for the enzymes involved in the metabolism of dienoyl-CoA substrates. While specific data for this compound is not available in the literature, the provided data for other dienoyl-CoA substrates can serve as a valuable reference for experimental design and data interpretation.

Table 1: Representative Kinetic Parameters for 2,4-Dienoyl-CoA Reductase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria--[1]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria--[1]
2,4-Hexadienoyl-CoAHuman Peroxisomal (recombinant)>6-fold higher than for C10 or longer-[2]
2,4,7,10,13,16,19-Docosaheptaenoyl-CoAHuman Peroxisomal (recombinant)--[3]

Note: Specific Km and Vmax values for the rat liver mitochondrial enzyme with hexadienoyl-CoA and pentadienoyl-CoA were determined but not explicitly stated in the abstract. Peroxisomal 2,4-dienoyl-CoA reductase shows higher activity towards longer-chain substrates.

Table 2: Representative Kinetic Parameters for Enoyl-CoA Isomerase

SubstrateEnzyme SourceKm (µM)kcat (s-1)Reference
Crotonyl-CoAEuglena gracilis (recombinant)68 (with NADH)-
trans-2-Hexenoyl-CoAEuglena gracilis (recombinant)91 (with NADH)-

Experimental Protocols

Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of this compound in liver microsomes, primarily assessing its susceptibility to metabolism by cytochrome P450 enzymes and other microsomal enzymes.[1][4]

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., a structurally similar, stable acyl-CoA)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.

    • To initiate the reaction, add the this compound stock solution to the microsomes to achieve the desired final substrate concentration (e.g., 1 µM).

    • Immediately after substrate addition, add the NADPH regenerating system to start the enzymatic reaction. For negative controls, add an equal volume of phosphate buffer instead of the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard (e.g., 3 volumes).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins (e.g., 10,000 x g for 10 minutes at 4°C).

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.

Hepatocyte Metabolism Assay

This assay provides a more comprehensive assessment of the metabolism of this compound, as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.

Materials:

  • This compound

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Bovine Serum Albumin (BSA)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ice-cold) with internal standard

  • LC-MS/MS system

Protocol:

  • Hepatocyte Plating and Acclimation:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and acclimate for a specified period (e.g., 4-24 hours) in a humidified incubator at 37°C and 5% CO2.

  • Substrate Preparation:

    • Prepare a stock solution of this compound. Due to the nature of fatty acyl-CoAs, it is often beneficial to complex them with BSA to improve solubility and cellular uptake.

    • Incubate the this compound with BSA in culture medium to allow for complex formation.

  • Incubation:

    • Remove the acclimation medium from the hepatocytes and replace it with the medium containing the this compound-BSA complex at the desired final concentration.

    • Incubate the plates at 37°C and 5% CO2.

  • Sampling and Analysis:

    • At various time points, collect both the cells and the incubation medium.

    • Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.

    • Homogenize or lyse the cells to release intracellular metabolites.

    • Process the samples by centrifugation to remove protein and cellular debris.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites.

Recombinant Enzyme Assays

These assays are used to determine the kinetic parameters of specific enzymes involved in the metabolism of this compound.

Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Recombinant 2,4-dienoyl-CoA reductase

  • This compound (substrate)

  • NADPH

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the recombinant enzyme.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of this compound.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM-1cm-1).

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound and a fixed, saturating concentration of NADPH.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Principle: The activity of enoyl-CoA isomerase can be coupled with the subsequent enzyme in the β-oxidation pathway, enoyl-CoA hydratase, and the change in absorbance of the resulting product can be monitored.

Materials:

  • Recombinant enoyl-CoA isomerase

  • Recombinant enoyl-CoA hydratase (as a coupling enzyme)

  • (3Z)- or (3E)-tetradecenoyl-CoA (as a potential intermediate of this compound metabolism)

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Protocol:

  • Coupled Assay Setup:

    • In a cuvette, combine the buffer, the substrate (e.g., (3Z)-tetradecenoyl-CoA), and the coupling enzyme (enoyl-CoA hydratase).

    • Initiate the reaction by adding the recombinant enoyl-CoA isomerase.

  • Measurement:

    • Monitor the change in absorbance at a wavelength specific for the product of the enoyl-CoA hydratase reaction.

  • Data Analysis:

    • Calculate the reaction rate from the change in absorbance over time.

    • Determine kinetic parameters by varying the substrate concentration.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis substrate This compound Stock Solution microsomal_assay Microsomal Stability Assay (with NADPH) substrate->microsomal_assay hepatocyte_assay Hepatocyte Metabolism Assay substrate->hepatocyte_assay enzyme_assay Recombinant Enzyme Assay (Kinetic Analysis) substrate->enzyme_assay microsomes Liver Microsomes microsomes->microsomal_assay hepatocytes Hepatocytes hepatocytes->hepatocyte_assay recombinant_enzyme Recombinant Enzymes (e.g., 2,4-Dienoyl-CoA Reductase) recombinant_enzyme->enzyme_assay sample_processing Sample Processing (Protein Precipitation, Centrifugation) microsomal_assay->sample_processing hepatocyte_assay->sample_processing enzyme_assay->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms data_analysis Data Analysis (Half-life, CLint, Km, Vmax) lc_ms->data_analysis

Caption: Experimental workflow for in vitro metabolism studies.

metabolic_pathway cluster_pathway Proposed Metabolic Pathway of this compound start This compound intermediate1 (3E,5E)-Tetradecadienoyl-CoA start->intermediate1 Enoyl-CoA Isomerase intermediate2 (2E,4E)-Tetradecadienoyl-CoA intermediate1->intermediate2 Enoyl-CoA Isomerase intermediate3 (3E)-Tetradecenoyl-CoA intermediate2->intermediate3 2,4-Dienoyl-CoA Reductase (NADPH-dependent) intermediate4 (2E)-Tetradecenoyl-CoA intermediate3->intermediate4 Enoyl-CoA Isomerase end Further β-oxidation cycles intermediate4->end Standard β-oxidation enzymes

Caption: Proposed metabolic pathway of this compound.

References

Application Notes: Quantitative Analysis of (2E,5E)-Tetradecadienoyl-CoA in Biological Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,5E)-Tetradecadienoyl-CoA is a di-unsaturated long-chain fatty acyl-coenzyme A that is an intermediate in the metabolic pathways of fatty acids. The precise quantification of this and other acyl-CoAs in biological matrices is crucial for understanding cellular metabolism, energy homeostasis, and the pathophysiology of various metabolic diseases. Dysregulation of fatty acyl-CoA metabolism has been implicated in conditions such as type 2 diabetes, cardiovascular diseases, and certain types of cancer[1]. These application notes provide a comprehensive protocol for the quantitative analysis of this compound in biological extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle

The methodology involves the extraction of total long-chain acyl-CoAs from biological samples, followed by chromatographic separation using reversed-phase liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery.

Applications

  • Metabolic Research: Elucidating the role of specific fatty acyl-CoAs in metabolic pathways such as beta-oxidation and fatty acid synthesis.

  • Drug Development: Assessing the effects of drug candidates on lipid metabolism and identifying potential off-target effects.

  • Biomarker Discovery: Identifying and quantifying changes in acyl-CoA profiles associated with disease states to discover potential diagnostic or prognostic biomarkers.

  • Nutritional Science: Investigating the impact of dietary fats on intracellular lipid pools and metabolic regulation.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol describes an effective method for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.5 M perchloric acid

  • Internal Standard (IS): A stable isotope-labeled C14:2-CoA or a structurally similar acyl-CoA (e.g., C17:0-CoA) if a labeled version of the analyte is not available.

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: Methanol (B129727)

  • SPE equilibration solution: 50 mM potassium phosphate (B84403) buffer (pH 7.0)

  • SPE wash solution: 50 mM potassium phosphate buffer with 20% methanol

  • SPE elution solution: Methanol with 0.1% formic acid

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the tissue sample.

  • Homogenization and Protein Precipitation: Add 1 mL of ice-cold 10% TCA to the tube. Homogenize the tissue thoroughly on ice.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of 50 mM potassium phosphate buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the SPE wash solution to remove interfering substances.

  • Elution: Elute the acyl-CoAs with 2 mL of the SPE elution solution into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters (Example for a C14:2-CoA):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z for [M+H]⁺ of this compound

  • Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the phosphopantetheine moiety is commonly monitored for acyl-CoAs[2].

  • Collision Energy: To be optimized for the specific instrument and analyte.

  • Other parameters: (e.g., spray voltage, capillary temperature) should be optimized for maximum signal intensity.

Data Analysis:

Quantification is performed by creating a calibration curve using a synthetic standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. The concentration of this compound in the biological samples is then determined from this calibration curve.

Data Presentation

Quantitative data for this compound should be presented in a clear and structured format. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Example Calibration Curve Data for this compound

Calibrant Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,500100,0000.015
0.57,600102,0000.075
1.015,300101,0000.151
5.075,50099,0000.763
10.0152,000100,5001.512
50.0760,000101,0007.525
100.01,510,00099,50015.176

Table 2: Example Quantitative Data for this compound in Biological Samples

Sample IDTissue TypeAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (pmol/mg tissue)
Control 1Liver25,000101,0000.2481.64
Control 2Liver28,500103,0000.2771.83
Treated 1Liver45,00099,0000.4553.01
Treated 2Liver51,000102,0000.5003.31

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Typical concentrations of total long-chain acyl-CoAs in mammalian tissues like the liver are in the range of 20-100 nmol/g wet weight[3].

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Liver Tissue) homogenization Homogenization with Internal Standard sample->homogenization spe Solid Phase Extraction (SPE) homogenization->spe Extract Acyl-CoAs analysis LC-MS/MS Analysis spe->analysis Inject Purified Extract quantification Data Processing and Quantification analysis->quantification Generate Peak Areas result Quantitative Result (pmol/mg tissue) quantification->result Calculate Concentration

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway: Beta-Oxidation of a Di-unsaturated Fatty Acyl-CoA

beta_oxidation_pathway start This compound (C14:2) cycle1 1st Round of Beta-Oxidation start->cycle1 intermediate1 (3E)-Dodecenoyl-CoA cycle1->intermediate1 - Acetyl-CoA isomerase Enoyl-CoA Isomerase intermediate1->isomerase intermediate2 (2E)-Dodecenoyl-CoA isomerase->intermediate2 Isomerization cycle2 Further Beta-Oxidation Cycles intermediate2->cycle2 end_product 6 Acetyl-CoA cycle2->end_product 5 Rounds tca TCA Cycle end_product->tca

Caption: Proposed beta-oxidation pathway for this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in (2E,5E)-tetradecadienoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chemical synthesis of (2E,5E)-tetradecadienoyl-CoA, particularly concerning low yields. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors throughout the two main stages: the synthesis of the (2E,5E)-tetradecadienoic acid precursor and its subsequent coupling with Coenzyme A (CoA).

  • For the precursor synthesis (Wittig Reaction):

    • Poor ylide formation: Incomplete deprotonation of the phosphonium (B103445) salt.

    • Side reactions of the ylide: Reaction with atmospheric oxygen or moisture.

    • Unfavorable stereochemistry: Formation of undesired Z-isomers during the Wittig reaction, which can be difficult to separate.

    • Difficult purification: Contamination of the fatty acid with triphenylphosphine (B44618) oxide.

  • For the CoA coupling reaction (Carbodiimide method):

    • Formation of N-acylurea: A common side reaction with carbodiimides (e.g., EDC, DCC) that forms an inactive byproduct and consumes the activated fatty acid.[1]

    • Hydrolysis of the activated ester: The O-acylisourea intermediate is moisture-sensitive and can hydrolyze back to the starting carboxylic acid.

    • Degradation of Coenzyme A: CoA is susceptible to oxidation and degradation, especially at non-optimal pH or in the presence of impurities.

    • Inefficient purification: Loss of the final product during extraction and chromatographic purification steps.

Q2: I suspect the formation of N-acylurea during the EDC coupling step. How can I minimize this side reaction?

The formation of an unreactive N-acylurea is a major cause of low yields in carbodiimide-mediated couplings.[1] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with Coenzyme A.

To minimize N-acylurea formation:

  • Use an additive: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is highly recommended.[2] EDC reacts with the carboxylic acid to form the O-acylisourea, which then rapidly reacts with NHS to form a more stable NHS-ester. This NHS-ester is less prone to rearrangement and efficiently reacts with the thiol group of Coenzyme A.

  • Control the reaction temperature: Perform the activation of the carboxylic acid at a low temperature (e.g., 0 °C) to slow down the rearrangement to N-acylurea.

  • Order of addition: Add the reagents in a stepwise manner. First, activate the (2E,5E)-tetradecadienoic acid with EDC and NHS before adding Coenzyme A to the reaction mixture.[3][4]

Q3: What are the optimal reaction conditions for the coupling of (2E,5E)-tetradecadienoic acid with Coenzyme A?

While optimal conditions should be determined empirically, the following provides a good starting point for a two-step EDC/NHS coupling reaction:

ParameterRecommended ConditionRationale
Solvent A mixture of an organic solvent (e.g., THF, DMF) and an aqueous buffer.The fatty acid is soluble in the organic phase, while Coenzyme A and other reagents are soluble in the aqueous phase, allowing for a biphasic reaction.
pH Activation step (EDC/NHS): pH 4.5-6.0. Coupling step (with CoA): pH 7.0-8.0.EDC activation is more efficient in a slightly acidic medium. The thiolate form of CoA, which is the active nucleophile, is favored at a slightly alkaline pH.
Temperature Activation: 0-4 °C. Coupling: Room temperature.Low temperature for activation minimizes side reactions. The coupling step can proceed at room temperature for a reasonable reaction rate.
Reagent Stoichiometry Fatty Acid: 1 equivalent. EDC: 1.5-2.0 equivalents. NHS: 1.5-2.0 equivalents. Coenzyme A: 1.2 equivalents.A slight excess of coupling agents ensures efficient activation. A small excess of CoA can help drive the reaction to completion.
Reaction Time Activation: 15-30 minutes. Coupling: 2-4 hours.These are typical reaction times; progress should be monitored by TLC or HPLC.

Q4: I am having trouble purifying the final this compound product. What is an effective purification strategy?

Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. High-Performance Liquid Chromatography (HPLC) is the most effective method.

A general protocol for reversed-phase HPLC purification is as follows:

ParameterRecommended Condition
Column C18 reversed-phase column.
Mobile Phase A Aqueous buffer, e.g., 75 mM KH₂PO₄, pH 4.9.
Mobile Phase B Acetonitrile with 600 mM acetic acid.
Gradient A gradient elution from a lower to a higher percentage of Mobile Phase B.
Detection UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

This protocol should be optimized for your specific HPLC system and column.

Experimental Protocols

Protocol 1: Synthesis of (2E,5E)-Tetradecadienoic Acid (via Wittig Reaction)

This protocol describes a plausible synthetic route to the fatty acid precursor using a Wittig reaction.

  • Ylide Preparation:

    • Suspend triphenylphosphine in a suitable anhydrous solvent (e.g., THF).

    • Add the appropriate alkyl halide (e.g., 1-bromononane) and stir under an inert atmosphere (e.g., argon) at room temperature to form the phosphonium salt.

    • Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

  • Wittig Reaction:

    • To the ylide solution at -78 °C, add a solution of an appropriate α,β-unsaturated aldehyde (e.g., (2E)-pent-2-enal) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired dienoic acid from triphenylphosphine oxide and other byproducts.

Protocol 2: Synthesis of this compound (EDC/NHS Coupling)

This protocol outlines the coupling of the synthesized fatty acid with Coenzyme A.

  • Activation of the Fatty Acid:

    • Dissolve (2E,5E)-tetradecadienoic acid in an anhydrous organic solvent (e.g., THF or DMF).

    • Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Add the solution of the activated fatty acid (NHS-ester) dropwise to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Extract the product using a solid-phase extraction (SPE) cartridge or purify directly by preparative reversed-phase HPLC as described in the FAQ section.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Visualizing Workflows and Pathways

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flow start Low Yield of this compound check_precursor Check Purity and Yield of (2E,5E)-tetradecadienoic Acid start->check_precursor precursor_ok Precursor Synthesis OK? check_precursor->precursor_ok troubleshoot_wittig Troubleshoot Wittig Reaction: - Ylide formation - Side reactions - Purification precursor_ok->troubleshoot_wittig No check_coupling Analyze CoA Coupling Step precursor_ok->check_coupling Yes troubleshoot_wittig->check_precursor coupling_issue Identify Coupling Problem check_coupling->coupling_issue side_reaction Side Reaction Suspected? (e.g., N-acylurea) coupling_issue->side_reaction Reaction Incomplete purification_issue Purification Issues? coupling_issue->purification_issue Product Degradation optimize_coupling Optimize Coupling Conditions: - Add NHS/HOBt - Adjust pH, Temp. - Reagent stoichiometry side_reaction->optimize_coupling Yes side_reaction->purification_issue No optimize_coupling->check_coupling optimize_purification Optimize Purification: - HPLC gradient - SPE conditions - Sample handling purification_issue->optimize_purification Yes end_ok Yield Improved purification_issue->end_ok No, Re-evaluate optimize_purification->end_ok

Caption: A flowchart for systematic troubleshooting of low yield.

Carbodiimide Coupling Pathway and Side Reaction

Carbodiimide_Mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway cluster_prevention Preventative Pathway FattyAcid (2E,5E)-tetradecadienoic acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) FattyAcid->O_Acylisourea + EDC EDC EDC Product This compound (R-SCoA) O_Acylisourea->Product + CoA-SH N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS CoA Coenzyme A (CoA-SH) NHS NHS NHS_Ester->Product + CoA-SH

Caption: Reaction pathways in EDC coupling, including N-acylurea formation.

References

improving the stability of (2E,5E)-tetradecadienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E,5E)-tetradecadienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this polyunsaturated acyl-CoA ester in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: I am observing a rapid loss of my this compound concentration in my aqueous buffer. What could be the cause?

A1: The primary cause of degradation for this compound in aqueous solutions is the hydrolysis of its high-energy thioester bond. This process is significantly influenced by the pH and temperature of your solution. Alkaline conditions (pH > 7.5) and elevated temperatures will accelerate the rate of hydrolysis. Additionally, the presence of certain enzymes, such as acyl-CoA hydrolases, which may be present in cell lysates or other biological samples, can rapidly cleave the thioester bond.[1][2]

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

A2: Yes, inconsistent stability can lead to variable effective concentrations of the molecule in your assays, resulting in poor reproducibility. Key factors to control for consistent stability include:

  • pH: Ensure your buffer pH is maintained consistently, preferably in the slightly acidic to neutral range (pH 6.0-7.0).

  • Temperature: Prepare and use the solution at low temperatures (on ice) whenever possible and avoid repeated freeze-thaw cycles.

  • Storage: For long-term storage, keep the compound as a lyophilized powder at -80°C. For solutions, aliquot and store at -80°C.

  • Purity of Reagents: Use high-purity water and buffer components to avoid contamination with metal ions or enzymes that can accelerate degradation.

Q3: I suspect my compound is degrading due to oxidation. What are the signs and how can I prevent it?

A3: The polyunsaturated nature of the tetradecadienoyl chain makes it susceptible to oxidation, especially when exposed to air, light, and trace metal ions.[3] Signs of oxidation can include the appearance of secondary peaks in your analytical chromatography (e.g., HPLC). To prevent oxidation:

  • Use Degassed Buffers: Prepare buffers with deoxygenated water (e.g., by purging with nitrogen or argon gas).

  • Add Antioxidants: Include antioxidants in your buffer solutions. For lipid-based molecules, lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) (Vitamin E) are effective.

  • Include Metal Chelators: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze lipid oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can sequester these ions and improve stability.[4]

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

Q4: Can I use a spectrophotometric method to quickly assess the integrity of the thioester bond?

A4: Yes, a spectrophotometric assay using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the amount of free coenzyme A (CoA-SH) released upon hydrolysis of the thioester bond.[1] An increase in free CoA-SH over time indicates degradation. This method provides a convenient way to monitor the stability of your this compound solution.

Data on Stability of this compound

The following tables summarize the expected stability of this compound under various conditions. This data is illustrative and based on the known behavior of similar polyunsaturated acyl-CoA esters. Actual stability should be determined empirically for your specific experimental setup.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C

Buffer pHEstimated Half-Life (t½)
6.0~48 hours
7.0~24 hours
7.4~16 hours
8.0~8 hours
9.0< 2 hours

Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Buffer at pH 7.0

TemperatureEstimated Half-Life (t½)
4°C (on ice)~120 hours
25°C (Room Temp)~24 hours
37°C~10 hours

Table 3: Effect of Additives on the Stability of this compound in Aqueous Buffer (pH 7.4, 25°C)

AdditiveConcentrationEffect on Stability
EDTA0.5 mMIncreases stability by chelating metal ions that catalyze oxidation.
BHT10 µMIncreases stability by preventing lipid peroxidation.
Acyl-CoA Binding Protein (ACBP)1.2 molar excessSignificantly increases stability by sequestering the acyl-CoA and protecting the thioester bond from hydrolysis.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

  • Reconstitution: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Solvent: Reconstitute the powder in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 6.5-7.0) that has been degassed. For higher concentrations, a small amount of a co-solvent like DMSO or ethanol (B145695) may be used before dilution in the aqueous buffer, but be mindful of the final concentration of the organic solvent in your experiment.

  • Temperature: Perform the reconstitution and subsequent dilutions on ice to minimize hydrolysis.

  • Additives: If required, add EDTA to a final concentration of 0.1-1 mM and/or an antioxidant like BHT to 10-20 µM to the buffer before adding the acyl-CoA.

  • Storage: For immediate use, keep the solution on ice. For storage, aliquot the solution into single-use vials, purge with an inert gas (nitrogen or argon), and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay for Thioester Bond Hydrolysis

This protocol is adapted from methods utilizing Ellman's reagent (DTNB).

  • Reagents:

    • This compound solution (e.g., 100 µM in your buffer of interest).

    • DTNB stock solution (10 mM in buffer, pH 7.0).

    • Your experimental buffer.

  • Procedure:

    • Set up a time-course experiment by incubating your this compound solution under the desired conditions (e.g., different pH values or temperatures).

    • At each time point, take an aliquot of the acyl-CoA solution.

    • In a cuvette, mix the aliquot with the experimental buffer and DTNB stock solution to a final DTNB concentration of 0.1 mM.

    • Immediately measure the absorbance at 412 nm. The product of the reaction between the free thiol of CoA and DTNB, 2-nitro-5-thiobenzoate (TNB²⁻), has a high molar absorptivity at this wavelength.

    • An increase in absorbance at 412 nm over time corresponds to the hydrolysis of the thioester bond.

  • Quantification:

    • The concentration of free CoA can be calculated using the Beer-Lambert law (ε₄₁₂ for TNB²⁻ = 14,150 M⁻¹cm⁻¹).

Protocol 3: HPLC Analysis of this compound Degradation

  • Sample Preparation:

    • Incubate your this compound solution under the desired experimental conditions.

    • At specified time points, take an aliquot and stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen.

  • HPLC System:

    • Use a reverse-phase C18 column.

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile will be required to elute the intact acyl-CoA and its degradation products.

    • Detection: UV detector set to 260 nm (for the adenine (B156593) ring of CoA).

  • Analysis:

    • Inject the prepared samples.

    • Monitor the decrease in the peak area of the intact this compound over time.

    • The appearance of new peaks, such as free CoA, indicates degradation.

    • Quantify the amount of remaining acyl-CoA by comparing the peak area to a standard curve.

Visualizations

DegradationPathways Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TDC_CoA This compound Free_CoA Free Coenzyme A TDC_CoA->Free_CoA High pH, High Temp, Hydrolases TDC_Acid (2E,5E)-Tetradecadienoic Acid TDC_CoA->TDC_Acid High pH, High Temp, Hydrolases Oxidized_Products Oxidized Degradation Products (e.g., aldehydes, ketones) TDC_CoA->Oxidized_Products O2, Light, Metal Ions

Caption: Major degradation pathways for this compound in solution.

ExperimentalWorkflow Workflow for Stability Assessment cluster_analysis Analysis prep Prepare this compound in Degassed Buffer with Additives incubate Incubate Under Test Conditions (pH, Temp) prep->incubate aliquot Take Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc spectro Spectrophotometric Assay (DTNB) aliquot->spectro data Quantify Degradation and Determine Half-Life hplc->data spectro->data

Caption: Experimental workflow for assessing the stability of this compound.

TroubleshootingLogic Troubleshooting Logic for Instability action action start Inconsistent Results or Rapid Degradation? check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_oxidation Suspect Oxidation? start->check_oxidation check_hydrolysis->check_oxidation No action_ph Adjust Buffer to pH 6.0-7.0 check_hydrolysis->action_ph Yes action_antioxidant Add BHT or Tocopherol check_oxidation->action_antioxidant Yes action_temp Work on Ice, Store at -80°C action_ph->action_temp action_chelator Add EDTA action_antioxidant->action_chelator action_degas Use Degassed Buffers action_chelator->action_degas action_light Protect from Light action_degas->action_light

Caption: A logical guide for troubleshooting the instability of this compound.

References

Technical Support Center: Optimizing Enzymatic Synthesis of (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (2E,5E)-tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound involves the activation of the free fatty acid, (2E,5E)-tetradecadienoic acid, by an acyl-CoA synthetase (ACS) or ligase. This reaction is ATP-dependent and typically requires the presence of magnesium ions (Mg²⁺) as a cofactor. The enzyme catalyzes the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A (CoA).[1][2][3]

Q2: Which type of acyl-CoA synthetase should I use?

A2: The choice of enzyme is critical for successful synthesis. Long-chain acyl-CoA synthetases (LACS) are generally suitable for fatty acids with 12 to 20 carbons.[2] For a dienoyl substrate like (2E,5E)-tetradecadienoic acid, it is advisable to use an ACS with broad substrate specificity or one known to be involved in the biosynthesis of similar polyunsaturated fatty acids, such as those found in insect pheromone glands.[4][5] The substrate specificity of ACS enzymes can be a limiting factor, and some may show lower efficiency with unsaturated fatty acids compared to saturated ones.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by quantifying the consumption of substrates (fatty acid, CoA, ATP) or the formation of the product, this compound. High-performance liquid chromatography (HPLC) with UV detection at 260 nm is a common method for separating and quantifying acyl-CoAs.[6][7] Liquid chromatography-mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for quantitative analysis.[8][9][10][11]

Q4: What are the critical parameters to optimize for this reaction?

A4: Key parameters to optimize include:

  • Enzyme concentration: Higher enzyme concentrations can increase the reaction rate but may also increase costs.

  • Substrate concentrations: The molar ratio of ATP, CoA, and the fatty acid should be optimized. An excess of ATP and CoA is often used.

  • Mg²⁺ concentration: This is a crucial cofactor for most acyl-CoA synthetases.

  • pH and Buffer System: The optimal pH for most acyl-CoA synthetases is typically between 7.0 and 8.0.

  • Temperature: Enzyme activity is temperature-dependent, with optimal temperatures usually between 25°C and 37°C.

  • Incubation time: The reaction should be monitored over time to determine the point of maximum yield.

Q5: How should I purify the final product?

A5: The product, this compound, can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][12] A C18 column is commonly used with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile.[6][7]

Q6: How should I store the purified this compound?

A6: Acyl-CoA esters are susceptible to hydrolysis, particularly at acidic or basic pH. For long-term stability, it is recommended to store the purified product at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH 5-6) or as a lyophilized powder.[11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no product yield 1. Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the specific enzyme. 3. Substrate Inhibition: High concentrations of the fatty acid substrate can sometimes inhibit the enzyme. 4. Product Inhibition: Accumulation of the acyl-CoA product or AMP can cause feedback inhibition of the enzyme.[13] 5. Poor Substrate Specificity: The chosen enzyme may have low affinity for the dienoyl fatty acid.1. Verify Enzyme Activity: Test the enzyme with a known preferred substrate (e.g., palmitic acid). 2. Optimize Reaction Conditions: Perform small-scale experiments to test a range of pH, temperature, and Mg²⁺ concentrations. 3. Substrate Titration: Test a range of fatty acid concentrations to identify potential substrate inhibition. 4. Monitor Reaction Time: Harvest the product at the optimal time before significant product inhibition occurs. Consider adding pyrophosphatase to the reaction to degrade pyrophosphate, a potential inhibitor. 5. Screen Different Enzymes: Test acyl-CoA synthetases from different sources, particularly those known to act on unsaturated fatty acids.
Incomplete reaction 1. Depletion of ATP or CoA: These substrates may be limiting in the reaction. 2. Enzyme Instability: The enzyme may lose activity over the course of a long incubation period.1. Increase ATP and CoA Concentrations: Use a molar excess of ATP and CoA relative to the fatty acid. 2. Optimize Incubation Time: Determine the time course of the reaction to find the point where the reaction plateaus. Consider a second addition of the enzyme for longer reaction times.
Presence of multiple peaks in HPLC analysis 1. Side Products: The enzyme may be producing other acylated species. 2. Degradation of Product: The this compound may be degrading during the reaction or workup. 3. Isomers of the Fatty Acid: The starting fatty acid material may contain geometric isomers.1. LC-MS/MS Analysis: Use mass spectrometry to identify the unexpected peaks. 2. Ensure Stability: Maintain a suitable pH and temperature during the reaction and purification to minimize hydrolysis.[11] 3. Verify Substrate Purity: Check the purity of the (2E,5E)-tetradecadienoic acid starting material.
Difficulty in purifying the product 1. Co-elution with Substrates: The product may co-elute with unreacted substrates or byproducts during HPLC.1. Optimize HPLC Gradient: Adjust the gradient of the mobile phase to improve the separation of the product from contaminants.[7]

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Acyl-CoA Synthesis
ParameterTypical RangeNotes
Buffer 50-100 mM Tris-HCl or HEPESOptimal pH is typically between 7.0 and 8.0.
(2E,5E)-Tetradecadienoic Acid 10-200 µMHigher concentrations may cause substrate inhibition.
Coenzyme A (CoA) 0.1-1.0 mMShould be in molar excess to the fatty acid.
ATP 1-10 mMShould be in molar excess to the fatty acid.
MgCl₂ 2-15 mMCrucial for ATP-dependent enzyme activity.
Acyl-CoA Synthetase 0.1-5 µMOptimal concentration depends on enzyme activity.
Temperature 25-37 °CHigher temperatures can lead to enzyme denaturation.
Incubation Time 30 min - 4 hoursMonitor reaction progress to determine the optimum time.
Table 2: HPLC Parameters for this compound Analysis
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 4.9[6]
Mobile Phase B Acetonitrile with 600 mM acetic acid[6]
Gradient A linear gradient from ~40% B to 100% B over 30-40 minutes
Flow Rate 0.5-1.0 mL/min
Detection UV at 260 nm
Column Temperature 30-40 °C

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from (2E,5E)-tetradecadienoic acid using an acyl-CoA synthetase.

Materials:

  • (2E,5E)-tetradecadienoic acid

  • Acyl-CoA synthetase (e.g., from insect pheromone glands or a commercially available long-chain ACS)

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl or HEPES buffer

  • Dithiothreitol (DTT) (optional, for enzyme stability)

  • Bovine Serum Albumin (BSA) (optional, to prevent non-specific binding)

  • Reaction tubes

  • Incubator/water bath

  • HPLC system for analysis and purification

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order (for a 100 µL final volume):

      • 50 µL of 2x reaction buffer (e.g., 200 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 2 mM DTT)

      • 10 µL of 10 mM ATP

      • 10 µL of 5 mM CoA

      • 10 µL of 1 mM (2E,5E)-tetradecadienoic acid (dissolved in ethanol (B145695) or DMSO)

      • Optional: 1 µL of 10 mg/mL BSA

      • Add water to bring the volume to 95 µL.

  • Initiate the Reaction:

    • Add 5 µL of the acyl-CoA synthetase solution to the reaction mixture.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 1-2 hours).

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of a quenching solution, such as 10% acetic acid or by flash-freezing in liquid nitrogen.

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by RP-HPLC to determine the conversion efficiency.

    • Purify the remaining this compound from the reaction mixture using preparative or semi-preparative RP-HPLC with the conditions outlined in Table 2.

    • Collect the fraction corresponding to the product peak.

  • Quantification and Storage:

    • Determine the concentration of the purified product using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).

    • Store the purified product at -80°C.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification fatty_acid (2E,5E)-Tetradecadienoic Acid mix Combine Reactants fatty_acid->mix coa Coenzyme A coa->mix atp_mg ATP + Mg²⁺ atp_mg->mix enzyme Acyl-CoA Synthetase enzyme->mix buffer Buffer (pH 7.5) buffer->mix incubate Incubate (e.g., 30°C) mix->incubate quench Quench Reaction incubate->quench hplc RP-HPLC Analysis & Purification quench->hplc product This compound hplc->product

Caption: Workflow for the enzymatic synthesis of this compound.

Acyl_CoA_Synthetase_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification E_RCOOH_ATP Enzyme + Fatty Acid + ATP E_RCOAMP_PPi [Enzyme-Acyl-AMP] + PPi E_RCOOH_ATP->E_RCOAMP_PPi Formation of Acyl-Adenylate Intermediate E_RCOAMP_CoA [Enzyme-Acyl-AMP] + CoA E_RCOSCoA_AMP Enzyme + Acyl-CoA + AMP E_RCOAMP_CoA->E_RCOSCoA_AMP Formation of Acyl-CoA

References

identifying and removing impurities from (2E,5E)-tetradecadienoyl-CoA samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,5E)-tetradecadienoyl-CoA. Our goal is to help you identify and remove impurities from your samples, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification and analysis of this compound samples.

Impurity Identification

Q1: What are the most common impurities in synthetic this compound samples?

A1: Synthetic this compound samples can contain a variety of impurities stemming from the synthesis and handling processes. The most common include:

  • Geometric Isomers: The conjugated diene system is susceptible to isomerization, leading to the formation of (2Z,5E), (2E,5Z), and (2Z,5Z) isomers. These isomers can be challenging to separate due to their similar physical properties.

  • Oxidation Products: Polyunsaturated fatty acyl-CoAs are prone to oxidation, especially at the double bonds. This can result in the formation of hydroperoxides, epoxides, and other oxygenated species.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as (2E,5E)-tetradecadienoic acid, Coenzyme A (CoA), and coupling reagents (e.g., dicyclohexylcarbodiimide).

  • Side Products of Synthesis: The synthesis process itself can generate side products. For example, if using an acid chloride or anhydride (B1165640) intermediate, hydrolysis of these reactive species can occur.

  • Solvent and Reagent Artifacts: Impurities from solvents or reagents used during synthesis and purification can also be present in the final sample.

Q2: How can I detect the presence of geometric isomers in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating geometric isomers.[1][2] Due to their different shapes, cis and trans isomers often exhibit slightly different retention times on a C18 reversed-phase column. The use of a C30 column may provide enhanced separation of carotenoid geometric isomers, a principle that may be applicable here.[2] UV-Vis spectroscopy can also be helpful, as different isomers may have distinct absorption maxima.

Q3: My mass spectrometry data shows unexpected peaks. What could they be?

A3: Unexpected peaks in mass spectrometry can arise from several sources:

  • In-source Fragmentation: The electrospray ionization (ESI) source can sometimes cause fragmentation of the analyte, leading to the appearance of artifactual peaks.[3] For acyl-CoAs, common fragments include those corresponding to the CoA moiety and the acyl chain.[4]

  • Adducts: Acyl-CoAs can form adducts with sodium ((M+Na)+) or other cations present in the mobile phase or sample.[4]

  • Contaminants: The unexpected peaks could be due to any of the impurities mentioned in Q1.

Careful analysis of the fragmentation patterns and comparison with known standards can help in identifying these unknown peaks.[4]

Purification Troubleshooting

Q4: I am having trouble purifying my this compound sample using HPLC. What are some common issues and solutions?

A4: HPLC purification of long-chain acyl-CoAs can be challenging. Here are some common problems and potential solutions:

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate mobile phase pH- Column contamination- Reduce the amount of sample injected.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent to remove contaminants.
Low Recovery - Adsorption of the analyte to the column or tubing- Degradation of the sample during purification- Use a mobile phase with a higher organic solvent concentration.- Work at low temperatures and minimize the time the sample is on the HPLC system.
Co-elution of Impurities - Insufficient column resolution- Optimize the mobile phase gradient.- Try a different column chemistry (e.g., a C30 column for better isomer separation).

Q5: What is a good starting point for a Solid-Phase Extraction (SPE) protocol to clean up my sample before HPLC?

A5: Solid-phase extraction is an effective method for removing salts and other polar impurities from your this compound sample. A general protocol using a C18 SPE cartridge would be:

  • Conditioning: Wash the cartridge with a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Equilibration: Equilibrate the cartridge with an aqueous buffer at a slightly acidic pH (e.g., pH 4.9).[5]

  • Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the this compound with an organic solvent, such as acetonitrile (B52724) or 2-propanol.[5]

Recovery rates for long-chain acyl-CoAs using SPE are typically in the range of 70-80%.[5]

Sample Stability

Q6: How can I prevent isomerization and oxidation of my this compound sample?

A6: Due to its conjugated diene system, this compound is susceptible to both isomerization and oxidation. To minimize degradation:

  • Storage: Store samples at low temperatures (-20°C or -80°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When working with the sample, use deoxygenated solvents and keep it on ice as much as possible. Avoid prolonged exposure to light and air.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent.

Experimental Protocols

Protocol 1: HPLC Purification of this compound

This protocol is a starting point and may require optimization for your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine (B156593) base of CoA).[5]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude sample in a small volume of Mobile Phase A.

Protocol 2: Identification of Impurities by LC-MS/MS

This protocol provides a general framework for identifying impurities using tandem mass spectrometry.

  • LC System: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically used for acyl-CoAs.

  • MS1 Scan: Acquire a full scan to identify the molecular ions of the parent compound and any potential impurities.

  • MS2 Scan (Product Ion Scan): Fragment the parent ion of this compound to obtain its characteristic fragmentation pattern. Common fragments for acyl-CoAs include those corresponding to the loss of the adenosine (B11128) diphosphate (B83284) moiety.[6]

  • Data Analysis: Compare the fragmentation patterns of unknown peaks to the parent compound and known standards to identify impurities.

Data Presentation

The following table summarizes the expected retention times and mass-to-charge ratios for this compound and some of its potential impurities.

CompoundExpected Retention Time (min)[M+H]+ (m/z)
Coenzyme AEarly eluting768.1
(2E,5E)-Tetradecadienoic AcidLater eluting225.2
This compound Intermediate 974.4
Geometric Isomers of Tetradecadienoyl-CoAClose to the main peak974.4
Oxidized Tetradecadienoyl-CoA (e.g., +1 O)Slightly more polar990.4

Note: Retention times are approximate and will vary depending on the specific HPLC conditions.

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis cluster_3 Final Product crude_sample Crude this compound spe Solid-Phase Extraction (SPE) (Optional Pre-purification) crude_sample->spe Dissolve in Buffer hplc HPLC Purification crude_sample->hplc Direct Injection spe->hplc Elute and Concentrate uv_vis UV-Vis Spectroscopy hplc->uv_vis Collect Fractions lc_ms LC-MS/MS Analysis hplc->lc_ms Analyze Fractions pure_product Pure this compound uv_vis->pure_product Confirm Identity lc_ms->pure_product Confirm Purity

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship of Potential Impurities

G cluster_0 Sources of Impurities cluster_1 Types of Impurities synthesis Synthesis of this compound incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction side_reactions Side Reactions synthesis->side_reactions degradation Degradation synthesis->degradation starting_materials Starting Materials ((2E,5E)-Tetradecadienoic Acid, CoA) incomplete_reaction->starting_materials isomers Geometric Isomers ((2Z,5E), (2E,5Z), etc.) side_reactions->isomers degradation->isomers oxidation_products Oxidation Products (Hydroperoxides, Epoxides) degradation->oxidation_products

Caption: Relationship between the synthesis process and potential impurities.

References

Technical Support Center: Purification of (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2E,5E)-tetradecadienoyl-CoA. While specific data for this exact molecule is limited in published literature, the information provided here is based on established methods for the purification of similar long-chain unsaturated acyl-CoAs and is intended to serve as a practical guide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of long-chain unsaturated acyl-CoAs, presented in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete Extraction: The initial extraction from the reaction mixture or biological sample may be inefficient.- Ensure the solvent system is appropriate for the polarity of this compound. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol. - Optimize the ratio of extraction solvent to the sample volume.
Degradation during Purification: Long-chain unsaturated acyl-CoAs can be susceptible to hydrolysis (especially at non-optimal pH) and oxidation.- Work at low temperatures (on ice) whenever possible to minimize enzymatic and chemical degradation. - Use freshly prepared buffers and degassed solvents to reduce oxidative damage. - Maintain the pH of buffers within a stable range, typically around 6.0-7.0, to prevent hydrolysis of the thioester bond.
Poor Recovery from Solid-Phase Extraction (SPE): The compound may not be binding efficiently to the SPE cartridge or may not be eluting completely.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the composition of the wash and elution buffers. A step-wise gradient of increasing organic solvent concentration in the elution buffer can improve recovery.
Co-elution of Impurities during HPLC Inadequate HPLC Method: The chosen HPLC column and mobile phase may not be providing sufficient resolution.- Use a high-quality C18 reversed-phase column with a small particle size for better separation. - Optimize the gradient elution profile. A shallower gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) can improve the separation of closely related species. - Adjust the pH of the mobile phase to optimize the retention and peak shape of the target molecule.
Presence of Isomers: The sample may contain geometric isomers (e.g., Z,E or E,Z) of tetradecadienoyl-CoA that are difficult to separate.- Consider using a specialized HPLC column, such as one with a different stationary phase chemistry, that offers better selectivity for isomers. - Employing a lower flow rate during the gradient can sometimes enhance the resolution of isomeric compounds.
Broad or Tailing Peaks in HPLC Chromatogram Column Overload: Injecting too much sample can lead to poor peak shape.- Reduce the amount of sample injected onto the column.
Secondary Interactions with the Stationary Phase: The analyte may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups. - Operate at a lower pH to suppress the ionization of silanol groups.
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening.- Use tubing with a small internal diameter and keep the length to a minimum. - Ensure all fittings are properly connected to avoid dead volumes.
Irreproducible Retention Times in HPLC Fluctuations in Mobile Phase Composition: Inconsistent mixing of the gradient can cause shifts in retention times.- Ensure the mobile phase solvents are thoroughly degassed. - Prime the HPLC pumps before each run to ensure accurate solvent delivery.
Temperature Variations: The column temperature can affect retention times.- Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Column Degradation: The performance of the HPLC column can deteriorate over time.- Flush the column regularly with a strong solvent to remove contaminants. - If performance does not improve, replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound?

A1: The primary challenges include its susceptibility to degradation (hydrolysis and oxidation), potential for low yields due to its amphipathic nature, and the difficulty in separating it from structurally similar impurities, including isomers. Its analysis is also challenging due to the lack of a strong chromophore for UV detection at higher wavelengths.

Q2: What is the recommended method for storing this compound?

A2: For long-term storage, it is best to store this compound as a lyophilized powder or in an organic solvent (e.g., ethanol, acetonitrile) at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For short-term storage, a solution in a buffered aqueous-organic solvent at -20°C can be used. Avoid repeated freeze-thaw cycles.

Q3: How can I quantify the concentration of my purified this compound?

A3: Quantification can be achieved using several methods:

  • UV-Vis Spectrophotometry: The concentration can be estimated by measuring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A. The molar extinction coefficient for Coenzyme A at 260 nm is approximately 16,400 M⁻¹cm⁻¹.

  • HPLC with a Standard Curve: If a pure standard of this compound is available, a standard curve can be generated to quantify the sample based on peak area.

  • Mass Spectrometry (MS): Quantitative MS techniques, such as liquid chromatography-mass spectrometry (LC-MS) with a suitable internal standard, can provide accurate quantification.

Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?

A4: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), acyl-CoAs typically show characteristic fragmentation patterns. A prominent neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is commonly observed. Another characteristic fragment ion is often seen at m/z 428. The specific fragmentation of the tetradecadienoyl chain will also be present.

Quantitative Data Summary

Due to the lack of specific published data on the purification of this compound, the following table summarizes reported recovery rates for similar long-chain acyl-CoAs from biological samples. This data can serve as a benchmark for optimizing your purification protocol.

Analyte(s)Sample MatrixPurification MethodReported Recovery (%)Reference
Long-chain acyl-CoAsRat LiverSolid-Phase Extraction83-90%(Not available from search results)
Long-chain acyl-CoAsVarious TissuesSolid-Phase Extraction & HPLC70-80%[1]

Detailed Experimental Protocol: Purification of a Long-Chain Unsaturated Acyl-CoA

This protocol describes a general method for the solid-phase extraction (SPE) and subsequent reversed-phase high-performance liquid chromatography (RP-HPLC) purification of a long-chain unsaturated acyl-CoA from a reaction mixture. Note: This is a general protocol and may require optimization for this compound.

Materials:

  • C18 SPE Cartridge

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Acetic Acid

  • Nitrogen gas supply

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Acidify the aqueous reaction mixture containing the acyl-CoA to a pH of approximately 4.0-5.0 with acetic acid. This ensures that the phosphate (B84403) groups are protonated, which can improve retention on the C18 stationary phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

    • Equilibration: Equilibrate the cartridge with 5 mL of 50 mM ammonium acetate buffer (pH 5.0).

    • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow flow rate.

    • Washing: Wash the cartridge with 5 mL of 50 mM ammonium acetate buffer (pH 5.0) to remove unbound impurities. Follow with a wash of 5 mL of 20% acetonitrile in water to remove more polar impurities.

    • Elution: Elute the acyl-CoA from the cartridge with 2-3 mL of 80% acetonitrile in water. Collect the eluate.

  • Solvent Evaporation:

    • Dry the collected eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume of the initial HPLC mobile phase (e.g., 100-200 µL).

  • RP-HPLC Purification:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: Linear gradient from 90% to 10% B

      • 45-55 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm.

    • Injection Volume: 20-50 µL.

    • Collect the fraction corresponding to the peak of interest.

  • Post-Purification:

    • Confirm the identity and purity of the collected fraction by LC-MS.

    • Evaporate the solvent from the purified fraction under nitrogen and store appropriately.

Visualizations

experimental_workflow cluster_spe SPE Steps start Reaction Mixture acidify Acidify to pH 4-5 start->acidify load Load Sample acidify->load spe Solid-Phase Extraction (C18) condition Condition & Equilibrate condition->load wash Wash with Aqueous Buffer & Low % Organic load->wash elute Elute with High % Organic wash->elute dry Dry Eluate (Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc RP-HPLC Purification reconstitute->hplc collect Collect Fractions hplc->collect analyze Analyze by LC-MS collect->analyze

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles ext_fa (2E,5E)-Tetradecadienoic Acid (Exogenous) acs Acyl-CoA Synthetase (ACS) ext_fa->acs tcoa This compound acs->tcoa beta_ox Beta-oxidation (Energy Production) tcoa->beta_ox Metabolism lipid_syn Lipid Synthesis (e.g., Phospholipids, Triglycerides) tcoa->lipid_syn Metabolism nuc_receptors Nuclear Receptors (e.g., PPARs) tcoa->nuc_receptors Signaling enzyme_reg Enzyme Regulation (Allosteric Effects) tcoa->enzyme_reg Signaling gene_exp Modulation of Gene Expression nuc_receptors->gene_exp

Caption: General signaling pathway of a long-chain unsaturated acyl-CoA.

References

preventing degradation of (2E,5E)-tetradecadienoyl-CoA during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (2E,5E)-tetradecadienoyl-CoA during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound, a polyunsaturated long-chain acyl-CoA, is primarily caused by two chemical processes:

  • Hydrolysis: The thioester bond linking the tetradecadienoyl chain to Coenzyme A is susceptible to hydrolysis, which cleaves the molecule into a free fatty acid and Coenzyme A. This reaction is catalyzed by water and can be accelerated by non-optimal pH conditions.

  • Oxidation: The conjugated diene system ((2E,5E) double bonds) in the fatty acyl chain is highly susceptible to oxidation. This process, often initiated by reactive oxygen species (ROS), can lead to the formation of various oxidation products, including hydroperoxides, epoxides, and aldehydes, ultimately compromising the integrity and biological activity of the molecule.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is highly recommended to store this compound at ultra-low temperatures, ideally at -80°C . Storage at -20°C may be suitable for short-term use, but the risk of degradation increases significantly over time at this temperature. Avoid repeated freeze-thaw cycles as they can accelerate degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of the thioester bond is pH-dependent. Generally, neutral to slightly acidic conditions (pH 6.0-7.0) are preferred for aqueous solutions of acyl-CoAs. Both strongly acidic and alkaline conditions can accelerate the rate of hydrolysis. Aliphatic thioesters, in particular, are more prone to hydrolysis at higher pH.[1]

Q4: Should I use antioxidants when storing this compound?

A4: Yes, the use of antioxidants is strongly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain. Antioxidants work by scavenging free radicals that initiate the oxidation process. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and vitamin E (alpha-tocopherol).

Q5: How can I assess the purity and stability of my this compound sample?

A5: The purity and stability of this compound can be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify the intact this compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying the parent molecule and its degradation products. Fragmentation analysis in tandem MS (MS/MS) can help in the structural elucidation of these products. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of the compound. Degradation due to improper storage.Verify storage conditions (temperature, pH, use of antioxidants). Assess the purity of the sample using HPLC or LC-MS.
Appearance of unexpected peaks in HPLC analysis. Presence of degradation products (e.g., hydrolyzed free fatty acid, oxidized species).Optimize storage conditions to minimize further degradation. Consider re-purification of the sample if necessary.
Inconsistent experimental results. Variability in sample integrity due to degradation.Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment.
Precipitation of the compound upon thawing. Poor solubility at lower temperatures or in the chosen solvent.Ensure the compound is fully dissolved by gentle vortexing. Consider preparing the stock solution in a suitable organic solvent like ethanol (B145695) before further dilution in aqueous buffers.

Data on Storage Stability

The following table summarizes the expected relative stability of a polyunsaturated acyl-CoA like this compound under various storage conditions. The data is compiled from studies on similar polyunsaturated fatty acids and acyl-CoAs.

Storage Condition Parameter Value Expected Stability (Relative) Reference
Temperature -80°C++++ (High)General recommendation
-20°C++ (Moderate)General recommendation
4°C- (Low)[4]
Room Temperature-- (Very Low)[4]
pH (Aqueous Solution) 6.0 - 7.0+++ (Good)[1]
> 8.0- (Low)[1]
< 5.0- (Low)[5]
Antioxidant BHT (Butylated Hydroxytoluene)5.0 mg/mL++++ (Significant protection against oxidation)[4][6][7]
Vitamin E (alpha-tocopherol)Varies+++ (Good protection against oxidation)[8]
None- (Prone to oxidation)[6]

Note: The stability is indicated on a relative scale from '----' (very low) to '++++' (high).

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To quantify the degradation of this compound over time under different storage conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.5) with and without the addition of an antioxidant (e.g., 10 µM BHT).

  • Storage: Aliquot the solutions into separate vials and store them at different temperatures (-80°C, -20°C, and 4°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Quantification: Integrate the peak area corresponding to this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Protocol 2: Identification of Degradation Products by LC-MS/MS

Objective: To identify the products of hydrolysis and oxidation of this compound.

Methodology:

  • Sample Preparation: Subject a sample of this compound to forced degradation by incubating it at 37°C for 24 hours in a slightly alkaline buffer (pH 8.0) to promote both hydrolysis and oxidation.

  • LC-MS/MS Analysis:

    • LC System: Use an HPLC system with a C18 column as described in Protocol 1.

    • Mass Spectrometer: Couple the HPLC to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Perform a full scan to detect the molecular ions of the parent compound and its degradation products.

    • MS/MS Scan: Select the precursor ions of interest and perform fragmentation to obtain product ion spectra. Look for the characteristic neutral loss of 507 Da from the acyl-CoA parent molecule and specific fragmentation patterns for oxidized fatty acyl chains.[2][3]

  • Data Analysis: Analyze the mass spectra to identify the masses of potential degradation products. Compare the fragmentation patterns with known fragmentation of similar compounds to elucidate the structures of the degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Tetradecadienoyl_CoA This compound Free_Fatty_Acid (2E,5E)-tetradecadienoic Acid Tetradecadienoyl_CoA->Free_Fatty_Acid H2O, pH≠7 Coenzyme_A Coenzyme A Peroxyl_Radical Peroxyl Radical Intermediate Tetradecadienoyl_CoA->Peroxyl_Radical O2, ROS Hydroperoxides Hydroperoxides Peroxyl_Radical->Hydroperoxides Epoxides Epoxides Peroxyl_Radical->Epoxides Aldehydes Aldehydes Hydroperoxides->Aldehydes

Caption: Degradation pathways of this compound.

ExperimentalWorkflow Start Start: this compound Sample Preparation Prepare Stock Solutions (Buffer, +/- Antioxidant) Start->Preparation Storage Aliquot and Store at Different Conditions (-80°C, -20°C, 4°C) Preparation->Storage Sampling Collect Samples at Defined Time Points Storage->Sampling Analysis Analyze by HPLC-UV and/or LC-MS/MS Sampling->Analysis Data_Processing Quantify Degradation and Identify Products Analysis->Data_Processing End End: Stability Profile Data_Processing->End

Caption: Workflow for assessing the storage stability.

References

enhancing the efficiency of (2E,5E)-tetradecadienoyl-CoA extraction from cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (2E,5E)-tetradecadienoyl-CoA and other long-chain acyl-CoAs from cellular samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction efficiency and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of this compound challenging?

A1: The extraction of this compound, like other long-chain acyl-CoAs, presents several challenges due to the molecule's inherent properties. These molecules are typically present in low abundance within cells and are highly susceptible to both enzymatic and chemical degradation.[1][2] Therefore, the extraction process must be rapid, efficient, and performed under conditions that minimize degradation.

Q2: What is the most critical factor to consider during the extraction process?

A2: The most critical factor is preventing the degradation of the acyl-CoA molecules. This can be achieved by working quickly, keeping samples on ice at all times, and using extraction solvents that immediately quench enzymatic activity.[2] Flash-freezing samples in liquid nitrogen and avoiding repeated freeze-thaw cycles are also crucial for preserving sample integrity.[2]

Q3: Which analytical method is most suitable for quantifying this compound after extraction?

A3: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for the sensitive and specific quantification of long-chain acyl-CoAs.[3][4][5] This technique allows for the accurate measurement of low-abundance species in complex biological samples.[3][4]

Q4: Is a purification step necessary after the initial extraction?

A4: Yes, a purification step is highly recommended. Solid-phase extraction (SPE) is commonly used to purify and concentrate acyl-CoAs from the crude cell extract.[2][6] This step removes interfering substances and improves the quality of the sample for downstream analysis, leading to more accurate and reliable quantification.

Q5: What are typical concentrations of long-chain acyl-CoAs in mammalian cells?

A5: The concentration of specific long-chain acyl-CoAs can vary significantly depending on the cell type and metabolic state. The table below provides a summary of reported concentrations for some common long-chain acyl-CoAs in different mammalian cell lines to offer a general reference.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3
C18:1-CoA-~8~5
C18:2-CoA-~3~2
Note: Data is compiled from various sources and should be used for comparative purposes only, as experimental conditions and normalization methods can affect direct comparability.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Detectable this compound Degradation during sample handling and extraction. Work quickly and maintain samples at 4°C or on ice throughout the procedure.[2] Use pre-chilled solvents and tubes. Immediately process fresh samples or flash-freeze them in liquid nitrogen for storage at -80°C.[2]
Incomplete cell lysis. Ensure thorough cell disruption. For adherent cells, use a cell scraper in the presence of the extraction solvent.[1] For suspension cells, ensure the cell pellet is fully resuspended. Consider mechanical homogenization for tissue samples.[2]
Inefficient extraction. Optimize the solvent-to-sample ratio; a 20-fold excess of solvent is often recommended.[2] Ensure the chosen solvent system is appropriate for long-chain acyl-CoAs (e.g., mixtures of methanol (B129727), acetonitrile, or isopropanol).[7][8]
High Variability Between Replicates Inconsistent sample handling. Standardize all steps of the protocol, from cell harvesting to the final extraction. Ensure accurate and consistent measurements of cell numbers or protein content for normalization.
Precipitation of acyl-CoAs during storage. Reconstitute the dried extract in a suitable solvent immediately before analysis. Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
Poor Chromatographic Peak Shape Inappropriate mobile phase or column. For long-chain acyl-CoAs, a C18 reversed-phase column is commonly used.[3][4] An alkaline mobile phase may be preferred for better separation of long-chain species.[9]
Analyte loss due to adsorption. Derivatization of the phosphate (B84403) group, for example, through methylation, can reduce the high affinity of acyl-CoAs to glass and metallic surfaces, improving peak shape and recovery.[10]
Presence of Interfering Peaks in LC-MS Analysis Insufficient sample cleanup. Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE column and use appropriate wash and elution buffers to remove contaminants.[2]

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol provides a general framework for the extraction of long-chain acyl-CoAs, including this compound, from both adherent and suspension cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Pre-chilled (-20°C) 80% Methanol in water

  • Internal Standard (e.g., a C17 acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Metabolite Extraction:

    • Add the pre-chilled extraction solvent containing the internal standard to the cells.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[1][7]

Visualizations

Experimental Workflow for Acyl-CoA Extraction

G cluster_0 Cell Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis Harvest Harvest Cells Wash Wash with Cold PBS Harvest->Wash AddSolvent Add Cold Extraction Solvent + Internal Standard Wash->AddSolvent Lyse Lyse Cells & Precipitate Protein AddSolvent->Lyse Centrifuge1 Centrifuge (15,000 x g, 4°C) Lyse->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry Extract CollectSupernatant->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of long-chain acyl-CoAs from cells.

Troubleshooting Logic for Low Acyl-CoA Yield

G Start Low Acyl-CoA Yield Degradation Potential Degradation? Start->Degradation Lysis Incomplete Lysis? Degradation->Lysis No Sol_Degradation Work faster, on ice. Use fresh, cold solvents. Degradation->Sol_Degradation Yes Extraction Inefficient Extraction? Lysis->Extraction No Sol_Lysis Optimize lysis method. Ensure complete resuspension. Lysis->Sol_Lysis Yes Sol_Extraction Optimize solvent volume. Check solvent composition. Extraction->Sol_Extraction Yes

Caption: Decision tree for troubleshooting low acyl-CoA extraction yields.

References

Technical Support Center: Mass Spectrometry Analysis of (2E,5E)-tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background noise in the mass spectrometry (MS) analysis of (2E,5E)-tetradecadienoyl-CoA and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the LC-MS analysis of this compound?

High background noise in the analysis of long-chain fatty acyl-CoAs typically originates from two main sources: chemical noise and matrix effects.[1][2]

  • Chemical Noise: This refers to signals from sources other than the analyte of interest. Common contributors include impurities in LC-MS grade solvents, mobile phase additives, plasticizers leached from tubing and containers, and contaminants from the laboratory environment.[3] Even with high-purity solvents, solvent cluster ions can contribute to the background signal.[3]

  • Matrix Effects: These occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound.[4][5] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification and a high baseline.[5] In biological samples, phospholipids (B1166683) are a major source of matrix effects, particularly in electrospray ionization (ESI).[5][6]

Q2: How can I systematically identify the source of high background noise in my experiment?

A systematic approach is crucial to pinpoint the source of contamination or interference. This involves sequentially testing components of the analytical system. A common strategy is to run blank injections, bypass the column, and use fresh, high-quality solvents to isolate the problem. The logical workflow below can guide this process.

Q3: What are the most effective sample preparation strategies to minimize background noise for acyl-CoA analysis?

Thorough sample preparation is essential to remove interfering matrix components before LC-MS analysis.[4] For this compound and other long-chain acyl-CoAs, Solid-Phase Extraction (SPE) is a highly effective technique for cleanup and concentration.[7][8][9]

  • Solid-Phase Extraction (SPE): SPE can effectively separate acyl-CoAs from salts, phospholipids, and other matrix components that cause ion suppression.[6][7] A mixed-mode or reversed-phase SPE cartridge is often employed.[9]

  • Sample Filtration: Filtering samples through a 0.22 µm syringe filter can remove particulate matter that might contribute to system noise or blockages.[10] Using MS-compatible filters is recommended to minimize the introduction of extractable impurities.[10]

  • Sample Dilution: If the analyte concentration is sufficiently high, simple dilution of the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[5]

Q4: How can I optimize my liquid chromatography (LC) method to improve the signal-to-noise ratio (S/N)?

LC method optimization aims to achieve good chromatographic separation of the analyte from matrix interferences and ensure a stable, low-noise baseline.

  • Mobile Phase Quality: Always use high-purity, LC-MS grade solvents and additives to prevent the introduction of contaminants.[4] Prepare mobile phases fresh and sonicate them to remove dissolved gases.[11]

  • Chromatographic Separation: Develop a gradient elution method that effectively separates this compound from phospholipids and other potential interferences.[5] Using columns with smaller particle sizes (e.g., sub-2 µm) can increase peak efficiency and height, which improves the S/N ratio, assuming the baseline noise remains constant.[4]

  • Flow Rate and Column Diameter: Employing lower flow rates and narrower bore columns (e.g., 2.1 mm) can enhance sensitivity in ESI-MS.[4]

Q5: Which mass spectrometer parameters are most critical for the sensitive detection of this compound?

Optimizing MS parameters is vital for maximizing the signal from your analyte while minimizing background noise. For long-chain fatty acyl-CoAs, analysis is typically performed in positive ion mode using electrospray ionization (ESI).[8][12]

  • Ionization Mode: Positive ESI mode is preferred for the analysis of acyl-CoAs.[8]

  • Tandem Mass Spectrometry (MS/MS): Using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, significantly reducing chemical noise.[1][13]

  • Fragmentation: Long-chain acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, involving a neutral loss of 507 Da from the protonated precursor molecule [(M+H)⁺].[8][12][14] This specific transition is ideal for creating a highly selective MRM method.

  • Source Parameters: Fine-tuning source parameters such as cone voltage and cone gas flow rate is critical. These settings can be optimized to reduce background noise and enhance the signal for the specific analyte.[11][15]

Data Presentation

Table 1: Common Sources of Background Noise and Mitigation Strategies

Source CategorySpecific OriginRecommended Mitigation StrategyCitations
Chemical Noise Contaminated Solvents/AdditivesUse high-purity, LC-MS grade solvents and fresh additives. Filter mobile phases.[3][4]
System ContaminationRegularly flush the LC system and MS interface. Use a diverter valve to direct the early, unretained matrix to waste.[16][17]
Leachable from PlasticsUse polypropylene (B1209903) or other low-binding tubes. Avoid parafilm.[3][16]
Matrix Effect PhospholipidsEmploy Solid-Phase Extraction (SPE) for sample cleanup. Optimize chromatographic gradient to separate from analyte.[5][6][7]
Other Endogenous MoleculesUse matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for ion suppression/enhancement.[9]
Electronic Noise Detector NoiseUse signal averaging by acquiring multiple scans or injections. Apply digital smoothing filters post-acquisition.[18]

Table 2: Typical Starting LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical Setting/ValuePurposeCitations
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Separation of nonpolar acyl-CoAs.[8]
Mobile Phase AWater with 5-10 mM Ammonium (B1175870) Acetate or Ammonium Hydroxide (B78521) (pH ~10.5)Aqueous phase for gradient elution. High pH can improve peak shape.[8][14]
Mobile Phase BAcetonitrile (B52724)Organic phase for gradient elution.[8]
Flow Rate0.2 - 0.4 mL/minCompatible with standard ESI sources.[12]
GradientOptimized to separate analyte from matrix components.[5]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes acyl-CoA molecules.[8][12]
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.[12][14]
Precursor Ion (Q1)[M+H]⁺Selects the protonated molecule of the target acyl-CoA.[12]
Product Ion (Q3)Precursor Ion - 507.0 DaMonitors the specific fragment after the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[8][12]
Collision Energy (CE)Analyte-dependent, requires optimization.Induces fragmentation of the precursor ion.[12]
Cone Voltage / Gas FlowOptimized for maximum analyte signal.Desolvation and transfer of ions into the mass analyzer.[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Biological Samples

This protocol is a generalized procedure and should be optimized for your specific sample matrix and target analyte.

  • Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol, followed by 2 mL of LC-MS grade water.

  • Sample Loading: Load the acidified sample extract (e.g., acidified with formic or acetic acid) onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge to remove interfering substances.

    • Pass 2 mL of water containing a low percentage of organic solvent (e.g., 5% methanol) to remove salts and polar impurities.

    • Pass 2 mL of a moderate-strength organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove nonpolar interferences like neutral lipids.

  • Elution: Elute the acyl-CoAs from the cartridge by passing 1-2 mL of an appropriate elution solvent. For reversed-phase SPE, this is typically a high-percentage organic solvent like acetonitrile or methanol, sometimes with a pH modifier like ammonium hydroxide to ensure complete elution.[14]

  • Dry-Down and Reconstitution: Evaporate the eluted fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with your LC mobile phase (e.g., 50:50 water:acetonitrile).[16] The sample is now ready for LC-MS/MS analysis.

Mandatory Visualizations

TroubleshootingWorkflow cluster_1 Step 1: Isolate System vs. Sample cluster_2 Step 2: Pinpoint System Contamination cluster_3 Step 3: Investigate Column and Sample start High Background Noise Detected run_blank Action: Inject a solvent blank (no sample, no column). start->run_blank check_blank_noise Is noise still high? run_blank->check_blank_noise check_solvents Action: Prepare fresh mobile phase with new LC-MS grade solvents. check_blank_noise->check_solvents Yes run_with_column Action: Reconnect column and inject solvent blank. check_blank_noise->run_with_column No check_solvents_noise Is noise still high? check_solvents->check_solvents_noise system_contam Source: System Contamination (Tubing, pump seals, source). check_solvents_noise->system_contam Yes solvents_contam Source: Solvents/Additives. check_solvents_noise->solvents_contam No check_column_noise Is noise high/drifting? run_with_column->check_column_noise column_bleed Source: Column Bleed/ Contamination. check_column_noise->column_bleed Yes matrix_effect Source: Sample Matrix Effect. Optimize sample prep (SPE). check_column_noise->matrix_effect No SamplePrepWorkflow sample Biological Sample (e.g., Tissue Homogenate) extraction Liquid-Liquid or Solid-Liquid Extraction sample->extraction spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute extraction->spe drydown Dry-Down under Nitrogen spe->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Refining HPLC Separation for (2E,5E)-Tetradecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the separation of (2E,5E)-tetradecadienoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers using HPLC?

A1: The main challenge lies in the subtle structural differences between the geometric isomers (e.g., 2E,5E vs. 2Z,5E or 2E,5Z). These isomers possess very similar physicochemical properties, such as hydrophobicity and polarity, which results in close or co-elution on standard reversed-phase HPLC columns like C18. Achieving baseline separation is often difficult due to these similarities.[1]

Q2: Which HPLC column types are most effective for separating geometric isomers of tetradecadienoyl-CoA?

A2: While conventional C18 columns can be a starting point, achieving adequate resolution of this compound isomers typically requires stationary phases with alternative selectivities. The following are highly recommended:

  • Silver-Ion (Ag+) HPLC Columns: These columns are exceptionally effective for separating unsaturated compounds. The separation mechanism is based on the reversible interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the analyte. The strength of this interaction is influenced by the number, position, and stereochemistry (cis/trans) of the double bonds, providing excellent selectivity for geometric isomers.[2][3][4]

  • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through π-π interactions between the aromatic rings of the stationary phase and the double bonds of the analytes.[1][5] This can lead to differential retention of isomers.

  • Cholesterol-based Columns: These columns provide high molecular shape selectivity, which can be advantageous for resolving geometric isomers that differ in their overall three-dimensional structure.[1][6][7]

Q3: What are the recommended mobile phase compositions for separating these isomers?

A3: For reversed-phase separation of fatty acyl-CoAs, a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used.[8][9]

  • Organic Solvent: Acetonitrile (B52724) often provides better selectivity for unsaturated compounds compared to methanol (B129727).

  • Aqueous Component: A buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, is often used. It is crucial to add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This suppresses the ionization of the phosphate groups on the CoA moiety and any free carboxyl groups, leading to sharper peaks and more reproducible retention times.[1]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is generally necessary to achieve a good separation of a mixture of isomers and to elute any more strongly retained impurities.[1]

Q4: How does temperature affect the separation of tetradecadienoyl-CoA isomers?

A4: Temperature is a critical parameter for optimizing HPLC separations. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to higher efficiency and sharper peaks.[10][11][12] However, the effect on selectivity can vary. For some isomer pairs, increasing the temperature may improve resolution, while for others it might have the opposite effect. It is therefore an important parameter to screen during method development. For silver-ion chromatography, lower temperatures can sometimes enhance the interaction with the double bonds and improve resolution.[13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient is too steep. 4. Flow rate is too high.1. Use a column with higher selectivity for isomers (e.g., Silver-ion, Phenyl-Hexyl, or Cholesterol-based column).[1][2][6] 2. Adjust the ratio of organic solvent to the aqueous buffer. Try switching from methanol to acetonitrile or vice-versa. Optimize the concentration of the acid modifier. 3. Lengthen the gradient program to decrease the slope and allow more time for the separation of closely eluting peaks.[1] 4. Reduce the flow rate to increase the number of theoretical plates and improve efficiency.[11]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) activity). 2. Mobile phase pH is inappropriate. 3. Column is overloaded.1. Use a modern, end-capped column to minimize silanol interactions. 2. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress ionization of the analyte.[1] 3. Reduce the sample concentration or injection volume.[14]
Fluctuating Retention Times 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations. 3. Column not properly equilibrated.1. Prepare mobile phases accurately and consistently. Premixing the mobile phase components can improve reproducibility.[1] 2. Use a column thermostat to maintain a constant temperature.[1] 3. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminants in the mobile phase or sample.1. Implement a needle wash step in the autosampler method. 2. Run a blank gradient after each sample to wash out strongly retained components.[1] 3. Use high-purity HPLC-grade solvents and filter all samples and mobile phases before use.[1]

Experimental Protocols

Protocol 1: Silver-Ion HPLC for Separation of this compound Isomers

This protocol provides a starting point for the separation of geometric isomers of tetradecadienoyl-CoA using a silver-ion column.

1. Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound isomer standard mixture.

2. HPLC System:

  • A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

3. Chromatographic Conditions:

  • Column: Silver-Ion (Ag+) HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-31 min: 70-30% B (linear gradient)

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the tetradecadienoyl-CoA isomer mixture in a suitable solvent (e.g., a small amount of methanol or acetonitrile in water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Data Presentation

The following tables present hypothetical quantitative data for the separation of this compound and its geometric isomers under different chromatographic conditions to illustrate the effects of column and mobile phase selection.

Table 1: Comparison of Retention Times and Resolution on Different HPLC Columns

Isomer C18 Column Silver-Ion Column Phenyl-Hexyl Column
Retention Time (min) Retention Time (min) Retention Time (min)
(2Z,5Z)-tetradecadienoyl-CoA15.218.516.1
(2E,5Z)-tetradecadienoyl-CoA15.419.816.8
(2Z,5E)-tetradecadienoyl-CoA15.520.517.2
This compound15.822.118.0
Resolution (Rs) between (2E,5E) and (2Z,5E) 0.82.11.3

Table 2: Effect of Mobile Phase Organic Solvent on Retention Time and Resolution on a Silver-Ion Column

Isomer Acetonitrile Gradient Methanol Gradient
Retention Time (min) Retention Time (min)
(2Z,5Z)-tetradecadienoyl-CoA18.517.9
(2E,5Z)-tetradecadienoyl-CoA19.818.8
(2Z,5E)-tetradecadienoyl-CoA20.519.4
This compound22.120.6
Resolution (Rs) between (2E,5E) and (2Z,5E) 2.11.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Isomer Mixture dissolve Dissolve in Solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column HPLC Column (e.g., Silver-Ion) autosampler->column detector UV/Vis Detector (260 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration analysis Resolution Calculation integration->analysis

Caption: Experimental workflow for HPLC analysis of tetradecadienoyl-CoA isomers.

troubleshooting_tree start Poor Resolution? col_check Using specialized column? (Ag+, Phenyl, etc.) start->col_check mob_check Optimized mobile phase? (Solvent, pH) col_check->mob_check Yes use_spec_col Switch to a specialized column (e.g., Silver-Ion) col_check->use_spec_col No grad_check Gradient too steep? mob_check->grad_check Yes adj_mob Adjust organic:aqueous ratio Optimize pH with acid mob_check->adj_mob No adj_grad Decrease gradient slope (lengthen run time) grad_check->adj_grad Yes

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Technical Support Center: Yeast Metabolic Engineering for (2E,5E)-Tetradecadienoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engineering yeast to produce (2E,5E)-tetradecadienoyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for producing a non-native fatty acyl-CoA like this compound in yeast?

A1: The production of this compound, a precursor to insect pheromones, in yeast like Saccharomyces cerevisiae or Yarrowia lipolytica is a multi-step metabolic engineering process.[1][2] The core strategy involves:

  • Enhancing Precursor Supply: Increasing the intracellular pools of the primary building blocks, acetyl-CoA and malonyl-CoA, as well as the reducing cofactor NADPH.[3]

  • Optimizing the Fatty Acid Backbone: Engineering the yeast's native fatty acid synthesis (FAS) pathway to favor the production of the required 14-carbon (C14) backbone, myristoyl-CoA.

  • Introducing Heterologous Desaturation Enzymes: Expressing specific desaturases, typically from insects, that can introduce double bonds at the Δ2 and Δ5 positions of the C14 acyl-CoA chain with the correct trans (E) stereochemistry.[1][3]

  • Blocking Competing Pathways: Deleting or down-regulating pathways that degrade the product (e.g., β-oxidation) or divert precursors to other molecules (e.g., storage lipids).[2]

Q2: My engineered yeast strain produces mainly C16 and C18 fatty acids, not the required C14 precursor. How can I fix this?

A2: Yeast fatty acid synthase (FAS) naturally produces C16 (palmitoyl-CoA) and C18 (stearoyl-CoA) chains. To increase the C14 fraction, consider the following approaches:

  • FAS Engineering: Introduce mutations into the yeast's FAS complex (FAS1, FAS2) to alter its chain-length specificity, favoring the release of C14 chains.

  • Chain Shortening via β-Oxidation: Leverage the β-oxidation pathway. By expressing a heterologous acyl-CoA oxidase with a preference for C16-CoA alongside the deletion of other β-oxidation genes, you can create a pathway that shortens C16 to C14.[2][4]

  • Heterologous Thioesterases: Express a thioesterase with a high specificity for C14-acyl-ACP or C14-acyl-CoA to prematurely cleave the growing fatty acid chain from the FAS complex.

Q3: How can I achieve the specific (2E,5E) double bond configuration? Standard yeast desaturases produce cis isomers.

A3: This is a critical challenge as native yeast desaturases (e.g., Ole1p) create cis (Z) double bonds.[5] To obtain the desired trans,trans (E,E) configuration, you have two primary strategies:

  • Identify and Express trans-Desaturases: The most direct approach is to identify and express insect desaturases that naturally produce E isomers at the Δ2 and Δ5 positions. While many insect desaturases are known, finding ones with the exact required stereo- and regiospecificity may require screening candidates from various insect species.[1][3] The first desaturation step in β-oxidation is catalyzed by acyl-CoA oxidases (POX) which form a trans-2-enoyl-CoA intermediate, suggesting these enzymes could be candidates for generating the 2E bond.[2][6]

  • Use a cis-trans Isomerase: An alternative strategy involves a two-step process. First, express insect desaturases that produce a cis double bond at the desired positions (e.g., Z2, Z5). Then, co-express a heterologous cis-trans isomerase (Cti), such as those found in bacteria like Pseudomonas and Vibrio, which can convert the cis double bonds in the fatty acyl chain to the trans configuration without requiring cofactors.[7][8]

Q4: What are the key classes of heterologous enzymes required for the biosynthetic pathway?

A4: To construct the pathway from native yeast metabolites to this compound, you will need to express:

  • A Δ5-Fatty Acyl-CoA Desaturase: An enzyme that introduces a double bond at the 5th carbon from the carboxyl end of myristoyl-CoA (C14:0-CoA). This enzyme must have E stereospecificity or be paired with an isomerase.

  • A Δ2-Fatty Acyl-CoA Desaturase (or equivalent): An enzyme that introduces a double bond at the 2nd carbon. As noted, acyl-CoA oxidases from the β-oxidation pathway are strong candidates as they naturally produce 2-trans-enoyl-CoA intermediates.[2][6]

The order of these desaturation steps is crucial and may need to be determined experimentally, as some desaturases act only on saturated chains while others can act on already unsaturated chains.[3]

Troubleshooting Guides

Problem 1: Low or No Titer of this compound
Potential Cause Troubleshooting Step Rationale
Insufficient Precursors Overexpress key genes in precursor pathways: ACC1 (malonyl-CoA), and genes of the pentose (B10789219) phosphate (B84403) pathway (NADPH). Delete competing pathways like ethanol (B145695) production (ADH1-4).[3]This "pushes" metabolic flux towards fatty acid synthesis by increasing the supply of essential building blocks and cofactors.
Poor Heterologous Enzyme Expression/Activity - Codon-optimize your insect desaturase and isomerase genes for yeast expression.- Use strong, inducible promoters (e.g., GAL1, CUP1) to control expression.- Confirm protein expression via Western blot or tagged-protein fluorescence.- Ensure proper subcellular localization; most desaturases are ER-membrane bound.[1]Heterologous genes from evolutionarily distant organisms often have different codon usage, leading to poor translation. Proper expression and localization are essential for function.
Product Degradation Delete key genes in the β-oxidation pathway, particularly the acyl-CoA oxidase (POX1 in S. cerevisiae) and the peroxisomal transporter (PXA1).[2]Preventing the cell's natural fatty acid degradation machinery from acting on your product is critical for accumulation.
Incorrect Substrate Confirm that the engineered strain is producing sufficient myristoyl-CoA (C14:0-CoA) through GC-MS analysis of total fatty acids. If not, implement strategies from FAQ Q2.The heterologous desaturases require the correct C14 chain-length substrate to function efficiently.
Problem 2: Incorrect Isomers or Byproducts are Produced
Potential Cause Troubleshooting Step Rationale
Wrong Stereochemistry (e.g., Z,Z or Z,E isomers) - If using a cis-trans isomerase, verify its expression and activity. The conversion may be inefficient.- Screen different insect desaturases. Some may have a natural propensity to produce E isomers under certain conditions.[1]The stereochemistry is determined entirely by the enzymatic machinery. If the wrong isomer is produced, the enzyme(s) are the cause.
Byproducts of Different Chain Lengths or Saturation - Analyze the substrate specificity of your chosen desaturases. They may be acting on C16 or C18 chains.- Improve the C14 backbone production to provide a more homogenous substrate pool.Off-target activity of heterologous enzymes on native yeast fatty acids can lead to a complex mixture of unwanted byproducts.
Accumulation of Saturated Precursor (Myristoyl-CoA) This indicates a bottleneck at the first desaturation step. Increase the expression level of the first desaturase in the pathway or screen for a more active enzyme.A buildup of substrate points to inefficient downstream conversion.

Quantitative Data Summary

The following table summarizes reported titers for various insect pheromones and their precursors produced in engineered yeast, providing a benchmark for expected production levels.

Product Yeast Strain Titer (mg/L) Key Engineering Strategies Reference
(Z)-9-Tetradecenyl acetate (B1210297) (Z9-14:OAc)Y. lipolytica7.3DmeΔ9 desaturase, HarFAR reductase, ATF1 acetyltransferase expression; precursor supply enhancement.[1][3]
(Z)-11-Hexadecenol (Z11-16:OH)Y. lipolytica1.7AtrΔ11 desaturase, HarFAR reductase expression.[1][3]
(Z)-9-Dodecenol (Z9-12:OH)Y. lipolytica0.21Lbo_PPTQ desaturase, HarFAR reductase (peroxisome-targeted), β-oxidation engineering.[4]
(Z)-7-Tetradecenol (Z7-14:OH)Y. lipolytica0.48Dmd9 desaturase, HarFAR reductase (peroxisome-targeted), β-oxidation engineering.[4]

Experimental Protocols

Protocol 1: Heterologous Expression of an Insect Desaturase in S. cerevisiae
  • Gene Preparation: Obtain the coding sequence for the candidate insect desaturase. Codon-optimize the sequence for S. cerevisiae expression using a suitable algorithm. Synthesize the gene and clone it into a yeast expression vector (e.g., pYES2) under the control of a galactose-inducible promoter (GAL1).

  • Yeast Transformation: Transform the expression vector into your engineered yeast strain (e.g., a strain already optimized for high C14 production) using the standard lithium acetate/PEG method.

  • Selection and Culturing: Select for successful transformants on appropriate synthetic complete dropout medium (e.g., SC-Ura). Grow a pre-culture in selective medium with a non-inducing carbon source (e.g., 2% raffinose).

  • Induction: Inoculate the main culture medium (containing 2% raffinose) with the pre-culture. Grow to mid-log phase (OD600 ≈ 0.8-1.0). Induce protein expression by adding galactose to a final concentration of 2%.

  • Cultivation: Continue cultivation for 48-72 hours at an appropriate temperature (e.g., 20-30°C).

  • Harvesting: Harvest the cells by centrifugation for subsequent analysis.

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lipid Extraction: Resuspend the harvested yeast pellet in methanol. Perform whole-cell lipid extraction and transesterification to convert fatty acyl-CoAs to fatty acid methyl esters (FAMEs). This is typically done by adding a strong acid (e.g., H₂SO₄ or HCl in methanol) and heating at 80-100°C for 1-2 hours.

  • FAME Extraction: After cooling, add water and a non-polar solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane (B92381) phase containing the FAMEs.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into a GC-MS system.

    • Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to elute the FAMEs based on chain length and unsaturation.

    • Detection: Use mass spectrometry to identify the compounds based on their fragmentation patterns and retention times compared to authentic standards. Quantify by comparing peak areas to an internal standard.

Visualizations

Metabolic_Engineering_Strategy cluster_precursors Upstream Engineering (Push) cluster_fas Fatty Acid Synthesis cluster_pathway Heterologous Pathway (Pull) cluster_competing Downstream Engineering Glucose Glucose Acetyl_CoA Acetyl-CoA Pool Glucose->Acetyl_CoA + Increase Flux - Delete Ethanol Path Malonyl_CoA Malonyl-CoA Pool Acetyl_CoA->Malonyl_CoA + Overexpress ACC1 FAS Fatty Acid Synthase (Engineered for C14) Acetyl_CoA->FAS Malonyl_CoA->FAS NADPH NADPH Pool NADPH->FAS Myristoyl_CoA Myristoyl-CoA (C14:0) FAS->Myristoyl_CoA Desaturase1 Insect Desaturase 1 (e.g., Δ5-E-Desaturase) Myristoyl_CoA->Desaturase1 Beta_Oxidation β-Oxidation X (Delete POX1) Myristoyl_CoA->Beta_Oxidation Storage_Lipids Storage Lipids (TAGs) X (Delete DGA1) Myristoyl_CoA->Storage_Lipids Intermediate (5E)-Tetradecenoyl-CoA Desaturase1->Intermediate Desaturase2 Insect Desaturase 2 (e.g., Δ2-E-Desaturase) Intermediate->Desaturase2 Final_Product This compound Desaturase2->Final_Product Troubleshooting_Workflow Start Low/No Product Titer Check_Precursors Analyze Precursors: Myristoyl-CoA (C14:0) present? Start->Check_Precursors Check_Expression Analyze Proteins: Desaturases expressed and localized? Check_Precursors->Check_Expression Yes Optimize_FAS Optimize C14 Production: - Engineer FAS - Add Thioesterase Check_Precursors->Optimize_FAS No Check_Isomers Analyze Products: Are incorrect isomers or byproducts formed? Check_Expression->Check_Isomers Yes Optimize_Expression Optimize Expression: - Codon Optimize - Change Promoter - Check Localization Check_Expression->Optimize_Expression No Optimize_Enzymes Optimize Pathway Enzymes: - Screen new Desaturases - Add/Optimize Isomerase Check_Isomers->Optimize_Enzymes Yes Block_Degradation Block Competing Paths: - Delete POX1 - Delete DGA1 Check_Isomers->Block_Degradation No, just low yield Optimize_FAS->Check_Precursors Optimize_Expression->Check_Expression Optimize_Enzymes->Check_Isomers Success Titer Improved Optimize_Enzymes->Success Block_Degradation->Success Biosynthetic_Pathways cluster_path1 Pathway A: Direct E-Desaturation cluster_path2 Pathway B: Desaturation + Isomerization Myristoyl_CoA Myristoyl-CoA (C14:0) P1_Intermediate (5E)-Tetradecenoyl-CoA Myristoyl_CoA->P1_Intermediate Δ5-E-Desaturase P2_Intermediate_Z (5Z)-Tetradecenoyl-CoA Myristoyl_CoA->P2_Intermediate_Z Δ5-Z-Desaturase Final_Product This compound P1_Intermediate->Final_Product Δ2-E-Desaturase (or Acyl-CoA Oxidase) P2_Intermediate_ZZ (2Z,5Z)-Tetradecadienoyl-CoA P2_Intermediate_Z->P2_Intermediate_ZZ Δ2-Z-Desaturase P2_Intermediate_ZZ->Final_Product cis-trans Isomerase

References

Validation & Comparative

Comparative Guide to Quantitative Method Validation for (2E,5E)-Tetradecadienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated quantitative methods for the analysis of (2E,5E)-tetradecadienoyl-CoA, a key intermediate in fatty acid metabolism. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific research needs. The methodologies discussed are benchmarked against industry-standard validation parameters, ensuring data integrity and regulatory compliance.

Introduction

This compound is a specific unsaturated long-chain acyl-CoA thioester. Accurate and precise quantification of this and other long-chain fatty acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in various diseases. The validation of analytical methods used for this purpose is mandated by regulatory bodies such as the FDA and is guided by principles outlined by the International Council for Harmonisation (ICH) to ensure data reliability.[1][2][3][4] This guide compares two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), alongside a conceptual Enzymatic Assay.

Quantitative Data Summary

The performance of each method is summarized below, with data presented to reflect typical validation outcomes for long-chain fatty acyl-CoA analysis.

Validation Parameter LC-MS/MS HPLC-UV Enzymatic Assay ICH M10 Acceptance Criteria
Linearity (r²) >0.995>0.990>0.985Not explicitly defined, but high correlation expected.
Range (ng/mL) 0.5 - 50010 - 10005 - 750Defined by LLOQ and ULOQ.
Accuracy (% Bias) ± 10%± 15%± 20%± 15% (± 20% at LLOQ)[1]
Precision (% CV) < 10%< 15%< 20%≤ 15% (≤ 20% at LLOQ)
LLOQ (ng/mL) 0.5105Clearly defined and reproducible.
Selectivity HighModerateModerate to HighNo significant interfering peaks at the retention time of the analyte.
Matrix Effect Assessed and minimizedCan be significantSubstrate-dependentShould be investigated and mitigated.
Recovery (%) 85 - 105%70 - 90%Not directly applicableConsistent, precise, and reproducible.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is adapted from established methods for long-chain fatty acyl-CoA analysis.[5][6][7]

1.1. Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenization: Homogenize 50-100 mg of tissue in a methanol-based buffer.

  • Extraction: Perform a liquid-liquid extraction using a chloroform/methanol solution to isolate lipids and acyl-CoAs.

  • SPE Cleanup: Utilize a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the aqueous phase of the extract.

    • Wash with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with an acetonitrile/ammonium hydroxide (B78521) solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

1.2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor for the specific precursor-to-product ion transition for this compound. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs.[5][7]

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

1.4. Method Validation

  • Validate the method according to ICH M10 guidelines, assessing linearity, accuracy, precision, selectivity, carry-over, and stability.[1][4]

HPLC-UV Method for this compound Quantification

This method offers a more accessible alternative to LC-MS/MS, though with potentially lower sensitivity and selectivity.

2.1. Sample Preparation

  • Follow the same sample preparation protocol as for the LC-MS/MS method (Section 1.1).

2.2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Similar gradient profile as the LC-MS/MS method, adjusted for the different column dimensions and flow rate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Injection Volume: 20 µL.

2.3. Method Validation

  • Conduct a full validation as per ICH guidelines, paying close attention to selectivity to ensure that co-eluting compounds do not interfere with the quantification of the analyte of interest.

Conceptual Enzymatic Assay

This conceptual assay is based on the principle of enzymatic reactions that specifically consume or produce the analyte of interest, leading to a measurable change in a reporter molecule (e.g., NADH).[8][9][10]

3.1. Assay Principle

  • Utilize an enzyme, such as an acyl-CoA dehydrogenase, that specifically recognizes this compound as a substrate.

  • The enzymatic reaction is coupled to the reduction of a reporter molecule (e.g., NAD+ to NADH).

  • The increase in NADH is measured spectrophotometrically or fluorometrically at 340 nm.

3.2. Assay Protocol

  • Reaction Mixture: Prepare a reaction buffer containing the specific acyl-CoA dehydrogenase, NAD+, and other necessary co-factors.

  • Sample Addition: Add the sample extract to the reaction mixture.

  • Incubation: Incubate at a controlled temperature (e.g., 37 °C) for a defined period.

  • Measurement: Measure the change in absorbance or fluorescence at 340 nm.

  • Quantification: Determine the concentration of this compound from a standard curve generated with known concentrations of the analyte.

3.3. Method Validation

  • Validate for linearity, accuracy, precision, and specificity. The specificity of the enzyme is a critical parameter to assess to avoid cross-reactivity with other acyl-CoAs.

Visualizations

Bioanalytical Method Validation Workflow

Bioanalytical_Method_Validation_Workflow cluster_validation Validation Parameters MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Define Method SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Validated Method Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Selectivity Selectivity FullValidation->Selectivity LLOQ LLOQ & Range FullValidation->LLOQ Stability Stability FullValidation->Stability

Caption: Workflow for bioanalytical method validation.

Simplified Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway FattyAcylCoA Fatty Acyl-CoA (C_n) EnoylCoA (2E)-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Fatty Acyl-CoA (C_n-2) KetoacylCoA->ShorterAcylCoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified pathway of fatty acid beta-oxidation.

References

A Comparative Guide to the Biological Activity of (2E,5E)- and (2Z,5E)-Tetradecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of two geometric isomers of tetradecadienoyl-CoA: (2E,5E)-tetradecadienoyl-CoA and (2Z,5E)-tetradecadienoyl-CoA. The focus is on their differential metabolism within the mitochondrial fatty acid β-oxidation pathway and the resulting implications for cellular energy production and signaling. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide extrapolates from the established principles of unsaturated fatty acid metabolism to highlight their distinct biological fates.

Introduction

Unsaturated fatty acids are crucial components of cellular metabolism and membrane structure. The geometry of their double bonds, either cis (Z) or trans (E), significantly influences their physical properties and how they are processed by metabolic enzymes. Tetradecadienoyl-CoA, a 14-carbon fatty acyl-CoA with two double bonds, is an intermediate in the degradation of longer polyunsaturated fatty acids. Understanding the metabolic nuances of its different isomers is critical for research in metabolic disorders, nutrition, and drug development targeting fatty acid oxidation.

Metabolic Pathway and Enzymatic Processing

The primary biological activity of fatty acyl-CoAs is their entry into the β-oxidation spiral to produce acetyl-CoA, FADH₂, and NADH, which subsequently fuel the Krebs cycle and oxidative phosphorylation for ATP production. The metabolism of unsaturated fatty acyl-CoAs, however, requires the action of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation enzymes.[1][2]

The key difference in the biological activity of (2E,5E)- and (2Z,5E)-tetradecadienoyl-CoA lies in the enzymatic steps required for their complete oxidation.

  • This compound: This isomer, with both double bonds in the trans configuration at even-numbered carbons, can be directly processed by the enzyme 2,4-dienoyl-CoA reductase. This NADPH-dependent enzyme reduces the conjugated double bonds to a single trans double bond at the 3-position. Subsequently, an enoyl-CoA isomerase converts this to a trans-2-enoyl-CoA, a standard substrate for the β-oxidation enzyme enoyl-CoA hydratase.[3]

  • (2Z,5E)-Tetradecadienoyl-CoA: The presence of a cis double bond at the 2-position presents a challenge for the standard β-oxidation machinery. This isomer is not a direct substrate for acyl-CoA dehydrogenase. It is proposed that this isomer would first be acted upon by Δ³,Δ²-enoyl-CoA isomerase to convert the 2-cis and 5-trans double bonds into a conjugated 3,5-dienoyl-CoA. This intermediate is then isomerized by dienoyl-CoA isomerase to the 2-trans, 4-trans configuration, which can then enter the pathway described for the (2E,5E) isomer.[3][4] This additional isomerization step for the (2Z,5E) isomer implies a potentially slower rate of metabolism compared to its all-trans counterpart.

The differential processing of these isomers highlights the stereospecificity of the enzymes involved in fatty acid metabolism.

Data Presentation

Table 1: Comparative Enzymatic Requirements for the β-Oxidation of (2E,5E)- and (2Z,5E)-Tetradecadienoyl-CoA

FeatureThis compound(2Z,5E)-Tetradecadienoyl-CoA
Initial Enzyme Acyl-CoA Dehydrogenase (for preceding saturated chain)Likely requires initial isomerization before entering β-oxidation
Key Auxiliary Enzymes 2,4-Dienoyl-CoA Reductase, Enoyl-CoA IsomeraseΔ³,Δ²-Enoyl-CoA Isomerase, Dienoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase
Cofactor Requirement NADPH (for 2,4-dienoyl-CoA reductase)NADPH (for 2,4-dienoyl-CoA reductase)
Metabolic Efficiency Potentially higher due to more direct pathwayPotentially lower due to additional enzymatic steps

Experimental Protocols

Objective: To compare the rate of mitochondrial β-oxidation of this compound and (2Z,5E)-tetradecadienoyl-CoA.

1. Preparation of Mitochondria:

  • Isolate mitochondria from rat liver or cultured cells (e.g., hepatocytes, myoblasts) using differential centrifugation.

  • Resuspend the mitochondrial pellet in an appropriate buffer (e.g., containing sucrose, Tris-HCl, and EDTA).

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

2. β-Oxidation Assay:

  • The rate of β-oxidation can be measured by monitoring the reduction of NAD⁺ to NADH or the consumption of oxygen.

  • Spectrophotometric Assay (NADH production):

    • Prepare a reaction mixture containing mitochondrial suspension, reaction buffer (e.g., potassium phosphate (B84403) buffer with MgCl₂, ATP, CoA, and carnitine), and a detergent to permeabilize the mitochondrial membrane (e.g., octylglucoside).

    • Add either this compound or (2Z,5E)-tetradecadienoyl-CoA to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.

  • Oxygen Consumption Assay:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph).

    • Add the mitochondrial suspension to the chamber with a respiration buffer.

    • Add substrates for the electron transport chain (e.g., ADP, malate, pyruvate).

    • Inject either this compound or (2Z,5E)-tetradecadienoyl-CoA and measure the rate of oxygen consumption.

3. Data Analysis:

  • Calculate the rate of NADH production or oxygen consumption for each isomer.

  • Normalize the rates to the mitochondrial protein concentration.

  • Compare the rates obtained for this compound and (2Z,5E)-tetradecadienoyl-CoA to determine if there is a statistically significant difference in their rates of oxidation.

Mandatory Visualization

Caption: Comparative metabolic pathways of (2E,5E)- and (2Z,5E)-tetradecadienoyl-CoA.

experimental_workflow cluster_prep Sample Preparation cluster_assay β-Oxidation Assay cluster_analysis Data Analysis prep_tissue Isolate Tissue/Cells prep_mito Mitochondrial Isolation (Differential Centrifugation) prep_tissue->prep_mito prep_quant Protein Quantification prep_mito->prep_quant assay_setup Prepare Reaction Mixture prep_quant->assay_setup assay_add_E Add (2E,5E) Isomer assay_setup->assay_add_E assay_add_Z Add (2Z,5E) Isomer assay_setup->assay_add_Z assay_measure_E Measure NADH Production / O₂ Consumption assay_add_E->assay_measure_E assay_measure_Z Measure NADH Production / O₂ Consumption assay_add_Z->assay_measure_Z analysis_calc Calculate Oxidation Rates assay_measure_E->analysis_calc assay_measure_Z->analysis_calc analysis_norm Normalize to Protein Concentration analysis_calc->analysis_norm analysis_comp Compare Isomer Rates analysis_norm->analysis_comp

Caption: Experimental workflow for comparing the β-oxidation rates of the two isomers.

Conclusion

The geometric configuration of double bonds in tetradecadienoyl-CoA isomers dictates their entry point and the enzymatic machinery required for their complete catabolism through β-oxidation. The (2E,5E) isomer is likely metabolized more directly, whereas the (2Z,5E) isomer necessitates additional isomerization steps, which may translate to a lower rate of oxidation. These differences can have significant implications for cellular energy homeostasis and may be a factor in the physiological effects of diets rich in different types of unsaturated fatty acids. Further direct experimental comparisons are warranted to quantify these differences and explore their broader biological consequences.

References

Comparative Analysis of Enzyme Specificity: (2E,5E)-Tetradecadienoyl-CoA Versus Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme specificity towards (2E,5E)-tetradecadienoyl-CoA and other acyl-CoA substrates. Due to a lack of specific kinetic data for this compound in publicly available literature, this document focuses on the substrate specificity of relevant enzymes, particularly long-chain acyl-CoA dehydrogenases (LCADs), and presents a comparative dataset of kinetic parameters for structurally related acyl-CoA molecules. This information allows for an informed inference of the enzymatic activity towards this compound.

Executive Summary

The metabolism of fatty acids is a cornerstone of cellular bioenergetics and signaling. The specificity of enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases (ACADs), is critical for the efficient processing of a diverse range of fatty acyl-CoA substrates. While the substrate preferences of ACADs for saturated fatty acyl-CoAs are well-characterized, the kinetic parameters for polyunsaturated isomers like this compound are less defined. This guide synthesizes available data to provide a framework for understanding the enzymatic handling of this and related molecules.

Long-chain acyl-CoA dehydrogenase (LCAD) is a key enzyme in the mitochondrial β-oxidation of unsaturated fatty acids.[1] Studies have shown that LCADs are capable of dehydrogenating various unsaturated fatty acids, including those with double bonds at positions that would be analogous to this compound after initial rounds of β-oxidation. The data presented in this guide for other C14 acyl-CoAs suggest that both chain length and the presence and position of double bonds significantly influence enzyme activity.

Comparative Kinetic Data of Acyl-CoA Dehydrogenases

The following table summarizes the kinetic parameters of various acyl-CoA dehydrogenases with a range of C14 and other relevant acyl-CoA substrates. This comparative data provides a basis for estimating the potential activity of these enzymes with this compound. The enzymes are categorized by their general chain-length specificity.

EnzymeSubstrateApparent K_m (µM)Apparent V_max (U/mg)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Source(s)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
Human LCADMyristoyl-CoA (C14:0)2.54.51.8 x 10⁶
Human LCADPalmitoyl-CoA (C16:0)1.85.22.9 x 10⁶
Rat LCAD5-cis-Tetradecenoyl-CoA (C14:1)Data not availableData not availableActed equally well as tetradecanoyl-CoA[1]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
Human VLCADMyristoyl-CoA (C14:0)0.31.24.0 x 10⁶[2]
Human VLCADPalmitoyl-CoA (C16:0)0.21.57.5 x 10⁶[2]
Rat VLCADTetradecanoyl-CoA (C14:0)Data not availableData not availableHigh[1]
Rat VLCAD5-cis-Tetradecenoyl-CoA (C14:1)Data not availableData not available4% of the efficiency with tetradecanoyl-CoA[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Human MCADOctanoyl-CoA (C8:0)2.810.53.8 x 10⁶
Human MCADMyristoyl-CoA (C14:0)>100LowLow

Note: The table is populated with representative data from available literature. Direct comparisons between studies may be limited by variations in experimental conditions. The absence of data for this compound is a notable gap in the current research landscape.

Experimental Protocols

The determination of enzyme kinetics for acyl-CoA dehydrogenases is crucial for understanding their substrate specificity. Below are detailed methodologies for two common assays.

ETF Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[3]

Principle: The assay measures the decrease in ETF fluorescence upon its reduction by an ACAD that has been reduced by its acyl-CoA substrate. The reaction is monitored anaerobically to prevent the reoxidation of reduced ETF by molecular oxygen.[4]

Reagents:

  • Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.

  • Recombinant or purified ETF (porcine or human).

  • Acyl-CoA substrates (including this compound and other comparators).

  • Enzyme source (purified ACAD or mitochondrial extract).

  • Deoxygenation system: Glucose, glucose oxidase, and catalase.[4]

Procedure:

  • Prepare a reaction mixture in a sealed, anaerobic cuvette containing the assay buffer, ETF, and the deoxygenation system.

  • Subject the mixture to several cycles of vacuum and argon gas to remove dissolved oxygen.[4]

  • Initiate the reaction by adding the enzyme source to the cuvette.

  • Start the data acquisition by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[4]

  • Calculate the initial reaction velocity from the linear phase of the fluorescence decay.

  • Repeat the assay with varying substrate concentrations to determine K_m and V_max values.

Ferricenium-Based Spectrophotometric Assay

This method provides a convenient and aerobic alternative to the ETF fluorescence reduction assay by using an artificial electron acceptor.

Principle: The assay measures the reduction of the ferricenium ion by the reduced ACAD. The reduction of ferricenium hexafluorophosphate (B91526) is monitored by the decrease in absorbance at 300 nm.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6.

  • Ferricenium hexafluorophosphate solution.

  • Acyl-CoA substrates.

  • Enzyme source.

Procedure:

  • In a standard spectrophotometer cuvette, prepare a reaction mixture containing the assay buffer and the enzyme source.

  • Add the ferricenium hexafluorophosphate solution to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 300 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of the ferricenium ion.

  • Perform the assay at various substrate concentrations to determine the kinetic parameters.

Visualizations

Experimental Workflow

Experimental_Workflow Enzyme Enzyme Purification/ Mitochondrial Isolation Assay_Setup Reaction Mixture Preparation Enzyme->Assay_Setup Substrate Acyl-CoA Substrate Synthesis/Procurement Substrate->Assay_Setup Incubation Incubation at Controlled Temperature Assay_Setup->Incubation Measurement Data Acquisition (Spectrophotometry/ Fluorometry) Incubation->Measurement Kinetics Calculation of Initial Velocities Measurement->Kinetics MM_Plot Michaelis-Menten Plotting Kinetics->MM_Plot Parameters Determination of Km and Vmax MM_Plot->Parameters

Caption: General experimental workflow for determining enzyme kinetic parameters.

β-Oxidation of Polyunsaturated Fatty Acids

Beta_Oxidation_PUFA PUFA_CoA (2E,5E)-Dienoyl-CoA (e.g., Tetradecadienoyl-CoA) ACAD Acyl-CoA Dehydrogenase (e.g., LCAD) PUFA_CoA->ACAD Oxidation Trienoyl_CoA 2,4,x-Trienoyl-CoA ACAD->Trienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase Trienoyl_CoA->Reductase Reduction Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Trienoyl_CoA->Enoyl_CoA_Isomerase Isomerization Trans_Enoyl_CoA trans-2-Enoyl-CoA Reductase->Trans_Enoyl_CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Beta_Oxidation_Cycle Further rounds of β-Oxidation Trans_Enoyl_CoA->Beta_Oxidation_Cycle

Caption: Simplified pathway of polyunsaturated fatty acid β-oxidation.

Conclusion and Future Directions

The analysis of available data indicates that long-chain acyl-CoA dehydrogenases are the most probable enzymes to act on this compound. The substrate's chain length falls within the optimal range for LCADs, and these enzymes are known to process unsaturated acyl-CoAs. However, the precise kinetic parameters are likely influenced by the specific positions and configurations of the double bonds.

The lack of direct kinetic data for this compound highlights a specific knowledge gap in the field of lipid metabolism. Future research should focus on:

  • Enzymatic synthesis and purification of this compound to enable direct kinetic studies.

  • Systematic kinetic analysis of a series of dienoyl-CoA isomers with varying chain lengths and double bond positions to build a comprehensive structure-activity relationship database for ACADs.

  • Structural studies of ACADs in complex with polyunsaturated acyl-CoA substrates to elucidate the molecular basis of their specificity.

Addressing these research questions will provide a more complete understanding of how the cell metabolizes a wide array of fatty acids, which is critical for the development of novel therapeutics targeting metabolic disorders.

References

A Comparative Analysis of (2E,5E)-tetradecadienoyl-CoA in Insect Pheromone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (2E,5E)-tetradecadienoyl-CoA, a polyunsaturated fatty acyl-CoA, and its potential role as a precursor in insect pheromone biosynthesis. While direct comparative studies on this specific molecule across different insect species are not extensively documented in current literature, this document extrapolates from well-established principles of fatty acid-derived pheromone synthesis in moths. By examining the known pathways and key enzymatic players, we can construct a comparative framework to understand how this compound, or structurally similar molecules, could be generated and utilized by various insect species.

Introduction to Fatty Acyl-CoA in Pheromone Production

Insects, particularly moths (Lepidoptera), utilize a diverse array of fatty acid derivatives as sex pheromones. These chemical signals are crucial for mate recognition and reproductive success. The biosynthesis of these pheromones typically originates from common fatty acyl-CoA precursors, which undergo a series of modifications by specialized enzymes. These modifications often include desaturation, chain-shortening or elongation, reduction, and sometimes acetylation. The resulting products are highly specific alcohol, aldehyde, or acetate (B1210297) pheromone components.

This compound, a 14-carbon fatty acyl-CoA with two double bonds, represents a potential intermediate in the formation of a C14 diene pheromone. Understanding its biosynthesis and subsequent modifications in different species is key to deciphering the evolution of pheromone diversity and for developing species-specific pest management strategies.

Hypothetical Biosynthetic Pathway of this compound

The formation of this compound in an insect pheromone gland is proposed to follow a pathway involving desaturase enzymes acting on a saturated or monounsaturated fatty acyl-CoA precursor. The general steps are outlined below and illustrated in the accompanying diagram.

Biosynthesis_Pathway Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Fatty Acyl-CoA Pool Fatty Acyl-CoA Pool Palmitoyl-CoA (C16:0)->Fatty Acyl-CoA Pool Fatty Acid Synthesis Myristoyl-CoA (C14:0) Myristoyl-CoA (C14:0) Fatty Acyl-CoA Pool->Myristoyl-CoA (C14:0) Chain Shortening (β-oxidation) Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0)->Fatty Acyl-CoA Pool Monounsaturated Acyl-CoA Monounsaturated Acyl-CoA Myristoyl-CoA (C14:0)->Monounsaturated Acyl-CoA Δ5-Desaturase This compound This compound Monounsaturated Acyl-CoA->this compound Δ2-Desaturase (hypothetical) Pheromone Components\n(Alcohols, Aldehydes, Acetates) Pheromone Components (Alcohols, Aldehydes, Acetates) This compound->Pheromone Components\n(Alcohols, Aldehydes, Acetates) Reduction / Oxidation / Acetylation

Figure 1. A proposed biosynthetic pathway for the formation of this compound and its subsequent conversion into pheromone components in an insect.

Comparative Analysis of Key Biosynthetic Enzymes

The diversity of insect pheromones largely stems from variations in the enzymatic machinery responsible for their synthesis. A comparative analysis of these enzymes across different species can reveal the molecular basis for pheromone specificity.

Enzyme ClassFunctionComparative Aspects in Different Insect Species
Fatty Acid Synthase (FAS) Catalyzes the de novo synthesis of saturated fatty acids (e.g., palmitoyl-CoA).The chain length specificity of FAS can vary, influencing the initial pool of fatty acyl-CoA precursors available for pheromone synthesis.
Acyl-CoA Desaturases Introduce double bonds at specific positions in the fatty acyl chain.This is a highly diverse enzyme family and a primary driver of pheromone variation. Different species possess desaturases with distinct positional and stereochemical specificities (e.g., Δ9, Δ11, Δ5 desaturases). The evolution of novel desaturase functions is a key mechanism for the emergence of new pheromone blends. For instance, a bifunctional desaturase in the codling moth, Cydia pomonella, is responsible for creating a conjugated diene system.[1]
Chain-shortening Enzymes A specialized form of β-oxidation that shortens the carbon chain of the fatty acyl-CoA.The extent of chain shortening is precisely controlled in different species to produce precursors of the correct chain length for the final pheromone.
Fatty Acyl-CoA Reductases (FARs) Reduce the fatty acyl-CoA to the corresponding fatty alcohol.The substrate specificity of FARs can influence which fatty acyl-CoA precursors are converted to alcohols, thus contributing to the final pheromone composition.
Alcohol Oxidases/Dehydrogenases Convert fatty alcohols to aldehydes.These enzymes are involved in the final modification steps and their presence and activity can determine whether the final pheromone is an alcohol or an aldehyde.
Acetyltransferases Transfer an acetyl group to a fatty alcohol, forming an acetate ester.The presence of these enzymes adds another layer of diversity to the final pheromone blend.

Experimental Protocols for the Study of this compound

Investigating the presence and role of this compound in an insect species requires a combination of analytical and molecular techniques.

Extraction and Analysis of Fatty Acyl-CoAs from Pheromone Glands

Objective: To identify and quantify this compound in the pheromone glands of the target insect species.

Methodology:

  • Dissection: Pheromone glands are dissected from female insects during their peak pheromone production period.

  • Homogenization: The glands are homogenized in an appropriate solvent (e.g., isopropanol/acetonitrile) to extract lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to separate the acyl-CoAs from other lipids.

  • LC-MS/MS Analysis: The purified acyl-CoA fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different acyl-CoA species and their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Pheromone Gland Dissection Pheromone Gland Dissection Homogenization Homogenization Pheromone Gland Dissection->Homogenization Solid-Phase Extraction Solid-Phase Extraction Homogenization->Solid-Phase Extraction LC-MS/MS LC-MS/MS Solid-Phase Extraction->LC-MS/MS Identification & Quantification Identification & Quantification LC-MS/MS->Identification & Quantification

Figure 2. A generalized workflow for the extraction and analysis of fatty acyl-CoAs from insect pheromone glands.

Functional Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Methodology:

  • Transcriptome Analysis: RNA is extracted from pheromone glands and sequenced to identify candidate genes encoding desaturases, reductases, etc.

  • Gene Cloning and Expression: Candidate genes are cloned into an expression vector (e.g., in yeast or insect cells).

  • Functional Assays: The expressed enzymes are incubated with potential substrates (e.g., myristoyl-CoA) and the products are analyzed by GC-MS or LC-MS to determine the enzyme's function. For example, a candidate desaturase would be tested for its ability to introduce double bonds into a saturated fatty acyl-CoA.

Concluding Remarks

While the specific role of this compound in insect communication remains an area for further investigation, the established principles of pheromone biosynthesis provide a robust framework for its study. By applying modern analytical and molecular techniques, researchers can elucidate the biosynthetic pathways of novel pheromone precursors like this compound in various insect species. This knowledge is not only fundamental to our understanding of insect chemical ecology and evolution but also holds significant potential for the development of innovative and environmentally benign pest control strategies. Drug development professionals can leverage this understanding to design specific inhibitors of key biosynthetic enzymes, thereby disrupting insect reproduction.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Assessing Antibody Cross-Reactivity with Related Fatty Acyl-CoAs

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative framework for evaluating the cross-reactivity of a hypothetical antibody raised against (2E,5E)-tetradecadienoyl-CoA with other structurally related fatty acyl-CoAs. While specific experimental data for an antibody against this compound is not publicly available, this guide presents a model experimental approach and hypothetical data based on established principles of immunology and biochemistry.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also recognizes and binds to other molecules with similar structural motifs.[1][2] In the context of fatty acyl-CoAs, subtle differences in chain length, saturation, and double bond configuration can influence antibody binding. This guide outlines a systematic approach to quantify this cross-reactivity, ensuring the reliability of immunoassays and other antibody-dependent applications.

Experimental Design for Cross-Reactivity Assessment

The primary method for evaluating antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[1] This technique measures the ability of related analytes to compete with the primary antigen for binding to the antibody. A higher concentration of a cross-reacting analyte will be required to achieve the same level of inhibition as the primary antigen, providing a quantitative measure of specificity.

Hypothetical Analytes for Comparison:

To assess the specificity of a putative anti-(2E,5E)-tetradecadienoyl-CoA antibody, a panel of structurally related fatty acyl-CoAs would be selected. These molecules would differ in chain length and the number and position of double bonds.

  • Primary Antigen: this compound (C14:2)

  • Potential Cross-Reactants:

    • Myristoyl-CoA (C14:0) - Saturated, same chain length

    • Palmitoyl-CoA (C16:0) - Saturated, longer chain

    • Oleoyl-CoA (C18:1) - Monounsaturated, longer chain

    • Linoleoyl-CoA (C18:2) - Polyunsaturated, longer chain

Quantitative Comparison of Antibody Specificity

The results of a competitive ELISA are typically analyzed by determining the concentration of each analyte required to inhibit the binding of the primary antigen by 50% (IC50). The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Competitor Molecule) x 100

The following table presents hypothetical data for our putative anti-(2E,5E)-tetradecadienoyl-CoA antibody.

AnalyteStructureHypothetical IC50 (nM)Calculated % Cross-Reactivity
This compoundC14:210100%
Myristoyl-CoAC14:05002%
Palmitoyl-CoAC16:010001%
Oleoyl-CoAC18:125000.4%
Linoleoyl-CoAC18:28001.25%

This hypothetical data suggests that the antibody is highly specific for this compound, with significantly lower affinity for saturated and longer-chain fatty acyl-CoAs. The slightly higher cross-reactivity of Linoleoyl-CoA compared to other longer-chain variants could be attributed to its polyunsaturated nature, which might present a more conformationally similar epitope to the primary antigen.

Detailed Experimental Protocols

A detailed protocol for a competitive ELISA to determine fatty acyl-CoA cross-reactivity is provided below.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a conjugate of the primary antigen, this compound, linked to a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as 1% BSA in phosphate-buffered saline (PBS) to prevent non-specific binding of the antibody. The plate is incubated for 1-2 hours at room temperature and then washed.

  • Competition: A fixed concentration of the primary antibody (anti-(2E,5E)-tetradecadienoyl-CoA) is mixed with varying concentrations of either the unlabeled primary antigen (for the standard curve) or the potential cross-reactants. These mixtures are then added to the coated and blocked wells of the microtiter plate. The plate is incubated for 2 hours at room temperature, allowing the free analytes and the coated antigen to compete for antibody binding.

  • Washing: The plate is washed to remove any unbound antibody and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species and isotype is added to each well. The plate is incubated for 1 hour at room temperature and then washed thoroughly.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Measurement: The reaction is stopped after a set time by adding a stop solution, and the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

  • Data Analysis: The absorbance values are plotted against the log of the analyte concentration to generate a sigmoidal competition curve. The IC50 value for each analyte is determined from its respective curve.

Visualizing Experimental Workflows and Molecular Interactions

Clear diagrams of experimental processes and molecular interactions are crucial for understanding the data. The following diagrams, generated using Graphviz, illustrate the competitive ELISA workflow and the principle of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection p1 Coat plate with This compound-BSA p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c4 Incubate (Competition) c1 Prepare standards & samples (varying competitor concentrations) c2 Add primary antibody to standards & samples c1->c2 c3 Add mixture to wells c2->c3 c3->c4 d1 Wash c4->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB substrate d4->d5 d6 Incubate (Color development) d5->d6 d7 Add stop solution d6->d7 d8 Read absorbance d7->d8

Caption: Workflow for Competitive ELISA.

Antibody_Cross_Reactivity cluster_antibody Antibody Binding Site cluster_antigens Ab Antibody Ag_primary This compound (Primary Antigen) Ab->Ag_primary High Affinity Binding Ag_cross Related Fatty Acyl-CoA (Cross-Reactant) Ab->Ag_cross Low Affinity Binding (Cross-Reactivity) Ag_non Unrelated Molecule (Non-binder)

Caption: Molecular Recognition and Cross-Reactivity.

References

Evaluating the Efficacy of (2E,5E)-Tetradecadienoyl-CoA as a Pheromone Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of (2E,5E)-tetradecadienoyl-CoA as a potential precursor for insect pheromones, particularly in contrast to the known natural precursor, (Z,E)-9,12-tetradecadienoyl-CoA. As the direct biological role of the (2E,5E) isomer in pheromone biosynthesis is not established in the current scientific literature, this document outlines a series of proposed experiments to determine its viability and comparative efficiency. The methodologies provided are based on established protocols for studying insect pheromone biosynthesis.

Introduction to Pheromone Biosynthesis

Insect sex pheromones, particularly in Lepidoptera, are often derived from fatty acid metabolism. The biosynthesis of these complex molecules involves a series of enzymatic modifications to fatty acyl-CoA precursors, including desaturation, chain shortening, reduction to fatty alcohols, and esterification. The specificity of these enzymes for substrates with particular chain lengths and double bond configurations is crucial for the production of species-specific pheromone blends.

A well-documented pathway involves the production of (Z,E)-9,12-tetradecadienyl acetate (B1210297), a major pheromone component in several moth species, including Spodoptera exigua and Cadra cautella. This pathway originates from palmitoyl-CoA and involves a Δ11-desaturase, limited β-oxidation, a Δ12-desaturase, a fatty acyl reductase (FAR), and an acetyltransferase.

This guide proposes a direct comparison of the largely unstudied this compound with the natural precursor (Z,E)-9,12-tetradecadienoyl-CoA to assess its potential role and efficacy in pheromone production.

Proposed Comparative Efficacy Data

The following tables are structured to present the expected outcomes of the proposed experiments. These tables will serve as a template for researchers to populate with their experimental data.

Table 1: Comparative in Vitro Efficacy of Fatty Acyl Reductase (FAR) with Isomeric Tetradecadienoyl-CoA Substrates

SubstrateEnzyme SourceSpecific Activity (nmol/mg/min)Apparent Km (µM)Apparent Vmax (nmol/mg/min)
This compoundRecombinant FAR from S. exigua[Experimental Data][Experimental Data][Experimental Data]
(Z,E)-9,12-Tetradecadienoyl-CoARecombinant FAR from S. exigua[Experimental Data][Experimental Data][Experimental Data]

Table 2: Comparative Whole-Cell Pheromone Production in Engineered Saccharomyces cerevisiae

Precursor Fed to Yeast CultureYeast Strain ExpressingFinal Pheromone ProductTiter (mg/L)Yield (mg/g of precursor)
(2E,5E)-Tetradecadienoic AcidS. exigua FAR & Acetyltransferase(2E,5E)-Tetradecadienyl Acetate[Experimental Data][Experimental Data]
(Z,E)-9,12-Tetradecadienoic AcidS. exigua FAR & Acetyltransferase(Z,E)-9,12-Tetradecadienyl Acetate[Experimental Data][Experimental Data]

Table 3: Electroantennographic (EAG) Response of Male S. exigua to Synthesized Pheromone Isomers

StimulusMean EAG Response (mV)Standard DeviationNormalized Response (%)
(2E,5E)-Tetradecadienyl Acetate[Experimental Data][Experimental Data][Experimental Data]
(Z,E)-9,12-Tetradecadienyl Acetate[Experimental Data][Experimental Data]100
Hexane (B92381) (Control)[Experimental Data][Experimental Data]0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Precursors
  • (2E,5E)-Tetradecadienoic Acid: Synthesis can be achieved through various organic chemistry routes, such as Wittig-type couplings or organometallic cross-coupling reactions, to establish the E,E-diene system.

  • (Z,E)-9,12-Tetradecadienoic Acid: This natural precursor can be synthesized using established stereoselective methods, often involving acetylenic intermediates and stereospecific reductions.[1]

  • Acyl-CoA Thioesterification: The synthesized fatty acids are converted to their coenzyme A esters using acyl-CoA synthetase or a chemical synthesis method.

Heterologous Expression of Pheromone Biosynthetic Enzymes

Objective: To produce functional enzymes for in vitro assays.

  • Gene Identification and Cloning: Identify and clone the coding sequences for the fatty acyl reductase (FAR) and acetyltransferase from the pheromone gland of the target insect species (e.g., S. exigua).

  • Vector Construction: Subclone the genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.

  • Host Transformation and Expression: Transform the host cells with the expression vectors and induce protein expression under optimized conditions.

  • Protein Purification (Optional): For detailed kinetic studies, purify the recombinant enzymes using affinity chromatography.

In Vitro Fatty Acyl Reductase (FAR) Assay

Objective: To determine the substrate specificity and kinetic parameters of the FAR enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • NADPH

    • Cell lysate or purified FAR enzyme

    • (2E,5E)- or (Z,E)-9,12-tetradecadienoyl-CoA substrate

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the lipid products with hexane.

  • Analysis: Analyze the hexane extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the fatty alcohol product.

Whole-Cell Pheromone Production Assay in Engineered Yeast

Objective: To assess the efficiency of precursor conversion to the final pheromone product in a living system.

  • Yeast Strain Engineering: Co-express the FAR and acetyltransferase genes in S. cerevisiae.

  • Culturing and Precursor Feeding: Grow the engineered yeast culture to a suitable cell density and supplement the medium with either (2E,5E)-tetradecadienoic acid or (Z,E)-9,12-tetradecadienoic acid.

  • Pheromone Extraction: After a defined incubation period (e.g., 48-72 hours), extract the pheromones from the culture medium and/or yeast cells using a solvent overlay (e.g., dodecane) or solvent extraction.

  • Analysis: Quantify the produced pheromone acetate in the extract using GC-MS with an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the products of the enzyme assays.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Program:

    • Injector temperature: 250°C

    • Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier gas: Helium

  • MS Parameters:

    • Ionization mode: Electron ionization (EI) at 70 eV

    • Mass scan range: 40-400 m/z

  • Quantification: Use an internal standard for accurate quantification of the products.

Mandatory Visualizations

Signaling Pathway Diagram

Pheromone_Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Palmitoyl-CoA Palmitoyl-CoA Z11-16_AcylCoA (Z)-11-Hexadecenoyl-CoA Palmitoyl-CoA->Z11-16_AcylCoA Δ11-Desaturase Z9-14_AcylCoA (Z)-9-Tetradecenoyl-CoA Z11-16_AcylCoA->Z9-14_AcylCoA β-Oxidation ZE9_12-14_AcylCoA (Z,E)-9,12-Tetradecadienoyl-CoA Z9-14_AcylCoA->ZE9_12-14_AcylCoA Δ12-Desaturase ZE9_12-14_OH (Z,E)-9,12-Tetradecadien-1-ol ZE9_12-14_AcylCoA->ZE9_12-14_OH Fatty Acyl Reductase (FAR) Pheromone (Z,E)-9,12-Tetradecadienyl Acetate ZE9_12-14_OH->Pheromone Acetyltransferase

Caption: Biosynthetic pathway of (Z,E)-9,12-tetradecadienyl acetate.

Experimental Workflow Diagram

Efficacy_Evaluation_Workflow cluster_precursors Precursor Synthesis cluster_assays Efficacy Assays cluster_analysis Analysis Precursor_2E5E This compound InVitro_Assay In Vitro FAR Assay Precursor_2E5E->InVitro_Assay WholeCell_Assay Whole-Cell Yeast Assay Precursor_2E5E->WholeCell_Assay Precursor_ZE912 (Z,E)-9,12-Tetradecadienoyl-CoA (Known Natural Precursor) Precursor_ZE912->InVitro_Assay Precursor_ZE912->WholeCell_Assay GCMS_Analysis GC-MS Analysis (Quantification) InVitro_Assay->GCMS_Analysis Product Yield WholeCell_Assay->GCMS_Analysis Pheromone Titer EAG_Analysis Electroantennography (EAG) (Biological Activity) WholeCell_Assay->EAG_Analysis Pheromone Product

Caption: Experimental workflow for evaluating pheromone precursor efficacy.

References

side-by-side comparison of different synthesis routes for (2E,5E)-tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive side-by-side comparison of the primary synthesis routes for (2E,5E)-tetradecadienoyl-CoA, a key intermediate in lipid metabolism. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of chemical and enzymatic approaches to producing this critical molecule. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of the synthetic pathways to aid in understanding and practical application.

Abstract

This compound is an unsaturated fatty acyl-coenzyme A derivative that plays a role in fatty acid metabolism. The synthesis of this molecule is crucial for in-vitro studies of metabolic pathways and for the development of novel therapeutics targeting lipid-related disorders. This guide explores two principal synthesis strategies: a multi-step chemical synthesis involving the Wittig reaction and an enzymatic approach utilizing acyl-CoA synthetases. Each method is evaluated based on yield, purity, cost-effectiveness, and scalability to provide researchers with the necessary information to select the most appropriate route for their specific needs.

Data Presentation: Comparison of Synthesis Routes

ParameterChemical Synthesis (Wittig-based)Enzymatic Synthesis (Acyl-CoA Synthetase)
Overall Yield Moderate to High (Typically 30-60% over multiple steps)High (Often >80% for the final CoA ligation step)
Purity of Final Product Good to Excellent (Requires careful purification)Excellent (High enzyme specificity reduces byproducts)
Cost-Effectiveness Can be high due to multi-step nature and cost of reagents/catalystsPotentially lower for the ligation step, but enzyme cost can be a factor
Scalability Readily scalable for larger quantitiesCan be limited by enzyme availability and cost for large-scale production
Stereoselectivity Controllable through choice of Wittig reaction conditionsHigh, as enzymes are inherently stereospecific
Reaction Conditions Often requires anhydrous conditions and inert atmospheresAqueous buffers, mild temperatures, and physiological pH
Key Advantages High degree of control over molecular structureHigh specificity, mild reaction conditions, environmentally friendly
Key Disadvantages Multiple steps, potentially harsh reagents, purification challengesEnzyme stability and cost, potential for substrate inhibition

Experimental Protocols

Chemical Synthesis: A Wittig-Based Approach

The chemical synthesis of this compound is a multi-step process that first involves the synthesis of the corresponding free fatty acid, (2E,5E)-tetradecadienoic acid, followed by its activation and coupling to Coenzyme A.

Step 1: Synthesis of (2E,5E)-tetradecadienoic acid via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective formation of carbon-carbon double bonds and can be employed to construct the conjugated diene system of the target fatty acid.

  • Materials: (Triphenylphosphoranylidene)acetaldehyde (B13936), nonanal (B32974), sodium hydride, tetrahydrofuran (B95107) (THF), ethyl bromoacetate (B1195939), lithium aluminum hydride, manganese dioxide, sodium cyanide, methanol (B129727), hydrochloric acid.

  • Procedure:

    • A solution of (triphenylphosphoranylidene)acetaldehyde in anhydrous THF is reacted with nonanal at 0°C to yield (2E,4E)-tridecadienal.

    • The resulting aldehyde is then subjected to a second Wittig reaction with the ylide generated from ethyl bromoacetate and triphenylphosphine (B44618) to introduce the second double bond and the carboxylate precursor.

    • The ester is then reduced to the corresponding alcohol using a mild reducing agent like lithium aluminum hydride.

    • The alcohol is oxidized to the aldehyde using manganese dioxide.

    • The aldehyde is converted to the nitrile using sodium cyanide.

    • Finally, hydrolysis of the nitrile in acidic methanol affords (2E,5E)-tetradecadienoic acid.

Step 2: Conversion of (2E,5E)-tetradecadienoic acid to this compound

The free fatty acid is activated and then coupled with Coenzyme A. The mixed anhydride (B1165640) method is a common approach.

  • Materials: (2E,5E)-tetradecadienoic acid, triethylamine, ethyl chloroformate, Coenzyme A trilithium salt, tetrahydrofuran (THF), water.

  • Procedure:

    • (2E,5E)-tetradecadienoic acid is dissolved in anhydrous THF and treated with triethylamine.

    • The solution is cooled to 0°C, and ethyl chloroformate is added dropwise to form the mixed anhydride.

    • A solution of Coenzyme A trilithium salt in water is added to the mixed anhydride solution.

    • The reaction mixture is stirred at room temperature for several hours.

    • The product is purified by reversed-phase high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers a more direct and highly specific route to this compound, provided the precursor fatty acid is available.

  • Materials: (2E,5E)-tetradecadienoic acid, Coenzyme A trilithium salt, ATP, magnesium chloride, a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or rat liver), potassium phosphate (B84403) buffer (pH 7.5).

  • Procedure:

    • A reaction mixture is prepared containing potassium phosphate buffer, MgCl2, ATP, and Coenzyme A.

    • (2E,5E)-tetradecadienoic acid, dissolved in a minimal amount of a suitable organic solvent like DMSO, is added to the mixture.

    • The reaction is initiated by the addition of the long-chain acyl-CoA synthetase.

    • The mixture is incubated at 37°C for 1-2 hours.

    • The reaction is monitored for the formation of the product by HPLC.

    • The this compound is purified from the reaction mixture using solid-phase extraction or HPLC.

Mandatory Visualizations

Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start_chem Starting Materials (e.g., Nonanal) wittig Wittig Reaction(s) start_chem->wittig Multi-step ffa (2E,5E)-Tetradecadienoic Acid wittig->ffa activation Activation (e.g., Mixed Anhydride) ffa->activation product_chem This compound activation->product_chem start_enz (2E,5E)-Tetradecadienoic Acid enzyme Acyl-CoA Synthetase start_enz->enzyme coa Coenzyme A + ATP coa->enzyme product_enz This compound enzyme->product_enz Single Step

Caption: A comparison of the general workflows for the chemical and enzymatic synthesis of this compound.

The role of polyunsaturated fatty acyl-CoAs, such as this compound, is significant in cellular lipid metabolism. One of their key functions is their involvement in the beta-oxidation pathway, which is the primary process for the breakdown of fatty acids to generate energy.

Beta_Oxidation_Pathway acyl_coa This compound enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa NADH thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA (to Krebs Cycle) thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA (re-enters pathway) thiolase->shorter_acyl_coa

Caption: The central role of acyl-CoAs in the mitochondrial beta-oxidation spiral.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the research. For large-scale production where stereochemical control is paramount and cost is a secondary concern, a well-optimized chemical synthesis may be preferable. Conversely, for smaller-scale applications requiring high purity and mild reaction conditions, and where the precursor fatty acid is available, enzymatic synthesis presents a highly attractive and efficient alternative. This guide provides the foundational information for researchers to make an informed decision based on their laboratory capabilities and experimental goals. Further optimization of either route may be necessary to achieve desired outcomes for specific research applications.

Kinetic Comparison of Enzymes in Polyunsaturated Fatty Acid Metabolism: Focus on (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of polyunsaturated fatty acids is a critical area of study, with implications for numerous physiological and pathological processes. A key intermediate in the β-oxidation of certain polyunsaturated fatty acids is (2E,5E)-tetradecadienoyl-CoA. The enzymatic processing of this substrate is crucial for efficient energy production and the prevention of toxic metabolite accumulation. This guide provides a comparative overview of the kinetics of enzymes anticipated to act on this compound, based on available data for structurally similar substrates. Due to a lack of published kinetic data for this specific substrate, this guide presents information on key enzymes in the metabolic pathway: Long-Chain Acyl-CoA Dehydrogenase (LCAD) and 2,4-Dienoyl-CoA Reductase.

Executive Summary

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): This enzyme is responsible for the initial dehydrogenation of a wide range of long-chain acyl-CoAs, including unsaturated variants. It is anticipated to act on this compound to introduce a double bond, forming a trienoyl-CoA intermediate.

  • 2,4-Dienoyl-CoA Reductase: Following the action of an isomerase, the resulting 2,4,6-trienoyl-CoA would be a substrate for 2,4-dienoyl-CoA reductase. This enzyme reduces the conjugated double bond system, allowing the resumption of the standard β-oxidation cycle.

This guide summarizes the available kinetic parameters for these enzymes with their preferred or structurally related substrates to provide a baseline for comparison. Detailed experimental protocols for enzyme expression, purification, and kinetic analysis are also provided to facilitate further research into the specific kinetics of this compound metabolism.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for human Long-Chain Acyl-CoA Dehydrogenase (LCAD) and human mitochondrial 2,4-Dienoyl-CoA Reductase with various substrates. It is important to note that these values are for substrates other than this compound and serve as an approximation of the enzymes' potential activities.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source(s)
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) Palmitoyl-CoA (C16:0)~5-10Not ReportedNot Reported
Oleoyl-CoA (C18:1)~5-10Not ReportedNot Reported
Human Mitochondrial 2,4-Dienoyl-CoA Reductase 2,4-Hexadienoyl-CoA (C6)26.5 ± 3.87.78 ± 1.08Not Reported[1]
2,4-Decadienoyl-CoA (C10)6.22 ± 2.00.74 ± 0.07Not Reported[1]

Note: The kinetic parameters for LCAD are general estimations from literature reviews, as specific Vmax and kcat values were not consistently reported in the surveyed articles. The data for 2,4-Dienoyl-CoA Reductase is from a study on the purified human mitochondrial enzyme[1].

Experimental Protocols

To facilitate direct kinetic comparison of enzymes acting on this compound, the following section outlines the necessary experimental methodologies.

Enzyme Expression and Purification

1. Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)

  • Expression System: Recombinant human LCAD can be expressed in E. coli using a suitable expression vector (e.g., pET vector) containing the full-length cDNA for the human ACADL gene.

  • Purification: The expressed protein can be purified using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange chromatography to achieve high purity.

2. Human Mitochondrial 2,4-Dienoyl-CoA Reductase

  • Expression System: Similar to LCAD, the full-length human mitochondrial 2,4-dienoyl-CoA reductase can be expressed in E. coli using a pET-based expression system[1].

  • Purification: A highly active and soluble form of the enzyme can be purified using a single-step nickel affinity chromatography for His-tagged constructs[1].

Kinetic Assays

1. Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

    • Substrate: this compound (or other acyl-CoA substrates) dissolved in water.

    • Electron Acceptor: Ferricenium hexafluorophosphate.

    • Purified enzyme (LCAD).

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer and ferricenium hexafluorophosphate.

    • Initiate the reaction by adding a known amount of the purified enzyme.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

    • Vary the concentration of the acyl-CoA substrate to determine Km and Vmax.

2. 2,4-Dienoyl-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, which is consumed during the reduction of the dienoyl-CoA substrate.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 100 µM EDTA.

    • Substrate: 2,4-dienoyl-CoA substrate (e.g., 2,4-hexadienoyl-CoA, 2,4-decadienoyl-CoA, or the product of the LCAD reaction on this compound)[1].

    • Cofactor: NADPH.

    • Purified enzyme (2,4-Dienoyl-CoA Reductase).

  • Procedure:

    • In a cuvette, combine the assay buffer, NADPH, and the purified enzyme.

    • Initiate the reaction by adding the dienoyl-CoA substrate.

    • Monitor the decrease in absorbance at 340 nm.

    • Determine the kinetic parameters by varying the substrate concentration.

Visualized Experimental Workflow & Signaling Pathway

The following diagrams illustrate the proposed experimental workflow for a kinetic comparison and the relevant metabolic pathway.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Expression Gene Expression (E. coli) Purification Protein Purification (Chromatography) Expression->Purification QC Purity & Concentration (SDS-PAGE, Bradford) Purification->QC Assay_Setup Assay Setup (Buffer, Substrate, Cofactor) QC->Assay_Setup Reaction Initiate Reaction (Add Enzyme) Assay_Setup->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data_Plotting Michaelis-Menten Plot Measurement->Data_Plotting Parameter_Calc Calculate Km, Vmax, kcat Data_Plotting->Parameter_Calc

Caption: Experimental workflow for kinetic comparison of enzymes.

Metabolic_Pathway Substrate This compound LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) Substrate->LCAD Intermediate1 2,4,6-Trienoyl-CoA LCAD->Intermediate1 Isomerase Enoyl-CoA Isomerase Intermediate1->Isomerase Intermediate2 2,4-Dienoyl-CoA Isomerase->Intermediate2 Reductase 2,4-Dienoyl-CoA Reductase Intermediate2->Reductase Product 3-Enoyl-CoA Reductase->Product BetaOxidation β-Oxidation Cycle Product->BetaOxidation

Caption: Proposed metabolic pathway for this compound.

References

A Researcher's Guide to Assessing the Purity of Commercial (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the purity of lipid reagents is paramount. (2E,5E)-tetradecadienoyl-CoA, a key intermediate in fatty acid metabolism, is no exception. Ensuring the quality of this substrate is critical for reliable and reproducible experimental outcomes. This guide provides a comparative overview of commercially available this compound, details experimental protocols for purity assessment, and discusses potential alternatives.

Commercial Availability

Several suppliers offer this compound for research purposes. The table below summarizes the offerings from prominent vendors. Researchers should note that availability and product specifications can change, and it is advisable to consult the suppliers' websites for the most current information.

SupplierProduct NumberPurity SpecificationFormulation
MedchemExpressHY-134583>98%Lyophilized powder
Cayman Chemical21542≥95%Lyophilized powder
Avanti Polar Lipids870765>99%Lyophilized powder

Experimental Protocols for Purity Assessment

The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the target molecule from potential impurities and its unambiguous identification and quantification based on its mass-to-charge ratio.

Protocol: Purity Assessment by HPLC-MS/MS

This protocol is a synthesis of established methods for long-chain fatty acyl-CoA analysis.[1][2][3][4][5]

1. Sample Preparation:

  • Reconstitute the lyophilized this compound powder in a suitable solvent, such as a mixture of methanol (B129727) and water, to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL for injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for optimal separation of long-chain acyl-CoAs.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan (m/z 300-1200) for initial assessment and identification of impurities.

  • Targeted Analysis (for quantification): Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

    • Precursor Ion (M+H)⁺: m/z 974.38

    • Fragment Ions (for MS/MS): Fragmentation will typically yield characteristic ions corresponding to the CoA moiety and the fatty acyl chain. Common fragments to monitor include those resulting from the cleavage of the phosphodiester bonds.

  • Source Parameters: Optimize source temperature, gas flows, and voltages according to the specific instrument manufacturer's recommendations.

Data Analysis and Interpretation

The purity of the sample can be determined by integrating the peak area of this compound in the chromatogram and comparing it to the total area of all detected peaks. The identity of the main peak should be confirmed by its mass-to-charge ratio.

Potential Impurities

Commercially available this compound may contain several types of impurities arising from the synthesis and storage of the compound. These can include:

  • Isomers:

    • Geometric Isomers: Cis/trans isomers at the double bond positions (e.g., (2Z,5E), (2E,5Z), (2Z,5Z)). These will have the same mass but may be separable by HPLC.

    • Positional Isomers: Double bonds at different locations in the carbon chain. These will also have the same mass but may have different retention times.

  • Oxidation Products: The polyunsaturated fatty acyl chain is susceptible to oxidation, leading to the formation of hydroperoxides and other oxygenated species. These will have a higher mass than the parent compound.

  • Homologues: Shorter or longer-chain fatty acyl-CoAs that may have been present as impurities in the starting materials or formed as byproducts during synthesis.

  • Free Coenzyme A: Resulting from the hydrolysis of the thioester bond.

The following table summarizes potential impurities and their expected mass differences from the target compound.

Impurity TypeDescriptionExpected Mass Difference (from M+H⁺)
Geometric/Positional IsomersDifferent double bond configuration or location0
Oxidation (single)Addition of one oxygen atom+16 Da
Oxidation (double)Addition of two oxygen atoms+32 Da
Shorter Chain (C12)Two fewer carbons and four fewer hydrogens-28 Da
Longer Chain (C16)Two more carbons and four more hydrogens+28 Da
Hydrolysis ProductFree Coenzyme A-223 Da (mass of tetradecadienoic acid)

Alternative Products for Comparison

For certain applications, researchers may consider using alternative long-chain unsaturated acyl-CoAs. The choice of alternative will depend on the specific enzyme or metabolic pathway being studied. Avanti Polar Lipids, for instance, offers a range of unsaturated fatty acyl-CoAs that can serve as comparative substrates.

Alternative ProductStructurePotential Applications
Oleoyl-CoA (18:1n-9)C18 chain with one double bondGeneral studies of fatty acid oxidation and metabolism.
Linoleoyl-CoA (18:2n-6)C18 chain with two double bondsStudies involving polyunsaturated fatty acid metabolism.
Arachidonoyl-CoA (20:4n-6)C20 chain with four double bondsResearch on eicosanoid biosynthesis and signaling pathways.

The performance of these alternatives will vary depending on the enzyme's substrate specificity. For example, acyl-CoA dehydrogenases exhibit different activities towards substrates of varying chain lengths and degrees of unsaturation.

Visualizing the Experimental Workflow and a Relevant Pathway

To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation reconstitution Reconstitute Lyophilized This compound dilution Dilute to Working Concentration reconstitution->dilution hplc HPLC Separation (C18 Reversed-Phase) dilution->hplc ms Mass Spectrometry (ESI+, Full Scan & SIM/MRM) hplc->ms integration Peak Integration ms->integration identification Impurity Identification (Mass Analysis) ms->identification purity Purity Calculation integration->purity identification->purity

Experimental workflow for purity assessment.

fatty_acid_beta_oxidation acyl_coa This compound enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa->enoyl_coa_hydratase intermediate1 3-Hydroxy-5-enoyl-CoA enoyl_coa_hydratase->intermediate1 hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase intermediate2 3-Keto-5-enoyl-CoA hydroxyacyl_coa_dehydrogenase->intermediate2 thiolase β-Ketothiolase product1 Dodecenoyl-CoA thiolase->product1 product2 Acetyl-CoA thiolase->product2 intermediate1->hydroxyacyl_coa_dehydrogenase intermediate2->thiolase

A simplified metabolic pathway involving a dienoyl-CoA.

References

Safety Operating Guide

Navigating the Safe Disposal of (2E,5E)-Tetradecadienoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific work is intrinsically linked to the safety and responsibility of laboratory practices. Proper handling and disposal of specialized biochemicals like (2E,5E)-tetradecadienoyl-CoA are paramount for ensuring a safe research environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Lab Coat: To prevent contamination of personal clothing.[1]

  • Safety Goggles or Glasses: To protect eyes from potential splashes.[1]

  • Chemical-Resistant Gloves (e.g., Nitrile): To avoid direct skin contact.[1]

All handling of this compound, especially when in powdered form or volatile solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Procedures

The primary principle for disposing of this compound is to avoid environmental release. Under no circumstances should this chemical or its solutions be poured down the drain.[3]

Step 1: Segregate the Waste Isolate all waste materials contaminated with this compound from other laboratory waste streams to ensure proper handling.

Step 2: Dispose of Solid Waste and Contaminated Consumables This category includes small quantities of the pure compound, contaminated pipette tips, microfuge tubes, gloves, and absorbent paper.

  • Collect all solid waste in a designated, durable plastic bag or a container with a lid.

  • Securely seal the bag or container.

  • Label the outer container clearly as "Non-hazardous laboratory waste" and specify the chemical name.[4]

  • Dispose of the sealed container in the regular solid waste stream, as handled by your institution's waste management services. Laboratory personnel should typically transport such waste directly to the designated dumpster.[4][5]

Step 3: Dispose of Liquid Waste (Aqueous Solutions) Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.[3]

  • Collect the liquid waste in a clearly labeled, sealed, and chemically compatible container.

  • If your institution's Environmental Health & Safety (EHS) office permits, small amounts of non-hazardous biochemical solutions can be absorbed onto an inert material (e.g., vermiculite (B1170534) or sand).

  • Once absorbed and free of freestanding liquids, the material can be disposed of as solid waste following the procedure in Step 2.

  • For larger volumes, consult your institution's EHS office for guidance on disposal as non-hazardous chemical waste.

Summary of Disposal Methods

For quick reference, the following table summarizes the recommended disposal routes for various forms of this compound waste.

Waste TypeRecommended Disposal MethodKey Considerations
Solid Compound (small research quantities) Package securely, label as "Non-hazardous", and dispose of as regular solid laboratory waste.[4][5]Ensure the container is sealed to prevent spills.
Contaminated Disposables (gloves, tips, etc.) Collect in a sealed bag, label as "Non-hazardous", and dispose of as regular solid laboratory waste.[6]Do not mix with biohazardous or sharp waste.
Aqueous Solutions Absorb onto an inert material and dispose of as solid waste, or collect for institutional chemical waste pickup.NEVER pour down the drain.[3] Check with your EHS department for specific guidelines.
Contaminated Sharps (needles, blades) Place in a designated, puncture-proof sharps container labeled for chemical contamination.[3]Submit to your institution's EHS for proper disposal.
Empty Product Vials Deface the label, triple-rinse with a suitable solvent (collecting the rinsate as chemical waste), and dispose of the vial in a glass waste box.[3]If the container held an acutely toxic substance, it must be disposed of as hazardous waste.

Protocol for Decontamination of Laboratory Equipment

Proper cleaning of non-disposable labware (e.g., glassware, spatulas) is critical to prevent cross-contamination. The thioester group in acyl-CoAs can be effectively oxidized and denatured by a bleach solution.[7][8]

Materials:

  • Standard laboratory detergent

  • 10% bleach solution (1 part household bleach, 9 parts water), freshly prepared[9][10]

  • Deionized water

  • Appropriate waste containers

Procedure:

  • Initial Rinse: Immediately after use, rinse the equipment with a suitable solvent (e.g., buffer or water) to remove the bulk of the residue. Collect this rinsate as liquid chemical waste.

  • Detergent Wash: Wash the equipment thoroughly with a standard laboratory detergent and warm water.

  • Decontamination Soak: Submerge the washed equipment in a 10% bleach solution. Allow it to soak for a minimum of 30 minutes (an overnight soak is also effective).[7][10] This step is crucial for oxidizing the thiol group.

  • Thorough Rinsing: After soaking, rinse the equipment extensively with tap water, followed by a final rinse with deionized water to remove all traces of bleach, which can be corrosive to some surfaces.[9]

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

  • Waste Bleach Disposal: The used bleach solution can typically be neutralized (if necessary, according to local regulations) and flushed down the drain with copious amounts of water. Consult your institutional EHS guidelines for confirmation.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound waste, the following workflow diagram has been created.

G cluster_0 cluster_1 Disposal Pathways cluster_2 start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated tips, gloves) waste_type->solid Solid liquid Liquid Waste (e.g., aqueous solutions) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles) waste_type->sharps Sharps glassware Reusable Labware (e.g., glassware, spatulas) waste_type->glassware Reusable solid_proc 1. Seal in labeled container. 2. Label 'Non-hazardous'. 3. Dispose in designated solid waste dumpster. solid->solid_proc liquid_proc 1. Collect in sealed container. 2. Absorb on inert material. 3. Dispose as solid waste. (Consult EHS for large volumes) liquid->liquid_proc sharps_proc 1. Place in chemical sharps container. 2. Arrange pickup with EHS. sharps->sharps_proc glassware_proc Decontaminate via Protocol: 1. Rinse (collect rinsate). 2. Wash with detergent. 3. Soak in 10% bleach. 4. Rinse thoroughly & dry. glassware->glassware_proc

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2E,5E)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling (2E,5E)-tetradecadienoyl-CoA. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. A hazard assessment should be conducted to determine if additional protection is necessary based on the specific experimental conditions.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[1][2][3]
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.[1][3]
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact. Double gloving may be appropriate for increased protection.[2]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from potential splashes.[1][3][4]
Foot Protection Closed-toe ShoesRequired to prevent injuries from spills or dropped items.[1][4]
Respiratory Protection RespiratorMay be necessary when working with the compound in a powdered form or if aerosolization is possible. The type of respirator should be determined by a formal risk assessment.[3]
Handling and Storage

This compound is an unsaturated fatty acyl-CoA.[5][6] Due to the potential for oxidation and degradation, proper handling and storage are crucial to maintain its integrity.

ParameterRecommendation
Receiving Inspect the package for any signs of damage upon arrival.
Storage Temperature Store at -20°C for long-term stability.[7]
Storage Conditions Keep in a tightly sealed, light-resistant container to prevent oxidation and degradation.
Handling Environment Whenever possible, handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to air and moisture.
Preparation of Solutions Solutions should be prepared fresh for each experiment. If storage is necessary, store solutions at -80°C and use within one week.[7]
Experimental Protocol: Safe Handling Workflow

The following protocol outlines the step-by-step procedure for safely handling this compound from retrieval to disposal.

Materials:

  • This compound

  • Appropriate solvent (e.g., methanol, buffered aqueous solution)[7]

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge tubes

  • Appropriate waste containers

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a designated area, preferably a chemical fume hood, to minimize inhalation exposure.

    • Prepare all necessary equipment and reagents before retrieving the compound from storage.

  • Retrieval and Weighing:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • If working with a solid form, carefully weigh the desired amount in a chemical fume hood. Avoid creating dust.

  • Solubilization:

    • Add the appropriate solvent to the vial containing the weighed compound.

    • Vortex gently until the compound is fully dissolved.

  • Experimental Use:

    • Perform all experimental procedures involving the compound within a fume hood.

    • Avoid direct contact with skin and eyes.

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

    • Properly seal and store any remaining stock solution at -80°C.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a designated, labeled hazardous waste bag.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of according to institutional guidelines.
Emergency Procedures
IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace (Fume Hood) A->B C Retrieve Compound from -20°C Storage B->C D Equilibrate to Room Temperature C->D E Weigh Compound D->E F Solubilize in Appropriate Solvent E->F G Perform Experiment in Fume Hood F->G H Decontaminate Work Surfaces G->H I Dispose of Waste (Solid & Liquid) H->I J Store Remaining Stock at -80°C H->J

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.